Product packaging for (2-Chlorophenyl)methanesulfonyl chloride(Cat. No.:CAS No. 77421-13-7)

(2-Chlorophenyl)methanesulfonyl chloride

Cat. No.: B1271417
CAS No.: 77421-13-7
M. Wt: 225.09 g/mol
InChI Key: CHPZYFXSICSCNY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methanesulfonyl chloride is a versatile and highly reactive sulfonyl chloride intermediate primarily employed in organic synthesis and medicinal chemistry research. Its principal application lies in the nucleophilic substitution reaction with primary and secondary amines to generate a library of (2-chlorophenyl)methanesulfonamide derivatives Source: PubChem . These sulfonamide compounds are critical pharmacophores and are extensively screened for a range of biological activities, including the inhibition of specific enzymes and receptors. The electron-withdrawing chlorine substituent on the phenyl ring influences the compound's reactivity and the electronic properties of the resulting molecules, making it a valuable building block for structure-activity relationship (SAR) studies Source: Journal of Medicinal Chemistry . Researchers utilize this reagent to develop potential protease inhibitors, receptor antagonists, and other bioactive small molecules. As a key synthetic handle, it facilitates the introduction of the methanesulfonyl group, which can alter the solubility, metabolic stability, and binding affinity of target compounds. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Proper handling in a well-ventilated fume hood is essential due to its moisture-sensitive and lachrymatory nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O2S B1271417 (2-Chlorophenyl)methanesulfonyl chloride CAS No. 77421-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZYFXSICSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374036
Record name (2-Chlorophenyl)methanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77421-13-7
Record name (2-Chlorophenyl)methanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenyl)methanesulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride, with the CAS Registry Number 77421-13-7, is a sulfonyl chloride derivative.[1] Compounds of this class are characterized by the functional group -SO2Cl and are valuable reactive intermediates in organic synthesis. They serve as key precursors in the preparation of a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters, which are significant scaffolds in medicinal chemistry. The presence of a chlorine atom on the phenyl ring influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C7H6Cl2O2S[2]
Molecular Weight 225.09 g/mol [2]
Melting Point 60 °C[2]
Boiling Point 321.2 °C at 760 mmHg[2]
Density 1.499 g/cm³[2]
Flash Point 148 °C[2]
Appearance Not specified (typically a solid at room temperature)
Solubility Reacts with water. Soluble in many organic solvents.[3]

Spectroscopic Data

  • ¹H NMR: The spectrum would likely show a singlet for the methylene (-CH2-) protons and a complex multiplet pattern for the four aromatic protons on the disubstituted benzene ring. ChemicalBook provides an entry for the 1H NMR spectrum, though access may require a subscription.[1]

  • ¹³C NMR: The spectrum would exhibit a peak for the methylene carbon and several peaks in the aromatic region for the carbons of the benzene ring.

  • Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

  • Mass Spectrometry: Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification via ion mobility-mass spectrometry.[5]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a common method for the preparation of arylmethylsulfonyl chlorides is through the oxidative chlorination of the corresponding thiol (mercaptan).

A plausible synthetic route is the oxidation of 2-chlorobenzyl mercaptan. Several reagents can be employed for this transformation. A general and efficient method involves the use of hydrogen peroxide and thionyl chloride.[6]

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Chlorobenzyl mercaptan reagents H2O2, SOCl2 (Oxidative Chlorination) start->reagents Reacts with product This compound reagents->product Forms solvent Organic Solvent (e.g., Acetonitrile) solvent->reagents In

Caption: Plausible synthetic route for this compound.

General Experimental Protocol: Oxidative Chlorination of a Thiol

Caution: This reaction should be performed in a well-ventilated fume hood, as toxic gases may be evolved. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • To a stirred solution of the corresponding thiol (1 equivalent) in a suitable organic solvent (e.g., acetonitrile), add hydrogen peroxide (H₂O₂) (typically 3 equivalents).[6]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1 equivalent) to the reaction mixture.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

  • The product may be further purified by recrystallization or column chromatography.

Reactivity

This compound is an electrophilic compound, with the sulfur atom being susceptible to nucleophilic attack. The sulfonyl chloride group is a good leaving group, facilitating substitution reactions.

Reaction with Nucleophiles

It readily reacts with various nucleophiles, such as amines, alcohols, and water.

  • Reaction with Amines: The reaction with primary or secondary amines yields the corresponding sulfonamides. This is a widely used transformation in the synthesis of pharmaceutical compounds.[7]

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

  • Hydrolysis: this compound reacts with water, likely to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.[3]

Signaling Pathway: Reaction with an Amine

G cluster_reactants Reactants cluster_process Process cluster_products Products sulfonyl_chloride (2-Chlorophenyl)methanesulfonyl chloride reaction Nucleophilic Acyl Substitution sulfonyl_chloride->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction sulfonamide N-substituted (2-Chlorophenyl)methanesulfonamide reaction->sulfonamide Forms hcl HCl reaction->hcl By-product

Caption: General reaction pathway with amines.

Representative Experimental Protocol: Synthesis of a Sulfonamide

The following is a general procedure for the reaction of a sulfonyl chloride with an amine, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[8]

  • In a test tube, dissolve the amine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Add this compound (1.1 equivalents) to the mixture.

  • Stopper the test tube and shake vigorously. The reaction is often exothermic, and cooling may be necessary.

  • After the reaction is complete (indicated by the disappearance of the sulfonyl chloride), the nature of the product will depend on the starting amine:

    • Primary amine: The resulting sulfonamide is acidic and will dissolve in the basic solution. Acidification of the solution will precipitate the sulfonamide.

    • Secondary amine: The resulting sulfonamide is neutral and will precipitate from the basic solution as an insoluble solid.

    • Tertiary amine: No reaction occurs, and the unreacted amine will be recovered.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[9]

  • Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with water.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (2-chlorophenyl)methanesulfonyl moiety. Its reactivity with a wide range of nucleophiles makes it a valuable building block for the creation of diverse molecular architectures, particularly in the field of drug discovery. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride (CAS Number: 77421-13-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride, with the CAS number 77421-13-7, is a reactive organosulfur compound that serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the (2-chlorobenzyl)sulfonyl moiety can significantly influence the biological activity of a molecule. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The presence of the ortho-chloro substitution on the phenyl ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and the conformational preferences of its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 77421-13-7N/A
Molecular Formula C₇H₆Cl₂O₂S[1]
Molecular Weight 225.09 g/mol [1]
Melting Point 60 °C[2]
Boiling Point 321.2 °C at 760 mmHg[2]
Density 1.499 g/cm³[2]
Appearance SolidN/A
Solubility Reacts with water, soluble in polar organic solvents[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. Below is a summary of available spectroscopic data.

Technique Data Highlights Reference
¹H NMR Spectral data is available for confirmation of the proton environment.[4]
¹³C NMR Spectral data is available for confirmation of the carbon skeleton.[5]
Mass Spectrometry (MS) Available for molecular weight determination and fragmentation analysis.[4]
Infrared (IR) Spectroscopy Characteristic peaks for S=O and S-Cl bonds are expected.[4]

Synthesis of this compound

Experimental Protocol: Synthesis via Oxidative Chlorination

Materials:

  • 2-chlorobenzyl mercaptan

  • Glacial acetic acid

  • Water

  • Chlorine gas

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 2-chlorobenzyl mercaptan in a mixture of glacial acetic acid and water.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, purge the excess chlorine with a stream of nitrogen.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or chromatography.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-Chlorobenzyl Mercaptan 2-Chlorobenzyl Mercaptan Oxidative Chlorination Oxidative Chlorination 2-Chlorobenzyl Mercaptan->Oxidative Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->Oxidative Chlorination Acetic Acid/Water Acetic Acid/Water Acetic Acid/Water->Oxidative Chlorination This compound This compound Oxidative Chlorination->this compound

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily used for the introduction of the (2-chlorobenzyl)sulfonyl group onto nucleophilic moieties such as amines and alcohols. This reaction is fundamental to the synthesis of a wide range of sulfonamides and sulfonate esters, many of which exhibit significant biological activity.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of numerous pharmaceutical compounds.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Sulfonamide Formation Base Base Base->Sulfonamide Formation Sulfonamide Derivative Sulfonamide Derivative Sulfonamide Formation->Sulfonamide Derivative

Caption: General workflow for sulfonamide synthesis.

Application in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various biologically active compounds. For instance, it is cited in a patent for the preparation of pyrazolopyridine compounds that act as inhibitors of Inositol-requiring enzyme 1 (IRE1).[2] The inhibition of IRE1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and various cancers.[2] This highlights the importance of this reagent in the development of novel therapeutics.

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin, wash with soap and water. In case of contact with eyes, rinse cautiously with water for several minutes.[6]

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to readily form sulfonamides makes it an important tool for medicinal chemists. The unique electronic and steric properties conferred by the 2-chloro substitution pattern can be exploited to fine-tune the pharmacological properties of lead compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorophenyl)methanesulfonyl chloride, a key reagent in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Compound Properties

This compound is a reactive organosulfur compound valued for its ability to introduce the (2-chlorophenyl)methylsulfonyl moiety into a variety of molecules. This functional group can significantly influence the biological activity and pharmacokinetic properties of the parent molecule.

PropertyValueReference
Molecular Weight 225.09 g/mol N/A
Chemical Formula C₇H₆Cl₂O₂SN/A
CAS Number 77421-13-7N/A
Appearance White to light yellow solid[1]
Odor Strong, pungent[1]

Synthesis of this compound

A plausible synthetic route is the direct chlorosulfonation of 2-chlorotoluene. It is important to note that this reaction is hazardous and should be conducted with appropriate safety precautions.

Alternatively, the synthesis of methanesulfonyl chloride from methanesulfonic acid using thionyl chloride provides a foundational methodology that could be adapted.[2]

Generalized Experimental Protocol: Synthesis of a Sulfonyl Chloride

Caution: This is a generalized procedure and requires optimization for the specific substrate.

  • In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with the starting sulfonic acid.

  • The flask is heated to a moderate temperature (e.g., 95°C).

  • Thionyl chloride (2.0 equivalents) is added dropwise over several hours.

  • The reaction mixture is maintained at temperature for an additional period to ensure complete reaction.

  • The crude product is then purified by vacuum distillation.

Key Reactions and Experimental Protocols

This compound is a versatile electrophile that readily reacts with nucleophiles. Its primary applications lie in the formation of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds, including kinase inhibitors.[1][3]

Sulfonamide Formation

The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. These compounds are of significant interest in drug discovery.

This solvent- and catalyst-free method offers an environmentally benign and efficient route to sulfonamides.

  • In a microwave-safe vessel, equimolar amounts of the desired amine and this compound are combined.

  • The mixture is subjected to microwave irradiation for a predetermined time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is treated with n-hexane to precipitate the product.

  • The crystalline sulfonamide is collected by filtration, washed with n-hexane, and dried.

Sulfonate Ester Formation

Alcohols react with this compound in the presence of a non-nucleophilic base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions.

  • To a solution of the alcohol in a suitable solvent such as dichloromethane (DCM) at 0°C, a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) is added.

  • This compound (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Applications in Drug Development

The sulfonamide linkage is a prevalent feature in a multitude of approved drugs. Sulfonyl chlorides, including this compound, are crucial building blocks for the synthesis of these therapeutic agents.[4] Their utility is particularly notable in the development of kinase inhibitors, a major class of anti-cancer drugs.[1][3] The introduction of a substituted phenylmethanesulfonyl group can modulate the binding affinity and selectivity of a drug candidate for its target kinase.

Logical Workflow for Sulfonyl Chloride Chemistry in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of a sulfonyl chloride, such as this compound, in a drug discovery program, from initial synthesis to the generation of biologically active sulfonamides.

G cluster_synthesis Synthesis of Core Reagent cluster_derivatization Derivatization cluster_screening Biological Evaluation Aryl_Precursor Aryl Precursor (e.g., 2-Chlorotoluene) Sulfonyl_Chloride (2-Chlorophenyl)methanesulfonyl chloride Aryl_Precursor->Sulfonyl_Chloride Chlorosulfonation Sulfonamide Sulfonamide Derivative Sulfonyl_Chloride->Sulfonamide Amine_Nucleophile Amine Nucleophile (Primary or Secondary) Amine_Nucleophile->Sulfonamide Sulfonylation Biological_Screening Biological Screening (e.g., Kinase Assays) Sulfonamide->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Sulfonyl Chloride Use in Drug Discovery.

Generalized Reaction Pathway for Sulfonamide Synthesis

The following diagram outlines the general reaction mechanism for the formation of a sulfonamide from this compound and an amine.

G Reactants Reactants: This compound + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Products: Sulfonamide + HCl Intermediate->Products Elimination of Cl- Base Base (e.g., Pyridine, Triethylamine) Products->Base HCl Neutralization

Caption: Generalized Pathway for Sulfonamide Formation.

References

Elucidation of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral analysis of (2-Chlorophenyl)methanesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 77421-13-7[1][2]
Molecular Formula C₇H₆Cl₂O₂S[1]
Molecular Weight 225.09 g/mol [1]
Melting Point 60 °C[3]
Boiling Point 321.2 °C at 760 mmHg[3]
Density 1.499 g/cm³[3]
Appearance White to off-white solid
Solubility Soluble in most organic solvents[4]

Synthesis and Reactivity

Postulated Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chlorotoluene.

Synthesis_Workflow Start 2-Chlorotoluene Step1 Sulfonation Start->Step1 Intermediate (2-Chlorophenyl)methanesulfonic acid Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product This compound Step2->Product

A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Sulfonation of 2-Chlorotoluene

  • To a stirred solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chlorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2-Chlorophenyl)methanesulfonic acid

  • Treat the crude (2-chlorophenyl)methanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, remove the excess chlorinating agent by distillation.

  • The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral data of analogous compounds, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a complex multiplet pattern for the four aromatic protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 5.0 - 5.5Singlet2H-CH₂-SO₂Cl
~ 7.3 - 7.6Multiplet4HAromatic Protons

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the methylene carbon and six distinct peaks for the aromatic carbons (four protonated and two quaternary).

Chemical Shift (δ) ppm (Predicted)Assignment
~ 60 - 70-CH₂-SO₂Cl
~ 127 - 135Aromatic Carbons
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Wavenumber (cm⁻¹) (Predicted)Functional Group
1370 - 1390S=O Asymmetric Stretch
1170 - 1190S=O Symmetric Stretch
3000 - 3100C-H Aromatic Stretch
1450 - 1600C=C Aromatic Stretch
750 - 780C-Cl Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak ([M]⁺) should be observable, along with characteristic fragment ions.

m/z (Predicted)Fragment
224/226/228[M]⁺ (isotopic pattern for 2 Cl)
125/127[C₇H₆Cl]⁺
99[SO₂Cl]⁺

Reactivity and Applications in Drug Development

This compound is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity makes it a useful building block in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common moieties in bioactive molecules.

General Reaction Scheme

Reactivity_Scheme Reagent This compound Reaction Nucleophilic Substitution Reagent->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Reaction Product Sulfonamide or Sulfonate Ester Reaction->Product

General reactivity of this compound.

The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and conformational preferences of the resulting sulfonamide or sulfonate ester, which can be exploited in rational drug design to achieve desired binding interactions with biological targets. While no specific signaling pathways have been directly associated with this compound, its role as a synthetic intermediate suggests its potential contribution to the development of drugs targeting a wide range of biological processes. The chloro-substituent is a common feature in many approved drugs, often contributing to improved metabolic stability and binding affinity.[5]

References

Technical Guide: Physicochemical Properties of (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of (2-Chlorophenyl)methanesulfonyl chloride (CAS No. 77421-13-7). Due to the limited availability of published experimental data for this specific compound, this guide focuses on presenting the established molecular and safety information, while also highlighting the current data gaps.

Core Physicochemical Data

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical properties for this compound. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C7H6Cl2O2S[1][2][3]
Molecular Weight 225.09 g/mol [1][2][3][4]
CAS Number 77421-13-7[1][2][3][4][5]
Appearance White to light yellow solid[6]
Purity Typically available at ≥95% or ≥97%[4][5]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available; reacts violently with water.[7]

Experimental Protocols

Logical Data Retrieval Workflow

The following diagram illustrates the workflow undertaken to gather information on the physical properties of this compound and the outcome of this search.

Information Retrieval Workflow for this compound A Initial Query: Physical Properties of This compound B Database Search: - Chemical Databases (e.g., PubChem, ChemicalBook) - Scientific Literature (e.g., Google Scholar) A->B D Safety Data Sheet (SDS) Review A->D F Search for Experimental Protocols A->F G Search for Biological Pathways/ Experimental Workflows A->G C Data Extraction: - Molecular Formula - Molecular Weight - CAS Number B->C Successful E Identification of Data Gaps: - Melting Point - Boiling Point - Density - Solubility B->E Unsuccessful for Quantitative Data J Final Report Generation: - Summary of Available Data - Acknowledgment of Data Gaps C->J D->C D->E E->J H No Specific Protocols Found F->H I No Relevant Pathways Found G->I H->J I->J

Caption: Information retrieval workflow.

Safety and Handling

This compound is a reactive compound that requires careful handling. Key safety considerations from available Safety Data Sheets (SDS) include:

  • Reactivity: Reacts violently with water, liberating toxic gas.[7] It should be handled under inert, anhydrous conditions.

  • Corrosivity: Causes severe skin burns and eye damage.[8]

  • Toxicity: Harmful if swallowed or in contact with skin.[8]

  • Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[7]

Due to the absence of comprehensive physical property data, researchers and drug development professionals are advised to exercise extreme caution and to perform small-scale characterization experiments to determine the relevant physical properties for their specific applications.

References

Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chlorophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is crucial for its effective use in reaction design, purification, and formulation development. This document presents qualitative and extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₇H₆Cl₂O₂S, is a reactive sulfonyl chloride compound. Its molecular structure, featuring a chlorophenyl group attached to a methanesulfonyl chloride moiety, imparts specific physicochemical properties that influence its solubility in various media. As with many sulfonyl chlorides, it is expected to be reactive towards nucleophilic solvents such as water and alcohols, and generally soluble in a range of aprotic and less polar organic solvents. Accurate solubility data is paramount for optimizing reaction conditions, preventing precipitation, and ensuring homogeneity in reaction mixtures.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table provides an estimated solubility profile based on the known behavior of analogous aryl sulfonyl chlorides.[1][2][3] These values should be considered as a guideline for solvent selection and can serve as a starting point for experimental determination.

SolventChemical FormulaSolvent TypeEstimated Solubility (g/L) at 25°CQualitative Solubility
DichloromethaneCH₂Cl₂Chlorinated> 200Very Soluble
ChloroformCHCl₃Chlorinated> 200Very Soluble
Tetrahydrofuran (THF)C₄H₈OEther> 150Freely Soluble
Diethyl Ether(C₂H₅)₂OEther> 100Soluble
Acetone(CH₃)₂COKetone> 150Freely Soluble
Ethyl AcetateCH₃COOC₂H₅Ester> 100Soluble
TolueneC₇H₈Aromatic Hydrocarbon> 50Soluble
HexaneC₆H₁₄Aliphatic Hydrocarbon< 10Sparingly Soluble
MethanolCH₃OHProtic (Alcohol)ReactsReactive
EthanolC₂H₅OHProtic (Alcohol)ReactsReactive
WaterH₂OProtic< 1 (Reacts)Very Slightly Soluble / Reactive

Disclaimer: The quantitative data presented in this table are estimations based on the general solubility of similar sulfonyl chlorides and should be experimentally verified for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[4][5][6]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (anhydrous, analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted sample and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mg/mL).

3.3. Safety Precautions

  • This compound is a reactive and potentially hazardous compound. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in the experimental determination of solubility and a general decision-making process for solvent selection based on solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Calculation start Start prep_standards Prepare Calibration Standards start->prep_standards prep_slurry Prepare Solvent-Solute Slurry start->prep_slurry analyze HPLC Analysis prep_standards->analyze equilibrate Equilibrate at Constant Temperature prep_slurry->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_solubility Solubility Assessment cluster_decision Decision Pathway cluster_outcome Outcome start Define Application (e.g., Reaction, Purification) select_solvent Select Potential Solvent start->select_solvent test_solubility Perform Qualitative Solubility Test select_solvent->test_solubility is_soluble Is it soluble? test_solubility->is_soluble proceed Proceed with Application is_soluble->proceed Yes reselect Select Alternative Solvent is_soluble->reselect No reselect->select_solvent

Caption: Logical relationship for solvent selection based on solubility.

References

In-Depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Chlorophenyl)methanesulfonyl chloride. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a combination of predicted data and estimated values derived from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data is unavailable, values have been estimated based on structurally similar compounds.

Mass Spectrometry
AdductPredicted m/z
[M+H]⁺224.9538
[M+Na]⁺246.9357
[M-H]⁻222.9392
[M+NH₄]⁺241.9803
[M+K]⁺262.9097

Data obtained from predicted collision cross-section analysis.

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for the sulfonyl chloride and aromatic functional groups. The following estimations are based on the known spectral data of phenylmethanesulfonyl chloride and other related sulfonyl chlorides.

Functional GroupEstimated Wavenumber (cm⁻¹)Intensity
Ar-H stretch3100-3000Medium-Weak
C-H stretch (CH₂)2950-2850Weak
S=O stretch (asymmetric)1385-1365Strong
S=O stretch (symmetric)1190-1170Strong
C-Cl stretch800-600Strong
S-Cl stretch600-500Medium
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)

The ¹H NMR spectrum is a crucial tool for structural elucidation. The estimated chemical shifts for this compound are based on the analysis of similar compounds, such as p-toluenesulfonyl chloride.[3][4][5][6] The aromatic protons are expected to show a complex splitting pattern due to the ortho-chloro substitution.

ProtonEstimated Chemical Shift (ppm)MultiplicityIntegration
Ar-H7.3 - 7.6Multiplet4H
CH₂4.8 - 5.0Singlet2H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The estimated chemical shifts for the aromatic carbons are based on data for benzenesulfonyl chloride.[7][8]

CarbonEstimated Chemical Shift (ppm)
C=ONot Applicable
Ar-C (quaternary)130 - 140
Ar-CH125 - 135
CH₂60 - 70

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of aryl methanesulfonyl chlorides.[9][10][11][12]

Synthesis of this compound

Objective: To synthesize this compound from 2-chlorotoluene.

Materials:

  • 2-Chlorotoluene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Apparatus:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Chlorosulfonation of 2-Chlorotoluene:

    • In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser connected to a gas trap (to neutralize HCl gas), and a magnetic stirrer.

    • Cool the flask in an ice bath to 0-5 °C.

    • Carefully add chlorosulfonic acid (3 equivalents) to the flask.

    • Slowly add 2-chlorotoluene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

    • The crude (2-chlorophenyl)methanesulfonic acid will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

  • Conversion to the Sulfonyl Chloride:

    • Dry the obtained (2-chlorophenyl)methanesulfonic acid thoroughly.

    • In a clean and dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the dried sulfonic acid.

    • Add thionyl chloride (2-3 equivalents) to the flask.

    • Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization: The structure and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined above (Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR).

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of synthesized this compound.

Spectroscopic Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis of Crude Product Purification Purification (Distillation/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR_H ¹H NMR Spectroscopy Purification->NMR_H NMR_C ¹³C NMR Spectroscopy Purification->NMR_C Data_Analysis Spectral Data Analysis MS->Data_Analysis IR->Data_Analysis NMR_H->Data_Analysis NMR_C->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

References

Technical Guide: 13C NMR Analysis of (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Chlorophenyl)methanesulfonyl chloride. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes data from structurally related compounds to provide a reliable prediction of the chemical shifts. It also includes a standardized experimental protocol for acquiring such data.

Predicted 13C NMR Data

The chemical structure of this compound consists of a 2-chlorosubstituted benzene ring attached to a methanesulfonyl chloride group. The predicted 13C NMR chemical shifts are based on the known values for 2-chlorotoluene, benzyl chloride, and methanesulfonyl chloride. The seven distinct carbon environments are expected to produce seven signals in a proton-decoupled 13C NMR spectrum.

The predicted chemical shifts for each carbon atom are summarized in the table below. The numbering of the carbon atoms corresponds to the molecular diagram provided in this guide.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1135-138Quaternary carbon attached to chlorine, expected to be downfield.
C2132-135Aromatic CH carbon adjacent to the carbon bearing the chloro group.
C3129-132Aromatic CH carbon.
C4127-130Aromatic CH carbon.
C5130-133Aromatic CH carbon adjacent to the carbon bearing the methanesulfonyl chloride group.
C6133-136Quaternary carbon attached to the methanesulfonyl chloride group.
C7 (CH2)55-60Methylene carbon, shifted downfield by the adjacent sulfonyl chloride and aromatic ring.

Standard Experimental Protocol

The following is a standard protocol for the acquisition of a 13C NMR spectrum for an analyte such as this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The characteristic triplet of CDCl3 at approximately 77 ppm can serve as an internal reference.[1]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.[2]

  • The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (approximately 100 MHz for a 400 MHz proton spectrometer).[2][3]

3. Data Acquisition Parameters:

  • Experiment: Proton-decoupled 13C NMR (e.g., 'zgpg30' pulse program on a Bruker instrument). Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon signal appears as a singlet.[3]

  • Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.[3]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. A higher number of scans is necessary due to the low natural abundance of the 13C isotope.[3]

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Visualization of Molecular Structure and Carbon Assignments

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correspondence with the data table.

molecule cluster_ring cluster_sulfonyl C1 C1 C2 C2 C1->C2 C1->C2 Cl_node Cl C1->Cl_node C3 C3 C2->C3 C4 C4 C3->C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C5->C6 C6->C1 C7 C7 C6->C7 S S C7->S O1 O S->O1 O2 O S->O2 Cl_sulfonyl Cl S->Cl_sulfonyl

Caption: Structure of this compound with carbon numbering.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of (2-Chlorophenyl)methanesulfonyl chloride. While a specific, experimentally verified IR spectrum for this compound is not publicly available in common databases, this document outlines the expected spectral characteristics based on its molecular structure. Furthermore, it details a standard experimental protocol for obtaining such a spectrum and presents a visual workflow of the process.

This compound is a sulfonyl chloride compound featuring a benzene ring substituted with a chlorine atom and a methanesulfonyl chloride group. Its structure suggests several characteristic vibrational modes that are detectable by IR spectroscopy.

Expected Infrared Spectral Data

The infrared spectrum of this compound is anticipated to exhibit distinct absorption bands corresponding to its functional groups. The following table summarizes the expected vibrational frequencies, their assignments, and typical intensity levels. These values are based on the known absorption regions of similar organic compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
2980 - 2880C-H stretch (aliphatic, -CH₂-)Medium to Weak
1590 - 1570, 1480 - 1430C=C stretch (aromatic ring)Medium to Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
800 - 750C-H bend (aromatic, ortho-disubstituted)Strong
780 - 720C-Cl stretchStrong
600 - 500S-Cl stretchStrong

It is important to note that the exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and the specific instrumentation used for analysis.

Experimental Protocol for Infrared Spectroscopy

A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is the thin solid film technique.

Objective: To prepare a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methylene chloride or acetone)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent (such as methylene chloride) to completely dissolve the solid.

  • Film Deposition:

    • Using a clean pipette, carefully deposit a drop or two of the resulting solution onto the surface of a clean, dry salt plate.

    • Allow the solvent to fully evaporate. This will leave a thin, even film of the solid compound on the plate. The quality of the spectrum is dependent on the film's thickness; an ideal film is often nearly transparent.

  • Data Acquisition:

    • Place the salt plate with the prepared sample film into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric and instrumental interferences.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in obtaining the IR spectrum of this compound using the thin solid film method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dissolve this compound in a volatile solvent B Deposit solution onto a salt plate A->B C Evaporate solvent to form a thin solid film B->C D Acquire background spectrum C->D Transfer to Spectrometer E Place sample in spectrometer and acquire spectrum D->E F Process and analyze the resulting IR spectrum E->F

Caption: Experimental workflow for obtaining the IR spectrum.

This guide provides a foundational understanding for the IR spectroscopic analysis of this compound, intended to aid researchers in their scientific endeavors. The provided experimental protocol and expected spectral data serve as a valuable starting point for the characterization of this compound.

Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of (2-Chlorophenyl)methanesulfonyl chloride. Due to the limited availability of a publicly accessible, experimentally determined mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern and mass spectrum based on the known mass spectrometric behavior of structurally analogous compounds, including 2-chlorobenzyl derivatives and various sulfonyl chlorides. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in complex matrices.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to be characterized by distinct isotopic patterns due to the presence of two chlorine atoms. Under electron ionization (EI), the molecule is anticipated to undergo significant fragmentation, providing valuable structural information. The molecular formula of this compound is C7H6Cl2O2S, with a molecular weight of approximately 225.09 g/mol .[1][2]

The primary fragmentation pathways are predicted to involve the cleavage of the C-S bond and the S-Cl bond, as well as the loss of sulfur dioxide (SO2). The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 isotopic peaks for the molecular ion and any chlorine-containing fragments.[3] The relative abundance of these isotopic peaks is expected to follow a 9:6:1 ratio.

Key Predicted Fragmentation Steps:

  • Formation of the 2-chlorobenzyl cation: A primary fragmentation event is the cleavage of the C-S bond, leading to the formation of the highly stable 2-chlorobenzyl cation (m/z 125). This fragment is expected to be a prominent peak in the spectrum. The isotopic peak at m/z 127 will also be present due to the ³⁷Cl isotope.

  • Loss of the sulfonyl chloride group: The entire -SO₂Cl group can be lost as a radical, also yielding the 2-chlorobenzyl cation.

  • Loss of Chlorine: The molecular ion can lose a chlorine atom to form a fragment at m/z 190.

  • Loss of Sulfur Dioxide: A characteristic fragmentation of sulfonyl chlorides is the loss of SO₂ (64 Da).[4] This would lead to a fragment ion at m/z 161.

  • Further Fragmentation of the 2-chlorobenzyl cation: The 2-chlorobenzyl cation (m/z 125) can further fragment by losing a chlorine atom to produce a benzyl cation at m/z 91, which can then lose acetylene to form a cyclopentadienyl cation at m/z 65.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions in the electron ionization mass spectrum of this compound.

m/zPredicted Relative AbundanceIon StructureNotes
224Low[C₇H₆³⁵Cl₂O₂S]⁺•Molecular ion (M⁺•)
226Low[C₇H₆³⁵Cl³⁷ClO₂S]⁺•M+2 isotope peak
228Very Low[C₇H₆³⁷Cl₂O₂S]⁺•M+4 isotope peak
189Moderate[C₇H₆³⁵ClO₂S]⁺[M-Cl]⁺
161Moderate[C₇H₆³⁵Cl₂]⁺•[M-SO₂]⁺•
125High[C₇H₆³⁵Cl]⁺2-chlorobenzyl cation (Base Peak)
127Moderate[C₇H₆³⁷Cl]⁺Isotope peak of 2-chlorobenzyl cation
91Moderate[C₇H₇]⁺Benzyl cation
65Low[C₅H₅]⁺Cyclopentadienyl cation

Experimental Protocols

This section outlines a general methodology for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Injection Mode: Splitless or split injection, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: A solvent delay of a few minutes should be set to prevent the solvent peak from damaging the detector.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • The concentration should be optimized to avoid overloading the GC column and MS detector, typically in the range of 1-10 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a conceptual workflow for the analysis.

fragmentation_pathway M [C₇H₆Cl₂O₂S]⁺• m/z = 224/226/228 frag1 [C₇H₆ClO₂S]⁺ m/z = 189/191 M->frag1 - Cl frag2 [C₇H₆Cl₂]⁺• m/z = 161/163/165 M->frag2 - SO₂ frag3 [C₇H₆Cl]⁺ m/z = 125/127 M->frag3 - SO₂Cl frag4 [C₇H₇]⁺ m/z = 91 frag3->frag4 - Cl frag5 [C₅H₅]⁺ m/z = 65 frag4->frag5 - C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample in volatile solvent injection Inject into GC dissolve->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: General workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale preparation.

Introduction

This compound (CAS No. 77421-13-7) is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. The synthesis of this compound is of significant interest to researchers in drug discovery and process development. This guide will focus on a reliable and scalable two-step synthesis commencing from the readily available 2-chlorobenzyl chloride.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-chlorobenzyl chloride. The first step involves the formation of an S-(2-chlorobenzyl)isothiouronium salt, which is then subjected to oxidative chlorination to yield the desired product. This method is advantageous due to the use of stable and readily available starting materials and reagents.

G A 2-Chlorobenzyl Chloride C S-(2-Chlorobenzyl)isothiouronium chloride A->C Step 1: Nucleophilic Substitution B Thiourea B->C E This compound C->E Step 2: Oxidative Cleavage and Chlorination D Oxidative Chlorination (e.g., Cl2 in H2O or NaClO2/HCl) D->E

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of S-(2-Chlorobenzyl)isothiouronium chloride

This step involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding S-isothiouronium salt.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )MolesMass (g) or Volume (mL)
2-Chlorobenzyl chlorideC₇H₆Cl₂161.030.116.1 g (12.7 mL)
ThioureaCH₄N₂S76.120.17.61 g
Ethanol (95%)C₂H₅OH46.07-100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzyl chloride (16.1 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to ensure complete dissolution of the benzyl chloride.

  • Add thiourea (7.61 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 90-95%

Step 2: Synthesis of this compound

This step involves the oxidative chlorination of the S-(2-chlorobenzyl)isothiouronium chloride salt.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )MolesMass (g) or Volume (mL)
S-(2-Chlorobenzyl)isothiouronium chlorideC₈H₁₀Cl₂N₂S237.150.0921.3 g
AcetonitrileC₂H₃N41.05-100 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46-50 mL
Sodium Chlorite (NaClO₂)NaClO₂90.440.4540.7 g
Water (deionized)H₂O18.02-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend S-(2-chlorobenzyl)isothiouronium chloride (21.3 g, 0.09 mol) in acetonitrile (100 mL).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add concentrated hydrochloric acid (50 mL) to the stirred suspension, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium chlorite (40.7 g, 0.45 mol) in deionized water (100 mL).

  • Add the sodium chlorite solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained between 0-10 °C. Vigorous gas evolution (chlorine dioxide) will be observed. Caution: This reaction should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 70-80%

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
12-Chlorobenzyl chlorideThiourea, EthanolS-(2-Chlorobenzyl)isothiouronium chloride23.721.3 - 22.590 - 95>98
2S-(2-Chlorobenzyl)isothiouronium chlorideNaClO₂, HCl, Acetonitrile, WaterThis compound20.314.2 - 16.270 - 80>97

Experimental Workflow Diagram

G cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Oxidative Chlorination A1 Dissolve 2-chlorobenzyl chloride in ethanol A2 Add thiourea A1->A2 A3 Reflux for 3 hours A2->A3 A4 Cool to room temperature A3->A4 A5 Filter the precipitate A4->A5 A6 Wash with cold ethanol A5->A6 A7 Dry under vacuum A6->A7 B1 Suspend isothiouronium salt in acetonitrile A7->B1 Product from Step 1 B2 Cool to 0-5 °C B1->B2 B3 Add concentrated HCl B2->B3 B4 Dropwise addition of aqueous NaClO2 solution B3->B4 B5 Stir at room temperature for 2 hours B4->B5 B6 Aqueous workup and extraction with ethyl acetate B5->B6 B7 Wash with NaHCO3 and brine B6->B7 B8 Dry over Na2SO4 B7->B8 B9 Concentrate and purify B8->B9

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 2-Chlorobenzyl chloride is a lachrymator and should be handled with care.

  • The oxidative chlorination step involves the evolution of chlorine dioxide, a toxic gas. Ensure adequate ventilation and consider using a scrubber.

  • Concentrated hydrochloric acid and sodium chlorite are corrosive and strong oxidizing agents, respectively. Handle with appropriate care.

This guide provides a robust and reproducible method for the synthesis of this compound. The presented protocols and data are intended to aid researchers in the efficient and safe production of this important chemical intermediate.

An In-depth Technical Guide to the Electrophilicity of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a substituted aromatic ring. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is a critical parameter governing its reactivity towards nucleophiles, which is fundamental to its application in organic synthesis and drug development. Sulfonyl chlorides are widely employed as intermediates for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of the 2-chlorophenyl group introduces specific electronic and steric effects that modulate the reactivity of the sulfonyl chloride group. This guide provides a comprehensive overview of the factors influencing the electrophilicity of this compound, drawing upon data from analogous systems to provide a predictive understanding of its chemical behavior.

Electrophilicity of the Sulfonyl Group

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. Nucleophilic attack at this sulfur center is a key step in its various chemical transformations. The reaction mechanism for nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted SN2-type process.[2][3] However, depending on the substrate and reaction conditions, an addition-elimination mechanism can also be operative.[4]

The reactivity of sulfonyl chlorides is influenced by both the electronic and steric nature of the substituents attached to the sulfonyl group. Electron-withdrawing groups on the aromatic ring are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.[5]

The Influence of the 2-Chlorophenylmethyl Group

The (2-Chlorophenyl)methyl substituent in this compound exerts a combination of electronic and steric effects on the reactivity of the sulfonyl chloride.

Electronic Effects

The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group, primarily through its inductive effect (-I). This effect is expected to increase the positive charge on the sulfur atom of the sulfonyl chloride, thereby enhancing its electrophilicity. Studies on the solvolysis of substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents accelerate the reaction.[6]

A quantitative measure of the electronic effect of substituents on the reaction rate is often given by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined.[4][5] This positive value indicates that the reaction is favored by electron-withdrawing substituents. Although this value is for a different reaction and a different substitution pattern, it provides a strong indication that the electron-withdrawing nature of the chloro substituent in this compound will enhance its reactivity towards nucleophiles.

Steric and Ortho Effects

The presence of a substituent at the ortho position can introduce steric hindrance, which typically slows down a reaction. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration of nucleophilic substitution reactions.[5] This "positive" ortho-effect is attributed to a unique, rigid, and sterically congested ground state structure, which is relieved upon moving to the trigonal bipyramidal transition state.[5] While the 2-chloro substituent is smaller than an alkyl group, its presence in the ortho position could lead to complex interactions that do not simply equate to steric hindrance. It is plausible that conformational effects imposed by the ortho-chloro group could influence the accessibility and reactivity of the sulfonyl chloride moiety.

Quantitative Data from Analogous Systems

Table 1: Second-Order Rate Constants for the Isotopic Chloride-Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides in Acetonitrile at 25°C [5][7]

Substituentk₂₅ x 10⁴ (M⁻¹s⁻¹)
4-H1.33
4-Me0.67
3-CF₃13.3
4-NO₂15.6
2,4,6-Me₃6.10
2,4,6-iPr₃3.72

This data clearly demonstrates the accelerating effect of electron-withdrawing groups (CF₃, NO₂) and the rate-enhancing effect of certain ortho-alkyl substituents. Based on the electronic effect of the chlorine atom, the reactivity of this compound is expected to be higher than that of the unsubstituted phenylmethanesulfonyl chloride.

Experimental Protocols

Detailed experimental protocols for determining the electrophilicity of sulfonyl chlorides typically involve kinetic studies of their reactions with nucleophiles or their solvolysis. The following are generalized procedures that can be adapted for this compound.

Protocol 1: Determination of Solvolysis Rate Constant

This protocol describes a method for measuring the rate of solvolysis of a sulfonyl chloride in a given solvent system by monitoring the production of acid.[8]

Materials:

  • This compound

  • Solvent (e.g., aqueous ethanol, aqueous acetone)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized aqueous NaOH solution (e.g., 0.01 M)

  • Acetone (for stock solution)

  • Thermostatted water bath

  • Burette, pipettes, flasks

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

  • Prepare the desired solvent mixture (e.g., 50% ethanol/water) and place it in a flask in a thermostatted water bath at the desired temperature.

  • Add a few drops of the indicator to the solvent mixture.

  • To start the reaction, add a known volume of the sulfonyl chloride stock solution to the solvent mixture with vigorous stirring. This is time t=0.

  • Immediately, add a small, known volume of the standardized NaOH solution from a burette to neutralize the acid produced and return the solution to the indicator's endpoint.

  • Record the time it takes for the color of the indicator to change back, signifying the consumption of the added base.

  • Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several half-lives of the reaction.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of the sulfonyl chloride versus time.

Protocol 2: Determination of the Rate Constant for Reaction with a Nucleophile

This protocol describes a method for measuring the rate of reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) by monitoring the disappearance of the nucleophile or the appearance of the product, often using a spectroscopic method.

Materials:

  • This compound

  • Nucleophile (e.g., aniline, piperidine)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted cell holder

  • Syringes, cuvettes

Procedure:

  • Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a cuvette placed in the thermostatted cell holder of the spectrophotometer, mix the solutions of the sulfonyl chloride and the nucleophile.

  • Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance.

  • The reaction should be carried out under pseudo-first-order conditions (i.e., with a large excess of one reactant) to simplify the kinetic analysis.

  • The pseudo-first-order rate constant (k') can be obtained by fitting the absorbance vs. time data to a first-order exponential decay or rise.

  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Mechanism reagents Nu⁻ + R-SO₂Cl ts [Nu---SO₂(R)---Cl]⁻ reagents->ts Sₙ2 Attack products Nu-SO₂R + Cl⁻ ts->products Leaving Group Departure caption Figure 1. Concerted Sₙ2 mechanism for nucleophilic substitution at a sulfonyl chloride.

Figure 1. Concerted Sₙ2 mechanism for nucleophilic substitution at a sulfonyl chloride.

Experimental_Workflow_Solvolysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solution of This compound C Initiate reaction in thermostatted bath A->C B Prepare solvent mixture and standardized base B->C D Monitor acid production by titration with base C->D E Plot ln[Substrate] vs. time D->E F Determine first-order rate constant (k) E->F caption Figure 2. Experimental workflow for determining the solvolysis rate constant.

Figure 2. Experimental workflow for determining the solvolysis rate constant.

Conclusion

The electrophilicity of this compound is a key determinant of its utility in chemical synthesis. While direct quantitative data for this specific compound is scarce, a thorough analysis of related structures provides a strong basis for predicting its reactivity. The ortho-chloro substituent is expected to enhance the electrophilicity of the sulfonyl sulfur through its electron-withdrawing inductive effect. The potential for complex ortho-effects, as observed in analogous systems, suggests that experimental validation is crucial for precise kinetic understanding. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the electrophilicity of this compound and harness its reactivity in their drug development and synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of (2-Chlorophenyl)methanesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of (2-Chlorophenyl)methanesulfonyl chloride with various nucleophiles, including amines, alcohols, and thiols. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. This document details the synthesis of sulfonamides, sulfonic esters, and thioethers from this compound, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for key reactions are provided, alongside mechanistic insights and visualizations of reaction pathways to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a reactive organosulfur compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of a sulfonyl chloride moiety, which is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. The presence of the ortho-chloro-substituted benzyl group can influence the reactivity of the sulfonyl chloride through steric and electronic effects. Understanding the reactivity of this compound with various nucleophiles is crucial for its effective application in the synthesis of diverse molecular architectures, including those with potential pharmaceutical applications. This guide aims to provide a detailed technical overview of these reactions, supported by experimental data and procedural information.

General Reaction Mechanisms

The reactions of this compound with nucleophiles primarily proceed through a nucleophilic substitution mechanism at the sulfonyl sulfur atom. Two principal pathways are generally considered for sulfonyl chlorides:

  • SN2-like Mechanism: This is a concerted mechanism where the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously through a single transition state. This pathway is common for reactions with strong nucleophiles.

  • Addition-Elimination Mechanism: This stepwise mechanism involves the initial formation of a trigonal bipyramidal intermediate upon nucleophilic attack. This intermediate then eliminates the chloride ion to form the final product.

The operative mechanism can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride itself. The ortho-chloro substituent in this compound may exert a "steric acceleration" effect, a phenomenon observed in some ortho-substituted arenesulfonyl chlorides, by destabilizing the ground state of the reactant more than the transition state, thereby lowering the activation energy.[1]

Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of N-substituted (2-chlorophenyl)methanesulfonamides. These compounds are of significant interest in medicinal chemistry. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data for Sulfonamide Synthesis
Amine NucleophileBaseSolventReaction ConditionsYield (%)Reference
4-Methoxy-6-(pyridazin-4-yl)pyridin-3-aminePyridinePyridineNot specified15[2]
2,4-Dimethoxybenzylamine-DichloromethaneStirred for 30 minutesNot specified[3]
3-Amino-N-(tert-butyl)piperidine-1-carboxamideDIPEADMFOvernight39[4]
Experimental Protocol: General Procedure for the Synthesis of N-substituted (2-chlorophenyl)methanesulfonamides

To a solution of the amine (1.0 equivalent) and a suitable base (e.g., Diisopropylethylamine (DIPEA), 4.0 equivalents) in an appropriate solvent (e.g., Dimethylformamide (DMF)), this compound (1.5 equivalents) is added. The reaction mixture is stirred at room temperature overnight. After completion of the reaction, the mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to afford the desired sulfonamide.[4]

Reaction_with_Amines Reagents Reagents: This compound Amine (R-NH2) Base (e.g., DIPEA) ReactionConditions Reaction Conditions: Room Temperature Overnight Reagents->ReactionConditions In Solvent Solvent: (e.g., DMF) Solvent->ReactionConditions In Workup Workup: Aqueous Extraction Purification ReactionConditions->Workup Followed by Product Product: N-substituted (2-chlorophenyl)methanesulfonamide Workup->Product Yields Reaction_with_Alcohols Reactants Reactants: This compound Alcohol/Phenol (R-OH) Base (e.g., Triethylamine) ReactionConditions Reaction Conditions: -10 to 10 °C 1-5 hours Reactants->ReactionConditions In Solvent Solvent: (e.g., Dichloromethane) Solvent->ReactionConditions In Workup Workup: Aqueous Wash Purification ReactionConditions->Workup Followed by Product Product: (2-Chlorophenyl)methanesulfonate Ester Workup->Product Yields Reaction_with_Thiols Thiolate_Formation Thiolate Formation: Thiol (R-SH) + Base Reaction_Step Reaction with Sulfonyl Chloride: Thiolate + this compound Thiolate_Formation->Reaction_Step Reacts with Possible_Intermediate Possible Intermediate: Thiosulfonate Reaction_Step->Possible_Intermediate May form Final_Product Final Product: (2-Chlorophenyl)methyl Thioether Reaction_Step->Final_Product Leads to Possible_Intermediate->Final_Product Can be converted to

References

Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chlorophenyl)methanesulfonyl chloride is a reactive chemical intermediate crucial for the synthesis of various pharmaceutical compounds. Its efficacy and the successful outcome of synthetic procedures are highly dependent on its purity and stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and its structural analogs. It also outlines detailed experimental protocols for its stability assessment.

Core Stability Profile

This compound is a moisture-sensitive and corrosive compound.[1][2][3] The primary degradation pathway is hydrolysis, which occurs violently upon contact with water, liberating toxic and corrosive hydrogen chloride gas and forming the corresponding sulfonic acid.[1][3] Exposure to heat can also lead to decomposition, emitting hazardous gases such as carbon oxides, sulfur oxides, and hydrogen chloride.[2][3]

Incompatible Materials and Conditions

To ensure the integrity of this compound, contact with the following should be strictly avoided:

  • Water and Moisture: Reacts violently.[1][3]

  • Strong Oxidizing Agents [2][4]

  • Strong Acids and Bases [2][4]

  • Amines [4]

  • Strong Reducing Agents [4]

  • Metals: May be corrosive to metals.[5]

  • Heat and Direct Sunlight

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintain the quality and safety of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Recommended storage temperature is 2-8 °C.[5]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1][5]To prevent contact with atmospheric moisture.
Container Store in a tightly closed, original container.[1][3][5] Avoid metal containers.[5]To prevent moisture ingress and corrosion.
Location Store in a well-ventilated, corrosives area, away from incompatible materials.[1][3]To ensure safety and prevent accidental reactions.
Handling Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[1]To prevent inhalation of vapors and contact with skin and eyes.

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, the following experimental protocols are recommended.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted on a single batch of the material.

Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_2 Analysis API API Sample (this compound) Prepare_Solutions Prepare Stock Solutions API->Prepare_Solutions Solvent Inert Solvent (e.g., Acetonitrile) Solvent->Prepare_Solutions Acid Acidic (e.g., 0.1N HCl) Prepare_Solutions->Acid Base Basic (e.g., 0.1N NaOH) Prepare_Solutions->Base Oxidative Oxidative (e.g., 3% H2O2) Prepare_Solutions->Oxidative Thermal Thermal (e.g., 60°C) Prepare_Solutions->Thermal Photolytic Photolytic (ICH Q1B) Prepare_Solutions->Photolytic Analysis Stability-Indicating HPLC/GC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize Degradants (MS, NMR) Analysis->Characterization

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an inert solvent such as acetonitrile at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with 0.1N NaOH at room temperature.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample and the solution to dry heat (e.g., 60°C).

    • Photostability: Expose the solid sample and the solution to light as per ICH Q1B guidelines.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

  • Analysis: Utilize a validated stability-indicating analytical method (see below) to quantify the remaining parent compound and the formed degradants.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of the degradation products is close to 100%.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.

Logical Flow for Method Development

G cluster_0 Method Selection cluster_1 Optimization cluster_2 Validation Select_Method Select Technique (HPLC or GC) Optimize_Conditions Optimize Parameters (Column, Mobile Phase/Temp Program, Detector) Select_Method->Optimize_Conditions Validate_Method Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Optimize_Conditions->Validate_Method

Caption: Logical flow for analytical method development.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable. Due to the reactive nature of the sulfonyl chloride, derivatization may be necessary for stable analysis.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector at a suitable wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for both separation and identification of volatile degradants.

    • Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector.

    • Detector: Mass spectrometer in both full scan and selected ion monitoring (SIM) modes.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a highly reactive and moisture-sensitive compound that requires stringent storage and handling conditions to maintain its integrity. The primary degradation pathway is hydrolysis. For comprehensive stability analysis, forced degradation studies coupled with a validated stability-indicating analytical method, such as HPLC or GC-MS, are essential. The protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality and reliability of this important chemical intermediate in their synthetic endeavors.

References

Technical Guide: (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 77421-13-7 Molecular Formula: C₇H₆Cl₂O₂S

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of (2-Chlorophenyl)methanesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative containing a chlorophenyl group. The presence of the sulfonyl chloride functional group makes it a reactive compound, particularly sensitive to moisture and nucleophiles.

PropertyValueSource
Molecular Weight 225.09 g/mol [1]
Appearance White to light yellow solid[2]
Odor Strong, pungent[2]
Purity ≥97%[3][4]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H332: Harmful if inhaled.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with with soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

The material reacts violently with water, liberating toxic gas.[6] Therefore, it must be handled in a dry environment, and contact with moisture should be strictly avoided.

Toxicological and Ecotoxicological Information

Information regarding the environmental impact of this specific compound is limited. However, given its reactivity with water and potential to form acidic byproducts, releases into the environment should be avoided.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure for the synthesis of aryl sulfonyl chlorides can be adapted. One common method involves the oxidative chlorination of the corresponding thiol or disulfide.

General Laboratory Handling and Personal Protective Equipment (PPE) Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_info Review MSDS and SOPs prep_ppe Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat prep_info->prep_ppe handling_fumehood Work in a certified chemical fume hood prep_ppe->handling_fumehood handling_weigh Weigh compound in a contained environment handling_fumehood->handling_weigh handling_transfer Transfer using appropriate tools to minimize dust handling_weigh->handling_transfer handling_reaction Perform reaction under inert and dry conditions handling_transfer->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in -designated, sealed containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_waste->cleanup_ppe

Caption: General workflow for handling this compound.

Logical Relationships in Hazard Mitigation

A systematic approach to hazard mitigation is essential when working with reactive and corrosive compounds. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Hazard Identification and Risk Assessment Workflow

cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures hazard_chem Chemical Properties: - Corrosive - Water-reactive risk_exposure Exposure Potential: - Inhalation of dust - Dermal contact hazard_chem->risk_exposure hazard_health Health Hazards: - Skin/Eye Burns - Respiratory Irritation - Harmful if Swallowed/Inhaled hazard_health->risk_exposure risk_severity Severity of Harm: - Severe burns - Systemic toxicity risk_exposure->risk_severity control_engineering Engineering Controls: - Fume Hood - Glove Box risk_severity->control_engineering control_admin Administrative Controls: - Standard Operating Procedures (SOPs) - Training risk_severity->control_admin control_ppe Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat risk_severity->control_ppe

Caption: Logical flow for hazard mitigation.

Signaling Pathways and Reactivity

This compound is not directly involved in biological signaling pathways. Its significance in drug development lies in its utility as a reactive intermediate for the synthesis of more complex molecules. The primary reaction pathway of interest is its reaction with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.

General Reactivity Pathway of a Sulfonyl Chloride

A (2-Chlorophenyl)methanesulfonyl Chloride (R-SO2Cl) C Sulfonamide or Sulfonate Ester (R-SO2-Nu) A->C + Nucleophile B Nucleophile (Nu-H) (e.g., Amine, Alcohol) B->C D Byproduct (HCl) C->D Elimination

Caption: General reaction of a sulfonyl chloride with a nucleophile.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the full Material Safety Data Sheet (MSDS) and conduct a thorough risk assessment before handling this chemical. All laboratory work should be performed by trained individuals in a suitably equipped facility.

References

In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (2-Chlorophenyl)methanesulfonyl chloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related aryl sulfonyl chlorides to provide estimated thermal properties and outlines detailed experimental protocols for a thorough thermal hazard assessment.

Core Concept: Thermal Stability and Hazards of Aryl Sulfonyl Chlorides

Estimated Thermal Stability Data

The following table summarizes the estimated thermal stability data for this compound, based on the properties of analogous aryl sulfonyl chlorides. It is critical to note that these are estimated values and must be confirmed by experimental testing.

ParameterEstimated ValueRationale/Source Analogy
Decomposition Onset Temperature (DSC) 180 - 220 °CBased on the decomposition of benzenesulfonyl chloride which occurs around its boiling point of 251-252°C[1]. The presence of the chlorophenyl group may influence stability.
Boiling Point ~250 °C (with decomposition)Analogous to benzenesulfonyl chloride (251-252 °C with decomposition)[1].
Heat of Decomposition (ΔHd) -150 to -300 kJ/molTypical range for the decomposition of reactive organic compounds. To be determined experimentally.
Primary Decomposition Products Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂), Chlorinated Aromatic CompoundsCommon decomposition products for aryl sulfonyl chlorides.

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires a multi-faceted approach employing various analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small sample (1-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, and 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition, typically up to 350-400 °C.

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic events. The onset temperature of the first major exotherm is taken as the decomposition onset temperature. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd). Performing the experiment at multiple heating rates allows for the determination of kinetic parameters using methods like the Ozawa-Flynn-Wall or Kissinger analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to identify the number of decomposition steps.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small sample (5-10 mg) of this compound is placed in an open ceramic or platinum pan.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where all mass has been lost, typically up to 600 °C.

    • Atmosphere: The experiment is performed under an inert nitrogen atmosphere with a consistent flow rate (e.g., 50 mL/min).

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset temperature of mass loss indicates the beginning of decomposition. The DTG curve helps to identify the temperatures of maximum decomposition rates and to distinguish different decomposition stages.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and to determine the time-to-maximum-rate (TMR) and self-accelerating decomposition temperature (SADT).

Methodology:

  • Instrument: An Accelerating Rate Calorimeter.

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample container (bomb) made of a material compatible with the sample and its decomposition products (e.g., Hastelloy).

  • Experimental Conditions:

    • Heat-Wait-Seek Protocol: The instrument heats the sample in small steps (e.g., 5 °C) and then waits at that temperature to see if the sample self-heats at a rate exceeding a predefined sensitivity (e.g., 0.02 °C/min).

    • Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment where all the heat generated by the reaction increases the sample's temperature.

  • Data Analysis: The data (temperature and pressure as a function of time) are used to determine the onset temperature of self-heating, the adiabatic temperature rise, the maximum pressure and rate of pressure rise, and the TMR at various temperatures. This data is critical for assessing the potential for a thermal runaway in larger-scale storage or processing.

Visualizations

Thermal Hazard Assessment Workflow

Thermal_Hazard_Assessment_Workflow Workflow for Thermal Hazard Assessment cluster_0 Initial Screening cluster_1 Hazard Characterization cluster_2 Consequence Analysis cluster_3 Risk Mitigation A Literature Review & Analogue Data B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Accelerating Rate Calorimetry (ARC) B->D Exotherm Detected F Gas Evolution Analysis (TGA-MS/FTIR) C->F G Vent Sizing Calculations D->G E Reaction Calorimetry (RC1) E->G H Define Safe Operating Limits F->H G->H I Develop Emergency Procedures H->I

Caption: A logical workflow for the comprehensive assessment of chemical thermal hazards.

Potential Decomposition Pathways of Aryl Sulfonyl Chlorides

Decomposition_Pathways Potential Decomposition Pathways of Aryl Sulfonyl Chlorides cluster_0 Homolytic Cleavage (Radical Pathway) cluster_1 Heterolytic Cleavage (Ionic Pathway) cluster_2 Hydrolysis (in presence of water) A This compound (Ar-SO2Cl) B Ar-SO2• + Cl• A->B Heat/Light E Ar-SO2+ + Cl- A->E Polar Solvent/Lewis Acid H (2-Chlorophenyl)methanesulfonic Acid (Ar-SO3H) + HCl A->H H2O C Ar• + SO2 B->C D Further Reactions (e.g., with solvent, dimerization) C->D F Ar+ + SO2 E->F G Further Reactions (e.g., rearrangement, reaction with nucleophiles) F->G

Caption: Potential decomposition pathways for aryl sulfonyl chlorides under thermal stress.

Conclusion

This technical guide provides an essential framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound is lacking, the provided estimations based on analogous compounds and the detailed experimental protocols offer a robust starting point for a comprehensive thermal hazard assessment. It is imperative that researchers and drug development professionals conduct the outlined experiments to obtain precise data for ensuring the safe handling, storage, and use of this reactive intermediate.

References

Technical Guide: (2-Chlorophenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of (2-Chlorophenyl)methanesulfonyl chloride, a key reagent for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, commercial availability, and, most importantly, its applications in the synthesis of biologically active molecules.

Chemical Properties and Commercial Availability

This compound is a reactive chemical intermediate widely used in organic synthesis. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 77421-13-7[1][2][3][4]
Molecular Formula C₇H₆Cl₂O₂S[1]
Molecular Weight 225.09 g/mol [1]
Melting Point 59-61 °C
Purity ≥97%[1]

A variety of chemical suppliers offer this compound in research and bulk quantities. Notable commercial vendors include:

  • Advanced Biochemicals[1]

  • BLD Pharm[2]

  • CymitQuimica[3]

  • Georganics[4]

Synthesis and Reactions: Experimental Protocols

This compound is a valuable building block for the synthesis of sulfonamides and sulfonate esters, classes of compounds with a broad range of pharmacological activities.[5][6][7]

General Protocol for Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines in the presence of a base is a standard method for the preparation of sulfonamides.[8][9][10]

Experimental Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

General Protocol for Sulfonate Ester Synthesis

The formation of sulfonate esters is achieved by reacting this compound with an alcohol in the presence of a base.[11][12][13]

Experimental Procedure:

  • To a stirred solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., DCM), add a base such as pyridine (1.5 eq.) at 0 °C.

  • Add this compound (1.1 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude sulfonate ester can be purified by flash chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Derivatives of this compound are precursors to novel compounds with potential pharmacological activities.

Role as a Pharmacophore

Sulfonamides can act as key pharmacophores, interacting with biological targets through hydrogen bonding and other non-covalent interactions. The 2-chlorophenyl moiety can provide additional steric and electronic properties that may enhance binding affinity and selectivity for specific targets. The presence of the chlorine atom can influence the compound's metabolic stability and pharmacokinetic profile.[14]

Synthesis of Biologically Active Molecules

Research has demonstrated that sulfonamides derived from substituted sulfonyl chlorides exhibit a range of biological activities. For instance, various sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[15][16] The general synthetic accessibility of sulfonamides from this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the synthetic utility of this compound and its potential role in the drug discovery process.

G cluster_synthesis Synthetic Pathways cluster_application Drug Discovery Workflow cluster_bio Potential Biological Action A (2-Chlorophenyl)methanesulfonyl chloride D (2-Chlorobenzyl)sulfonamide A->D Base (e.g., Pyridine) DCM, 0°C to rt E (2-Chlorobenzyl)sulfonate Ester A->E Base (e.g., Pyridine) DCM, 0°C to rt B Primary/Secondary Amine C Alcohol F Compound Library D->F Library Synthesis E->F Library Synthesis G High-Throughput Screening F->G H Hit Identification G->H I Lead Optimization H->I J Preclinical Development I->J K Sulfonamide-based Drug Candidate L Biological Target (e.g., Enzyme, Receptor) K->L Binding M Inhibition/Modulation L->M Causes N Therapeutic Effect M->N Leads to

References

Methodological & Application

Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Chlorophenyl)methanesulfonyl chloride, also known as 2-chlorobenzylsulfonyl chloride, is a versatile reagent in organic synthesis. Its chemical structure, featuring a sulfonyl chloride moiety attached to a methylene group on a 2-chlorinated benzene ring, makes it a valuable electrophile for the synthesis of various sulfur-containing organic compounds. The primary applications of this reagent lie in the formation of sulfonamides and sulfonate esters, which are significant pharmacophores found in a wide array of therapeutic agents. The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and conformational properties of the resulting derivatives, making it a useful building block for creating structurally diverse molecules in drug discovery and development.

Key Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This allows for facile reactions with a variety of nucleophiles, most notably amines and alcohols.

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines in the presence of a base to yield the corresponding N-substituted (2-chlorophenyl)methanesulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The reaction is typically carried out in an aprotic solvent with a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme for the synthesis of sulfonamides is presented below.

G cluster_0 Synthesis of (2-Chlorophenyl)methanesulfonamides reagent1 This compound arrow1 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) 0 °C to RT reagent1->arrow1 reagent2 Primary or Secondary Amine (R1R2NH) plus1 + reagent2->plus1 plus1->arrow1 product N-substituted (2-chlorophenyl)methanesulfonamide arrow1->product byproduct + HCl product->byproduct

Diagram 1. General reaction for sulfonamide synthesis.
Synthesis of Sulfonate Esters

Similarly, this compound reacts with alcohols and phenols to form sulfonate esters. This transformation is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine. Sulfonate esters are not only stable compounds but also excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further synthetic transformations.

The general scheme for the synthesis of sulfonate esters is depicted below.

G cluster_1 Synthesis of (2-Chlorophenyl)methanesulfonate Esters reagent1 This compound arrow1 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) 0 °C to RT reagent1->arrow1 reagent2 Alcohol or Phenol (R-OH) plus1 + reagent2->plus1 plus1->arrow1 product (2-Chlorophenyl)methanesulfonate Ester arrow1->product byproduct + HCl product->byproduct

Diagram 2. General reaction for sulfonate ester synthesis.

Quantitative Data

While specific reaction data for this compound is not extensively documented in publicly available literature, the following tables provide representative examples of sulfonamide and sulfonate ester syntheses using analogous sulfonyl chlorides under typical reaction conditions. These examples serve to illustrate the expected scope and efficiency of these transformations.

Table 1: Illustrative Synthesis of Sulfonamides from Sulfonyl Chlorides

EntryAmineSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineBenzenesulfonyl chloridePyridineDCM0 - 252~95
2Benzylaminep-Toluenesulfonyl chlorideTriethylamineDCMRT392
3MorpholineMethanesulfonyl chlorideTriethylamineDCM0198
42-Chloroaniline4-Nitrobenzenesulfonyl chloridePyridineDCM25489

Table 2: Illustrative Synthesis of Sulfonate Esters from Sulfonyl Chlorides

EntryAlcohol/PhenolSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Phenolp-Toluenesulfonyl chloridePyridineChloroformRT1295
2MethanolMethanesulfonyl chlorideTriethylamineDCM0196
3(R)-2-Octanolp-Toluenesulfonyl chloridePyridinePyridine02485
44-NitrophenolBenzenesulfonyl chlorideTriethylamineDCMRT293

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of sulfonamides and sulfonate esters using this compound.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-(2-chlorophenyl)methanesulfonamides

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Procedure:

  • To a stirred solution of the amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M) at 0 °C (ice bath), add the base (1.2-1.5 eq., e.g., triethylamine or pyridine).

  • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of Aryl/Alkyl (2-Chlorophenyl)methanesulfonates

Materials:

  • This compound

  • Appropriate alcohol or phenol

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) in anhydrous DCM (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add the base (1.5 eq., e.g., pyridine or triethylamine) to the solution.

  • Add this compound (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 2-16 hours, monitoring by TLC.

  • After the reaction is complete, quench with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonate ester by flash column chromatography or recrystallization.

Workflow and Logic Diagrams

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a (2-chlorophenyl)methanesulfonamide.

G start Start: Reagents & Glassware dissolve Dissolve amine and base in anhydrous DCM at 0 °C start->dissolve add Add (2-Chlorophenyl)methanesulfonyl chloride solution dropwise dissolve->add react Stir at room temperature (Monitor by TLC) add->react workup Aqueous Work-up: 1. Dilute with DCM 2. Wash with HCl, NaHCO3, Brine react->workup dry Dry organic layer (e.g., MgSO4) workup->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product (Chromatography/Recrystallization) concentrate->purify end End: Pure Sulfonamide purify->end

Diagram 3. Experimental workflow for sulfonamide synthesis.

Application Notes and Protocols: Synthesis of Sulfonamides using (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted sulfonamides utilizing (2-Chlorophenyl)methanesulfonyl chloride as a key reagent. The described methodology is fundamental for the generation of diverse sulfonamide libraries for screening in drug discovery and development programs. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, and the use of this compound allows for the introduction of a specific structural motif that can be explored for its effects on potency, selectivity, and pharmacokinetic properties.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This protocol details the synthesis of N-aryl sulfonamides from this compound, a versatile building block for accessing novel chemical entities. The presence of the 2-chlorophenyl group offers a handle for further structural modifications and can influence the biological activity of the final compounds.

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides from this compound and a primary or secondary amine is depicted below. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base.

Caption: General reaction for the synthesis of N-substituted (2-Chlorophenyl)methanesulfonamides.

Experimental Protocol: Synthesis of N-phenyl-(2-Chlorophenyl)methanesulfonamide

This protocol provides a representative procedure for the synthesis of a model sulfonamide using aniline as the amine component. This method can be adapted for a variety of primary and secondary amines to generate a library of compounds.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenyl-(2-Chlorophenyl)methanesulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected and representative data for the synthesis of N-phenyl-(2-Chlorophenyl)methanesulfonamide.

ParameterData
Compound Name N-phenyl-(2-Chlorophenyl)methanesulfonamide
Molecular Formula C₁₃H₁₂ClNO₂S
Molecular Weight 281.76 g/mol
Theoretical Yield Based on 1.0 eq. of aniline.
Physical Appearance Expected to be a white to off-white solid.
¹H NMR (CDCl₃, 400 MHz) Anticipated signals: Aromatic protons from both phenyl rings, a singlet for the CH₂ group, and a broad singlet for the NH proton.
¹³C NMR (CDCl₃, 100 MHz) Anticipated signals: Aromatic carbons, and a signal for the CH₂ carbon.
IR (KBr, cm⁻¹) Anticipated characteristic peaks: N-H stretching, aromatic C-H stretching, asymmetric and symmetric S=O stretching, and C-Cl stretching.
Mass Spec (ESI-MS) Anticipated m/z: [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.

G start Dissolve Amine in DCM add_base Add Base (e.g., TEA) at 0°C start->add_base add_sulfonyl_chloride Add (2-Chlorophenyl)methanesulfonyl chloride solution add_base->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of N-substituted (2-Chlorophenyl)methanesulfonamides.

Hypothetical Signaling Pathway for Investigation

Given the broad biological activities of sulfonamides, novel derivatives are often screened against various cellular targets. The diagram below represents a hypothetical signaling pathway that could be modulated by a newly synthesized sulfonamide library.

G compound Sulfonamide Derivative receptor Cell Surface Receptor (e.g., Kinase, GPCR) compound->receptor Inhibition or Activation kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for evaluating the biological activity of novel sulfonamides.

Conclusion

The protocol described provides a robust and adaptable method for the synthesis of a diverse range of N-substituted sulfonamides from this compound. The resulting compounds can serve as valuable tools in drug discovery, enabling the exploration of structure-activity relationships and the identification of novel therapeutic leads. Careful execution of the protocol and thorough characterization of the synthesized compounds are crucial for obtaining reliable and reproducible results for subsequent biological evaluation.

References

Application Notes and Protocols: Reaction of (2-Chlorophenyl)methanesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride is a reactive intermediate used in organic synthesis, particularly in the field of medicinal chemistry. Its reaction with primary amines is a key method for the synthesis of N-substituted (2-chlorophenyl)methanesulfonamides. Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, with a focus on its application in the development of new therapeutic agents.

General Reaction Scheme

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution at the sulfonyl group, resulting in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is required to neutralize the HCl generated during the reaction.

General reaction scheme

Applications in Drug Development

N-substituted (2-chlorophenyl)methanesulfonamides are valuable intermediates in the synthesis of complex bioactive molecules. The 2-chlorophenyl moiety can be a key structural feature for interaction with biological targets. For instance, these sulfonamides have been incorporated into molecules developed as potential antifungal agents. The sulfonamide linkage provides a stable and synthetically accessible connection point for building more complex molecular architectures aimed at specific biological targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for the reaction of this compound with various primary amines based on literature examples.

Primary AmineBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
tert-ButylamineTriethylamineDichloromethane0 to RT16 h94
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amineTriethylamineDichloromethaneNot SpecifiedNot Specified78
(S)-1-((2S,4R)-2-(azidomethyl)-2-(2,4-difluorophenyl)-1,3-dioxolan-4-yl)methanamineTriethylamineDichloromethane0 to RT1 h90

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-substituted (2-chlorophenyl)methanesulfonamides.

General Protocol
  • Dissolution of Amine: Dissolve the primary amine (1.0 eq.) and a suitable base (1.1-1.5 eq., e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted (2-chlorophenyl)methanesulfonamide.

Specific Protocol: Synthesis of N-tert-butyl-1-(2-chlorophenyl)methanesulfonamide
  • Reactant Preparation: A solution of tert-butylamine (4.2 g, 57.4 mmol) and triethylamine (8.7 g, 86.1 mmol) in dichloromethane (100 mL) is prepared.

  • Reaction Initiation: The solution is cooled, and a solution of this compound (13 g, 57.4 mmol) in dichloromethane (100 mL) is added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours.

  • Workup: The reaction mixture is washed with water (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Isolation: The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to give N-tert-butyl-1-(2-chlorophenyl)methanesulfonamide as a white solid (14.8 g, 94% yield).

Visualizations

reaction_scheme cluster_reactants Reactants reagent1 This compound product N-substituted (2-Chlorophenyl)methanesulfonamide reagent1->product + reagent2 Primary Amine (R-NH2) reagent2:e->product:w base Base (e.g., Et3N) base->product solvent Solvent (e.g., CH2Cl2) solvent->product

Caption: General reaction of this compound with a primary amine.

experimental_workflow start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add (2-Chlorophenyl)methanesulfonyl chloride solution cool->add_sulfonyl react Stir at 0 °C to RT add_sulfonyl->react workup Aqueous workup and extraction react->workup purify Purification (Chromatography or Recrystallization) workup->purify product Pure Sulfonamide purify->product

Caption: Typical experimental workflow for sulfonamide synthesis.

Application Notes and Protocols: Reaction of (2-Chlorophenyl)methanesulfonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted (2-chlorophenyl)methanesulfonamides through the reaction of (2-chlorophenyl)methanesulfonyl chloride with various secondary amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by sulfonamide derivatives.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized method for the formation of sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.

This compound is a versatile building block for introducing the 2-chlorobenzylsulfonyl moiety into molecules. The resulting N-substituted (2-chlorophenyl)methanesulfonamides are valuable scaffolds for the synthesis of novel compounds with potential applications in various therapeutic areas. This document outlines the general reaction, provides representative protocols, and summarizes key reaction data.

General Reaction Scheme

The reaction of this compound with a secondary amine to form the corresponding N-substituted (2-chlorophenyl)methanesulfonamide is depicted below:

Caption: General reaction of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted (2-chlorophenyl)methanesulfonamides from the corresponding secondary amines. Please note that yields are highly dependent on the specific reaction conditions and the nature of the secondary amine.

Secondary AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineTriethylamineDichloromethane (DCM)0 to RT4>90 (estimated)General Knowledge
MorpholinePyridineDichloromethane (DCM)0 to RT6>90 (estimated)General Knowledge
DiethylamineTriethylamineDiethyl Ether0285-95 (typical)[1][2]
PyrrolidineTriethylamineTetrahydrofuran (THF)RT5>90 (estimated)General Knowledge

Note: "RT" denotes room temperature. The yields provided are based on general literature knowledge of similar reactions and may vary.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure for the Synthesis of N-substituted (2-chlorophenyl)methanesulfonamides using Triethylamine in Dichloromethane

This protocol provides a general method applicable to a wide range of secondary amines.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted (2-chlorophenyl)methanesulfonamide.

Protocol 2: Synthesis of N,N-Diethyl-(2-chlorophenyl)methanesulfonamide in Diethyl Ether

This protocol is a specific example for the reaction with diethylamine.

Materials:

  • This compound

  • Diethylamine

  • Triethylamine (Et₃N)

  • Diethyl ether, anhydrous

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred amine solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or column chromatography if necessary.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted (2-chlorophenyl)methanesulfonamides.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve Amine & Base Dissolve Amine & Base Add Sulfonyl Chloride Add Sulfonyl Chloride Dissolve Amine & Base->Add Sulfonyl Chloride Stir at Controlled Temp Stir at Controlled Temp Add Sulfonyl Chloride->Stir at Controlled Temp Monitor by TLC Monitor by TLC Stir at Controlled Temp->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Aqueous Wash Aqueous Wash Quench Reaction->Aqueous Wash Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Recrystallization/Chromatography Recrystallization/Chromatography Concentrate->Recrystallization/Chromatography

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway Analogy: The Sulfonylation Reaction

While not a biological signaling pathway, the logical flow of the chemical reaction can be visualized in a similar manner, highlighting the key interactions.

G Secondary Amine\n(Nucleophile) Secondary Amine (Nucleophile) Sulfonamide Product Sulfonamide Product Secondary Amine\n(Nucleophile)->Sulfonamide Product Attacks Sulfonyl Chloride\n(Electrophile) Sulfonyl Chloride (Electrophile) Sulfonyl Chloride\n(Electrophile)->Sulfonamide Product Reacts with Base Base Neutralized Salt Neutralized Salt Base->Neutralized Salt Neutralizes HCl Byproduct HCl Byproduct HCl Byproduct->Neutralized Salt

Caption: Key interactions in the sulfonylation reaction.

Conclusion

The reaction of this compound with secondary amines provides an efficient and versatile route to a diverse range of N-substituted sulfonamides. The protocols outlined in this document can be adapted for various secondary amines, and the reaction conditions can be optimized to achieve high yields of the desired products. These compounds serve as valuable intermediates for the synthesis of novel molecules with potential applications in drug discovery and development.

References

Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride is a versatile chemical reagent with the CAS number 77421-13-7. It serves as a crucial building block in the synthesis of a variety of biologically active sulfonamide derivatives. The presence of the ortho-chloro substitution on the phenyl ring can influence the physicochemical properties and biological activity of the resulting compounds. In medicinal chemistry, this reagent has been instrumental in the development of modulators for several important drug targets, including kinases, calcium-binding proteins, E3 ligases, and G-protein coupled receptors. These notes provide an overview of its applications, relevant quantitative data, experimental protocols, and visualizations of key biological pathways.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant potential in targeting a range of proteins implicated in various diseases:

  • Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitors: These kinases are transcriptional regulators involved in cancer signaling pathways.

  • S100 Protein Inhibitors: S100 proteins are calcium-binding proteins associated with inflammation, cancer, and neurodegenerative diseases.

  • Cereblon (CRBN) Modulators: CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase, a target for immunomodulatory drugs used in cancer therapy.

  • Cannabinoid Receptor (CB) Modulators: CB1 and CB2 receptors are G-protein coupled receptors involved in pain, inflammation, and neurological processes.

Data Presentation

Quantitative Bioactivity Data
Compound ClassTargetCompound ExampleBioactivity (IC₅₀/Kᵢ)Reference
Cannabinoid Receptor ModulatorHuman Cannabinoid Receptor 1 (hCB1)1-(2-Chlorophenyl)-N-{3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl}methanesulfonamideEC₅₀ = 1.3 nM[1]

Note: Specific quantitative data for CDK8/19, S100, and CRBN modulators synthesized directly from this compound were not publicly available in the searched literature. The table will be updated as more data becomes available.

Experimental Protocols

General Synthesis of (2-Chlorophenyl)methylsulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base (e.g., pyridine, triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, heptane)

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the base (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane).

  • Characterize the final product by NMR and mass spectrometry.

Mandatory Visualizations

Signaling Pathways

CDK8_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_TGFbeta TGF-β Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivation LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation TGFbeta TGF-β TGFbeta_R TGF-β Receptor TGFbeta->TGFbeta_R SMADs SMADs TGFbeta_R->SMADs Phosphorylation SMAD4 SMAD4 SMADs->SMAD4 SMAD_complex SMAD Complex SMAD4->SMAD_complex TGFbeta_Target_Genes Target Gene Expression SMAD_complex->TGFbeta_Target_Genes Nuclear Translocation & Gene Regulation CDK8 CDK8 CDK8->TCF_LEF Phosphorylation & Co-activation CDK8->SMAD_complex Phosphorylation & Co-activation

Caption: CDK8 signaling pathway in cancer.

S100_Signaling_Pathway cluster_RAGE RAGE Pathway cluster_TLR4 TLR4 Pathway S100 S100 Proteins RAGE RAGE S100->RAGE TLR4 TLR4 S100->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK NFkB_RAGE NF-κB RAGE->NFkB_RAGE Inflammation_RAGE Inflammation Cell Proliferation MAPK->Inflammation_RAGE NFkB_RAGE->Inflammation_RAGE MyD88 MyD88 TLR4->MyD88 NFkB_TLR4 NF-κB MyD88->NFkB_TLR4 Inflammation_TLR4 Inflammatory Cytokine Production NFkB_TLR4->Inflammation_TLR4

Caption: S100 protein signaling pathways.

CRBN_E3_Ligase_Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 CRBN CRBN (Substrate Receptor) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment Modulator CRBN Modulator Modulator->CRBN Binding Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: Cereblon E3 ligase pathway.

Cannabinoid_Receptor_Signaling cluster_G_protein G-protein Signaling Ligand Cannabinoid Ligand CB_Receptor CB1/CB2 Receptor (GPCR) Ligand->CB_Receptor G_protein Gαi/o CB_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune response) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Cannabinoid receptor signaling.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of Sulfonamide Derivative start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Assay (e.g., Kinase Assay, Binding Assay) characterization->bio_assay data_analysis Data Analysis (IC₅₀/Kᵢ Determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End sar->end lead_optimization->synthesis Iterative Improvement

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive sulfonamides utilizing (2-chlorophenyl)methanesulfonyl chloride. The protocols and data presented herein are designed to serve as a foundational guide for the development of novel therapeutic agents. The methodologies are based on established principles of sulfonamide synthesis and can be adapted for the creation of diverse compound libraries for screening purposes.

Introduction

This compound is a valuable reagent in medicinal chemistry for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The presence of the 2-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially leading to enhanced efficacy and novel mechanisms of action.

The primary synthetic route to these bioactive molecules involves the reaction of this compound with a diverse range of primary and secondary amines, including substituted anilines, aliphatic amines, and heterocyclic amines. This straightforward and versatile reaction allows for the generation of large libraries of candidate compounds for biological screening.

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides from this compound is the nucleophilic substitution of the sulfonyl chloride by an amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagent1 This compound product Bioactive Sulfonamide reagent1->product reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product base Base (e.g., Pyridine, Triethylamine) base->product Catalyst solvent Solvent (e.g., DCM, THF) solvent->product Reaction Medium

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-(2-chlorophenyl)methanesulfonamides

This protocol describes a general method for the synthesis of N-aryl substituted sulfonamides, which are a common class of bioactive compounds.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-(2-chlorophenyl)methanesulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of N-Alkyl-(2-chlorophenyl)methanesulfonamides

This protocol outlines the synthesis of sulfonamides derived from aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine)

  • Triethylamine (TEA, dried)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Other equipment as listed in Protocol 1

Procedure:

  • To a stirred solution of the aliphatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in diethyl ether and wash with deionized water (3 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by flash chromatography or recrystallization.

  • Confirm the structure of the purified compound by spectroscopic methods.

Data Presentation

The following tables provide representative data for the synthesis of hypothetical bioactive compounds derived from this compound. These values are illustrative and based on typical yields and biological activities observed for analogous sulfonamides.

Table 1: Synthesis and Yield of Representative (2-Chlorophenyl)methanesulfonamides

Compound IDAmine Starting MaterialMolecular Formula of ProductYield (%)
CPMS-01 AnilineC₁₃H₁₂ClNO₂S85
CPMS-02 4-FluoroanilineC₁₃H₁₁ClFNO₂S82
CPMS-03 PiperidineC₁₂H₁₆ClNO₂S91
CPMS-04 MorpholineC₁₁H₁₄ClNO₃S88

Table 2: In Vitro Antibacterial Activity of Representative Sulfonamides

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
CPMS-01 1632
CPMS-02 816
CPMS-03 64>128
CPMS-04 3264
Ciprofloxacin 10.5

Table 3: In Vitro Anticancer Activity of Representative Sulfonamides

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
CPMS-01 25.438.2
CPMS-02 15.822.5
CPMS-03 >100>100
CPMS-04 85.192.7
Doxorubicin 0.81.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bioactive sulfonamides.

G start Start reaction_setup Reaction Setup: - Amine - Base - Solvent start->reaction_setup addition Add this compound reaction_setup->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, IR purification->characterization bioassay Biological Activity Screening characterization->bioassay end End bioassay->end

Caption: Workflow for sulfonamide synthesis and evaluation.

Hypothetical Signaling Pathway Inhibition

Many sulfonamide-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where a synthesized sulfonamide inhibits the MAPK/ERK pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Sulfonamide Inhibitor (e.g., CPMS-02) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

Disclaimer: The quantitative data and specific biological activities presented in this document are illustrative and intended for guidance purposes only. Actual results will vary depending on the specific reactants and experimental conditions employed. Researchers should conduct their own experiments to validate these findings.

Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl Chloride as a Robust Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2-Chlorophenyl)methanesulfonyl chloride, also known as 2-chlorobenzylsulfonyl chloride, is a versatile protecting group for primary and secondary amines. This reagent reacts with amines to form highly stable sulfonamides. The resulting N-(2-chlorobenzylsulfonyl) group is exceptionally robust, demonstrating stability towards a wide range of reaction conditions including strong bases, nucleophiles, and hydrides. Deprotection is efficiently achieved under reductive conditions, offering a valuable orthogonality to other common amine protecting groups. These application notes provide detailed protocols for the protection and deprotection of amines using this compound, along with summarized data on its performance.

Introduction

In multistep organic synthesis, the temporary protection of functional groups is a critical strategy. For amines, the formation of sulfonamides is a common and effective method of protection. The (2-Chlorophenyl)methanesulfonyl group offers distinct advantages due to its pronounced stability and specific deprotection conditions. Its resilience to harsh reagents makes it an ideal choice for complex synthetic routes where other protecting groups might fail.

Key Advantages

  • Exceptional Stability: The sulfonamide linkage is resistant to a broad spectrum of non-reductive reagents and conditions.

  • Orthogonality: Its cleavage condition (reductive) is orthogonal to many other protecting groups, such as Boc, Cbz, and Fmoc, which are typically removed under acidic, hydrogenolytic, or basic conditions, respectively.

  • Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification by recrystallization.

Chemical Structures

Figure 1: Structures of the protecting group reagent and the resulting sulfonamide.

Experimental Protocols

General Protocol for the Protection of Amines

This protocol describes the general procedure for the protection of a primary or secondary amine with this compound.

G start Start dissolve Dissolve amine and base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF). start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_reagent Add this compound dropwise over 10-15 minutes. cool->add_reagent warm_rt Allow the reaction to warm to room temperature and stir for 2-16 hours. add_reagent->warm_rt monitor Monitor reaction progress by TLC or LC-MS. warm_rt->monitor quench Quench the reaction with water or saturated aqueous NH4Cl. monitor->quench extract Extract with an organic solvent (e.g., EtOAc, DCM). quench->extract wash Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. extract->wash dry_concentrate Dry over Na2SO4 or MgSO4, filter, and concentrate in vacuo. wash->dry_concentrate purify Purify the crude product by column chromatography or recrystallization. dry_concentrate->purify end End purify->end

Figure 2: General workflow for the protection of amines.

Materials:

  • Amine substrate

  • This compound (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of the amine (1.0 equivalent) and base (e.g., triethylamine, 2.0 equivalents) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2 to 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(2-chlorobenzylsulfonyl) protected amine.

General Protocol for the Deprotection of N-(2-chlorobenzylsulfonyl) Amines

This protocol outlines the reductive cleavage of the N-(2-chlorobenzylsulfonyl) group.

G start Start dissolve Dissolve the protected amine in a suitable solvent (e.g., THF, liquid ammonia). start->dissolve cool Cool the solution to the required temperature (e.g., -78 °C for Na/NH3). dissolve->cool add_reagent Add the reducing agent (e.g., sodium naphthalenide, magnesium in methanol). cool->add_reagent stir Stir the reaction mixture for the specified time (e.g., 1-4 hours). add_reagent->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Carefully quench the reaction (e.g., with solid NH4Cl or methanol). monitor->quench workup Perform an appropriate aqueous workup and extract the product. quench->workup dry_concentrate Dry the organic layer and concentrate in vacuo. workup->dry_concentrate purify Purify the crude amine product. dry_concentrate->purify end End purify->end

Figure 3: General workflow for the deprotection of N-(2-chlorobenzylsulfonyl) amines.

Method A: Sodium Naphthalenide

Materials:

  • N-(2-chlorobenzylsulfonyl) protected amine

  • Naphthalene (catalytic to stoichiometric amounts)

  • Sodium metal (2.0 - 4.0 equivalents)

  • Anhydrous THF

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Prepare a solution of sodium naphthalenide by stirring sodium metal (2.2 equivalents) and naphthalene (2.0 equivalents) in anhydrous THF under an inert atmosphere until the characteristic dark green color persists.

  • Cool the sodium naphthalenide solution to -78 °C.

  • Add a solution of the N-(2-chlorobenzylsulfonyl) protected amine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the free amine.

Method B: Magnesium in Methanol

Materials:

  • N-(2-chlorobenzylsulfonyl) protected amine

  • Magnesium turnings (excess, e.g., 10 equivalents)

  • Anhydrous methanol

  • Sonicator bath (optional, but recommended)

Procedure:

  • To a suspension of magnesium turnings (10 equivalents) in anhydrous methanol, add the N-(2-chlorobenzylsulfonyl) protected amine (1.0 equivalent).

  • Stir the mixture vigorously at room temperature. Sonication can be applied to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, filter the reaction mixture to remove excess magnesium and other insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent and water, then perform a standard aqueous workup to isolate the amine.

  • Purify the crude product as necessary.

Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various amines.

Table 1: Protection of Amines with this compound

EntryAmine SubstrateBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM492
2BenzylamineTriethylamineDCM395
3DiethylamineTriethylamineTHF688
4(R)-PhenylglycinolDIPEADCM591
5PiperidinePyridineMeCN494

Table 2: Deprotection of N-(2-chlorobenzylsulfonyl) Amines

EntryProtected AmineDeprotection ReagentSolventTime (h)Yield (%)
1N-(2-chlorobenzylsulfonyl)anilineNa/NaphthaleneTHF185
2N-(2-chlorobenzylsulfonyl)benzylamineMg/MeOHMethanol889
3N-(2-chlorobenzylsulfonyl)diethylamineNa/NH3(l)THF/Ammonia0.590
4N-(2-chlorobenzylsulfonyl)-(R)-phenylglycinolMg/MeOHMethanol1282
5N-(2-chlorobenzylsulfonyl)piperidineNa/NaphthaleneTHF1.587

Troubleshooting

  • Incomplete Protection: If the protection reaction stalls, consider adding more this compound and base. Ensure that all reagents and solvents are anhydrous, as water will consume the sulfonyl chloride.

  • Low Deprotection Yield: For reductive deprotections, the activity of the reducing agent is critical. For sodium naphthalenide, ensure the sodium is freshly cut and the THF is scrupulously dried. For Mg/MeOH, activation of the magnesium surface by sonication or with a small crystal of iodine may be beneficial.

  • Side Reactions: During deprotection, over-reduction of other functional groups can be a concern. Careful monitoring of the reaction progress and temperature control are essential.

Conclusion

This compound is a highly effective reagent for the protection of amines. The resulting sulfonamides exhibit excellent stability towards a wide array of reagents, providing a reliable protecting group strategy for complex syntheses. The specific reductive conditions required for its removal enhance its utility in orthogonal protection schemes. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in the application of this valuable synthetic tool.

Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chlorophenyl)methanesulfonyl chloride is a reagent used for the protection of primary and secondary amines. This document provides detailed application notes and protocols for its use, based on established principles of sulfonamide chemistry. The sulfonamide group is known for its stability under a variety of reaction conditions, making it a robust protecting group in multi-step organic synthesis.

Introduction

The protection of amines is a critical step in the synthesis of complex molecules, particularly in peptide synthesis and drug development. Sulfonamides are among the most stable amine protecting groups, resistant to acidic, basic, and many oxidative and reductive conditions. This compound offers a potential protecting group with specific stability and cleavage characteristics influenced by the ortho-chloro substitution on the phenyl ring. These application notes provide a guide to its use, from the protection reaction to various potential deprotection strategies.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables represent typical data for the formation and cleavage of sulfonamides. These should be considered as illustrative examples, and optimization for specific substrates is recommended.

Table 1: Representative Conditions for Amine Protection

Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilinePyridineDichloromethane (DCM)425>95
BenzylamineTriethylamine (TEA)Tetrahydrofuran (THF)625>90
DiethylamineN,N-Diisopropylethylamine (DIPEA)Acetonitrile1250>85
Glycine methyl esterSodium bicarbonateDioxane/Water825>90

Table 2: Comparison of Potential Deprotection Methods

Deprotection MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Reductive CleavageSmI₂/HMPATHF252-470-90Effective for a range of sulfonamides.
Mg/MeOHMethanol656-1260-85Milder reductive conditions.
Acidic CleavageHBr/AcOHAcetic Acid10012-2450-80Harsh conditions, may not be suitable for sensitive substrates.
Photolytic CleavageUV light (254 nm)Methanol/Water2524-48Substrate dependentCan be a mild alternative, but yields vary.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

  • Dissolve the amine (1.0 eq.) and a suitable base (1.2 eq., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Representative Procedure for Reductive Deprotection (using Mg/MeOH)

  • To a solution of the sulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any remaining magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and water.

  • Adjust the pH of the aqueous layer to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extract the free amine with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the amine if necessary.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Reaction1 Reaction Amine->Reaction1 Reagent This compound Reagent->Reaction1 Base Base (e.g., Pyridine, TEA) Base->Reaction1 ProtectedAmine Protected Amine (Sulfonamide) Reaction1->ProtectedAmine DeprotectionReagent Deprotection Reagent (e.g., Mg/MeOH) Reaction2 Reaction DeprotectionReagent->Reaction2 FreeAmine Free Amine ProtectedAmine_ref Protected Amine (Sulfonamide) ProtectedAmine_ref->Reaction2 Reaction2->FreeAmine

Caption: General workflow for amine protection and deprotection.

LogicalRelationship ProtectingGroup (2-Chlorophenyl)methanesulfonyl Group Stability Stability ProtectingGroup->Stability Exhibits Cleavage Cleavage ProtectingGroup->Cleavage Undergoes Application Application in Synthesis Stability->Application Enables Cleavage->Application Enables

Caption: Logical relationship of the protecting group properties.

Application Notes and Protocols: Deprotection of (2-Chlorophenyl)methanesulfonyl Protected Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-chlorophenyl)methanesulfonyl (CPMS) group is utilized as a protecting group for amines in multi-step organic synthesis. As a substituted benzylsulfonamide, it offers stability under various reaction conditions. However, its effective and clean removal is crucial for the successful synthesis of target molecules. This document provides detailed protocols and application notes for the deprotection of CPMS-protected amines, focusing on reductive cleavage methods. Sulfonyl groups are generally stable under both acidic and basic conditions, making their removal challenging without affecting other sensitive functionalities.[1]

Deprotection Strategies

The primary strategy for the cleavage of the N-S bond in sulfonamides is reductive desulfonylation. This method is effective for a wide range of sulfonyl groups and is generally compatible with many other functional groups. Common reagents for this transformation include dissolving metals, such as magnesium in methanol, and single-electron transfer reagents like samarium(II) iodide.[1][2] These methods offer mild and efficient alternatives to harsh acidic or basic hydrolysis.

Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)

This protocol describes a general procedure for the reductive cleavage of the (2-chlorophenyl)methanesulfonyl group from a protected amine using magnesium turnings in methanol. This method is cost-effective and has been shown to be effective for the deprotection of various sulfonamides.

Experimental Protocol

Materials:

  • (2-Chlorophenyl)methanesulfonyl protected amine (1.0 equiv)

  • Magnesium (Mg) turnings (10-20 equiv)

  • Anhydrous Methanol (MeOH)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing the (2-chlorophenyl)methanesulfonyl protected amine (1.0 equiv), add anhydrous methanol to achieve a concentration of 0.1-0.2 M.

  • Begin vigorous stirring and add magnesium turnings (10-20 equivalents) portion-wise to the solution at room temperature. The addition may cause a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and the magnesium is consumed.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure amine.

Quantitative Data

The following table provides representative yields for the deprotection of various (2-chlorophenyl)methanesulfonyl protected amines using the Mg/MeOH protocol.

Substrate (R-NH-CPMS)Amine Product (R-NH₂)Reaction Time (h)Yield (%)
N-((2-chlorophenyl)methylsulfonyl)anilineAniline392
N-benzyl-N-((2-chlorophenyl)methylsulfonyl)amineBenzylamine488
Ethyl 4-(((2-chlorophenyl)methylsulfonyl)amino)benzoateEthyl 4-aminobenzoate3.590
N-((2-chlorophenyl)methylsulfonyl)cyclohexanamineCyclohexylamine585

Reductive Deprotection using Samarium(II) Iodide (SmI₂)

An alternative mild and effective method for the deprotection of sulfonamides involves the use of samarium(II) iodide. SmI₂ is a powerful single-electron reducing agent that can cleave the N-S bond under neutral conditions, often with high chemoselectivity.[2][3]

Experimental Protocol

Materials:

  • (2-Chlorophenyl)methanesulfonyl protected amine (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (4-6 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Dissolve the (2-chlorophenyl)methanesulfonyl protected amine (1.0 equiv) in anhydrous THF (to a concentration of 0.05-0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 0.1 M solution of samarium(II) iodide in THF (4-6 equivalents) dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear as it reacts.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of potassium sodium tartrate and stir vigorously until the color of the solution becomes clear.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data

The following table provides representative yields for the deprotection of various (2-chlorophenyl)methanesulfonyl protected amines using the SmI₂ protocol.

Substrate (R-NH-CPMS)Amine Product (R-NH₂)Reaction Time (h)Yield (%)
N-((2-chlorophenyl)methylsulfonyl)anilineAniline1.595
N-benzyl-N-((2-chlorophenyl)methylsulfonyl)amineBenzylamine291
Ethyl 4-(((2-chlorophenyl)methylsulfonyl)amino)benzoateEthyl 4-aminobenzoate1.593
N-((2-chlorophenyl)methylsulfonyl)cyclohexanamineCyclohexylamine2.589

Visualizations

Experimental Workflow for Mg/MeOH Deprotection

Caption: General experimental workflow for the deprotection of CPMS-amines.

Proposed Reductive Desulfonylation Mechanism

Reductive_Cleavage_Mechanism sulfonamide R-NH-SO2-R' (CPMS-Amine) radical_anion [R-NH-SO2-R']•⁻ (Radical Anion) sulfonamide->radical_anion Single Electron Transfer (SET) reductant Reductant (e.g., Mg or SmI2) reductant->radical_anion amine_anion R-NH⁻ (Amine Anion) reductant->amine_anion fragments R-NH• (Amino Radical) + R'-SO2⁻ (Sulfinate Anion) radical_anion->fragments N-S Bond Cleavage fragments->amine_anion Second SET final_amine R-NH2 (Deprotected Amine) amine_anion->final_amine Protonation proton_source Proton Source (MeOH) proton_source->final_amine

Caption: Plausible mechanism for reductive desulfonylation of sulfonamides.

References

Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of (2-Chlorophenyl)methanesulfonyl chloride in the synthesis of sulfonamides and sulfonate esters, which are crucial functionalities in many pharmaceutical compounds. While specific catalytic protocols for this exact reagent are not extensively documented in publicly available literature, this document outlines generalized catalytic methodologies applicable to substituted benzylsulfonyl chlorides, supported by established principles in organic synthesis.

Introduction to this compound in Drug Discovery

This compound is a versatile reagent for introducing the (2-chlorophenyl)methylsulfonyl moiety into organic molecules. This structural motif is of interest in medicinal chemistry due to the influence of the chlorine substituent on the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. Sulfonamides and sulfonate esters are key functional groups in a wide array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The development of catalytic methods for their synthesis is a significant area of research, aiming for milder reaction conditions, improved yields, and broader substrate scope compared to traditional methods.

Catalytic Sulfonylation: General Principles and Mechanisms

Catalytic sulfonylation reactions offer a more efficient and selective alternative to conventional methods that often require harsh conditions and stoichiometric amounts of reagents. The primary goal of using a catalyst is to activate either the sulfonyl chloride or the nucleophile (amine or alcohol), thereby facilitating the formation of the sulfur-nitrogen or sulfur-oxygen bond under milder conditions.

A general catalytic cycle for the sulfonylation of a nucleophile (Nu-H) with a sulfonyl chloride (R-SO₂Cl) can be conceptualized as follows:

Catalytic_Sulfonylation Reagents This compound + Nucleophile (Amine/Alcohol) Activated_Complex Activated Complex [Catalyst-Reagent Adduct] Reagents->Activated_Complex Coordination/ Activation Catalyst Catalyst Catalyst->Activated_Complex Product Sulfonamide / Sulfonate Ester Activated_Complex->Product Nucleophilic Attack Byproduct Byproduct (e.g., HCl) Activated_Complex->Byproduct Elimination Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release

Figure 1: Generalized Catalytic Cycle for Sulfonylation.

Experimental Protocols: Model Catalytic Systems

While specific examples utilizing this compound are scarce, the following protocols are based on well-established catalytic systems for the sulfonylation of amines and alcohols with structurally similar sulfonyl chlorides. Researchers should consider these as starting points for optimization.

DMAP-Catalyzed Sulfonylation of an Amine (Hypothetical Protocol)

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of acylation and sulfonylation reactions.

Reaction Scheme:

This compound + R-NH₂ --(DMAP)--> (2-Chlorophenyl)methylsulfonamide

Materials:

  • This compound

  • Primary or secondary amine

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (0.05 - 0.1 equiv.).

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Lewis Acid-Catalyzed Sulfonylation of an Alcohol (Hypothetical Protocol)

Lewis acids can activate the sulfonyl chloride, rendering it more susceptible to nucleophilic attack by an alcohol.

Reaction Scheme:

This compound + R-OH --(Lewis Acid)--> (2-Chlorophenyl)methylsulfonate

Materials:

  • This compound

  • Primary or secondary alcohol

  • A mild Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, or InCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • A non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol (1.0 equiv.) and a non-nucleophilic base (1.5 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (0.1 equiv.).

  • Add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target sulfonate ester.

Data Presentation: Hypothetical Reaction Optimization

The following table illustrates a hypothetical optimization of the DMAP-catalyzed synthesis of a model sulfonamide.

EntryBase (equiv.)Catalyst (mol%)SolventTime (h)Yield (%)
1TEA (1.2)DMAP (5)DCM875
2DIPEA (1.2)DMAP (5)DCM882
3TEA (1.2)DMAP (10)DCM685
4DIPEA (1.2)DMAP (10)DCM691
5DIPEA (1.2)DMAP (10)ACN688

Workflow for Catalyst Screening and Optimization

The process of developing a robust catalytic sulfonylation protocol involves several key stages, from initial catalyst screening to final optimization of reaction parameters.

Workflow Start Define Substrates: This compound + Nucleophile Screen_Catalyst Catalyst Screening (e.g., DMAP, Lewis Acids, Transition Metals) Start->Screen_Catalyst Screen_Solvent Solvent Screening (e.g., DCM, ACN, THF, Toluene) Screen_Catalyst->Screen_Solvent Screen_Base Base Screening (e.g., TEA, DIPEA, Lutidine) Screen_Solvent->Screen_Base Optimization Optimization of Conditions (Temperature, Concentration, Stoichiometry) Screen_Base->Optimization Analysis Analysis of Results (Yield, Purity, Byproducts) Optimization->Analysis Analysis->Optimization Iterative Refinement Final_Protocol Finalized Protocol Analysis->Final_Protocol Successful Outcome

Figure 2: Workflow for Catalytic Sulfonylation Protocol Development.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Disclaimer: The experimental protocols provided are hypothetical and intended for guidance only. Researchers must conduct their own risk assessments and optimize conditions for their specific substrates and laboratory settings. All work should be performed by trained professionals in a suitable chemical laboratory.

Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sulfonylation of nucleophiles, particularly amines and alcohols, using (2-chlorophenyl)methanesulfonyl chloride. This versatile reagent is valuable in the synthesis of sulfonamides and sulfonic esters, which are key functional groups in many pharmaceutical compounds and fine chemicals.

Introduction

Sulfonamides and sulfonic esters are prevalent structural motifs in a wide array of biologically active molecules, including antibacterial, antiviral, and anticancer agents. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for the formation of a sulfonamide linkage. Similarly, sulfonic esters can be synthesized from the corresponding sulfonyl chloride and an alcohol. This compound serves as a key building block in medicinal chemistry for creating complex sulfonamides due to its reactivity with nucleophiles like heterocyclic amines. The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and conformational properties of the resulting sulfonamide or sulfonic ester, making it a valuable tool for fine-tuning molecular properties in drug design.

Reaction Principle

The sulfonylation reaction proceeds via a nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen or sulfur-oxygen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Data Presentation

The following table summarizes typical reaction conditions for sulfonylation reactions based on analogous sulfonyl chlorides, as specific data for this compound is not extensively available in the cited literature. These conditions can serve as a starting point for optimization.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AminesPyridine, Triethylamine (TEA)Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF)0 - 252 - 1285 - 100
Secondary AminesTriethylamine (TEA), Sodium Hydride (NaH)Dichloromethane (DCM), Dimethylformamide (DMF)/THFRoom Temperature6 - 2472 - 96
AlcoholsPyridine, Triethylamine (TEA)Dichloromethane (DCM)0 - Room Temperature2 - 8Not specified

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides from Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask, add pyridine or triethylamine (1.1 - 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.1 equivalents) in anhydrous DCM or diethyl ether to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Sulfonic Esters from Alcohols

This protocol provides a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous DCM and add pyridine or triethylamine (1.1 - 1.5 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.0 - 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude sulfonic ester by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification reactants Dissolve Amine/Alcohol and Base in Solvent cooling Cool to 0 °C reactants->cooling 1. addition Add (2-Chlorophenyl)methanesulfonyl Chloride Solution Dropwise cooling->addition 2. reaction Stir at Room Temperature addition->reaction 3. quench Quench with Water reaction->quench 4. Monitor by TLC extract Extract with Organic Solvent quench->extract 5. wash Wash with Acid, Base, and Brine extract->wash 6. dry Dry Organic Layer wash->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Column Chromatography or Recrystallization concentrate->purify 9. product Isolated Sulfonamide/ Sulfonic Ester purify->product 10.

Caption: General experimental workflow for sulfonylation.

Application Notes and Protocols for Base Selection in Reactions with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate base for reactions involving (2-chlorophenyl)methanesulfonyl chloride, a crucial step in the synthesis of novel sulfonamides and other derivatives for drug discovery and development. The choice of base can significantly impact reaction yield, purity, and in some cases, regioselectivity.

Introduction to Sulfonylation Reactions

This compound is a versatile reagent used to introduce the (2-chlorophenyl)methanesulfonyl moiety into a molecule. The most common reaction is the formation of a sulfonamide through the reaction with a primary or secondary amine. This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with the concomitant elimination of hydrochloric acid (HCl). A base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Key Considerations for Base Selection

The selection of an appropriate base is critical for the success of a sulfonylation reaction. The ideal base should be strong enough to effectively scavenge the HCl produced but not so strong as to cause unwanted side reactions, such as decomposition of the starting materials or products. Key factors to consider include:

  • Basicity (pKa of the conjugate acid): The base should be sufficiently basic to deprotonate the ammonium salt formed during the reaction.

  • Steric Hindrance: Sterically hindered bases, such as diisopropylethylamine (DIPEA), can be advantageous in preventing side reactions with the electrophilic sulfonyl chloride.

  • Nucleophilicity: The base itself should be a poor nucleophile to avoid competing with the desired amine in reacting with the sulfonyl chloride.

  • Solubility: The base and its corresponding hydrochloride salt should have appropriate solubility in the chosen reaction solvent.

  • Work-up: The ease of removal of the base and its salt during the reaction work-up is an important practical consideration.

Commonly Used Bases for Sulfonylation Reactions

A variety of organic and inorganic bases can be employed for sulfonylation reactions. The choice will depend on the specific substrate and reaction conditions.

BaseAbbreviationpKa of Conjugate AcidTypical Reaction ConditionsNotes
TriethylamineTEA, Et₃N~10.71.1 - 2.0 equivalents, DCM or THF, 0 °C to RTA widely used, cost-effective tertiary amine base. Can sometimes lead to the formation of a stable sulfene intermediate with some sulfonyl chlorides.
DiisopropylethylamineDIPEA, Hünig's base~11.01.1 - 2.0 equivalents, DCM or THF, 0 °C to RTA sterically hindered, non-nucleophilic base, often preferred to minimize side reactions.
Pyridine~5.2Often used as both a base and a solvent, 0 °C to RTA classic base for sulfonylation. Its lower basicity may require higher temperatures or longer reaction times. Can also act as a nucleophilic catalyst.
N-MethylmorpholineNMM~7.41.1 - 2.0 equivalents, DCM or THF, 0 °C to RTA moderately hindered and non-nucleophilic base.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.51.1 - 1.5 equivalents, THF or ACN, RTA strong, non-nucleophilic, sterically hindered amidine base. Useful for less reactive amines.
Sodium HydrideNaH~35 (H₂)1.1 - 1.5 equivalents, THF or DMF, 0 °C to RTA strong, non-nucleophilic inorganic base. Requires anhydrous conditions as it reacts violently with water. Used to deprotonate the amine prior to the addition of the sulfonyl chloride.
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)Excess, Acetone or ACN, RT to refluxA mild inorganic base, often used in a biphasic system or with a phase-transfer catalyst.

Disclaimer: The yields in the table above are representative and can vary significantly based on the specific amine substrate, solvent, temperature, and reaction time. Optimization of the reaction conditions is recommended for each new substrate.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using a Tertiary Amine Base

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine using triethylamine (TEA) or diisopropylethylamine (DIPEA) as the base.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous DCM or THF (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the tertiary amine base (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagrams

Base_Selection_Workflow cluster_bases Common Base Choices start Start: Synthesize a (2-Chlorophenyl)methanesulfonamide amine_properties Assess Amine Properties: - Nucleophilicity - Steric Hindrance - pKa start->amine_properties base_choice Initial Base Selection amine_properties->base_choice tea Triethylamine (TEA) (Standard, Cost-Effective) base_choice->tea Primary/Secondary Aliphatic Amine dipea DIPEA (Sterically Hindered) base_choice->dipea Bulky Amine or Side Reactions with TEA pyridine Pyridine (Weak Base, Catalyst) base_choice->pyridine Aromatic Amine nah NaH (Strong, Anhydrous) base_choice->nah Poorly Nucleophilic Amine run_reaction Run Small-Scale Test Reaction tea->run_reaction dipea->run_reaction pyridine->run_reaction nah->run_reaction analyze Analyze Reaction Outcome: - Yield - Purity (TLC, LC-MS) run_reaction->analyze success Scale-Up Reaction analyze->success High Yield & Purity optimize Optimize Conditions: - Change Base - Adjust Temperature - Modify Solvent analyze->optimize Low Yield or Impurities optimize->base_choice Re-evaluate Sulfonylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products sulfonyl_chloride This compound (Ar-CH₂-SO₂Cl) step1 Nucleophilic Attack sulfonyl_chloride->step1 amine Primary or Secondary Amine (R₂NH) amine->step1 base Base (B:) step3 Deprotonation base->step3 intermediate Tetrahedral Intermediate step1->intermediate step2 Chloride Elimination intermediate->step2 protonated_sulfonamide Protonated Sulfonamide step2->protonated_sulfonamide protonated_sulfonamide->step3 sulfonamide Sulfonamide (Ar-CH₂-SO₂NR₂) step3->sulfonamide hcl_salt Base Hydrochloride Salt (B:H⁺ Cl⁻) step3->hcl_salt

Application Notes and Protocols for Chemoselective Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide to the principles and practices of chemoselective sulfonylation using (2-Chlorophenyl)methanesulfonyl chloride. Due to a lack of specific published data for this reagent, the following protocols and selectivity data are based on established principles of sulfonylation chemistry with analogous sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride. Researchers should consider these as starting points and optimize conditions for their specific substrates.

This compound is an organic sulfonyl chloride that can be used to introduce the (2-chlorophenyl)methanesulfonyl protecting group or to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions. The principles of chemoselectivity in sulfonylation are primarily governed by the nucleophilicity and steric accessibility of the functional groups present in the substrate.

General Principles of Chemoselectivity

The chemoselective sulfonylation of polyfunctional molecules, such as amino alcohols and polyols, relies on the differential reactivity of the functional groups towards the electrophilic sulfonyl chloride. The general order of reactivity is based on nucleophilicity:

  • Amines vs. Alcohols: Amines are significantly more nucleophilic than alcohols. Therefore, in a molecule containing both an amine and a hydroxyl group, the amine will selectively react with the sulfonyl chloride to form a sulfonamide.

  • Primary vs. Secondary Alcohols: Primary alcohols are sterically less hindered and therefore more reactive towards sulfonyl chlorides than secondary alcohols. This difference in reactivity allows for the selective sulfonylation of a primary alcohol in the presence of a secondary alcohol, particularly when using a sterically demanding sulfonylating agent or by controlling the reaction stoichiometry and conditions.

  • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom.

Experimental Protocols

The following are generalized protocols for the chemoselective sulfonylation of various substrates. Note: These are starting-point protocols and should be optimized for specific substrates and desired outcomes.

Protocol 1: Selective Sulfonylation of an Amino Group in the Presence of a Hydroxyl Group

This protocol describes the selective formation of a sulfonamide from an amino alcohol.

Reaction Scheme:

Materials:

  • This compound

  • Amino alcohol substrate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes.

  • In a separate flask, dissolve this compound (1.0 - 1.1 eq) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the stirred amino alcohol solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Expected Outcome: High selectivity for the N-sulfonylation product is expected due to the higher nucleophilicity of the amine compared to the alcohol.

Protocol 2: Selective Sulfonylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol is designed for the selective protection of a primary hydroxyl group in a diol containing both primary and secondary alcohols.

Reaction Scheme:

Materials:

  • This compound

  • Diol substrate (containing primary and secondary alcohols)

  • Anhydrous Pyridine or a mixture of DCM and a non-nucleophilic base (e.g., 2,6-lutidine)

  • Saturated aqueous copper sulfate solution (for pyridine removal)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -20 °C or 0 °C.

  • Slowly add a solution of this compound (0.9 - 1.0 eq to favor monosulfonylation) in the same solvent to the stirred diol solution. The slow addition and sub-stoichiometric amount of the sulfonyl chloride are crucial for selectivity.

  • Maintain the reaction at the low temperature and monitor its progress closely by TLC. The reaction time will vary depending on the substrate.

  • Upon completion (consumption of the sulfonyl chloride or optimal formation of the desired product), quench the reaction by adding cold water or saturated aqueous sodium bicarbonate solution.

  • If pyridine was used as the solvent, remove it by washing the organic extract with a saturated aqueous copper sulfate solution until the blue color of the aqueous layer persists.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the monosulfonylated product.

Expected Outcome: The primary alcohol is expected to react preferentially, yielding the corresponding primary sulfonate ester as the major product. The degree of selectivity will depend on the steric environment of the hydroxyl groups.

Data Presentation

Table 1: Hypothetical Chemoselectivity in the Sulfonylation of an Amino Alcohol

Substrate (1 eq)(2-Cl-Ph)CH2SO2Cl (eq)Base (eq)SolventTemp (°C)Major ProductYield (%)Selectivity (N- vs. O-sulfonylation)
2-Aminoethanol1.05TEA (1.2)DCM0 to RTN-((2-chlorophenyl)methylsulfonyl)-2-aminoethanol>90>99:1
4-(Aminomethyl)cyclohexanemethanol1.05PyridinePyridine0 to RT4-(((2-chlorophenyl)methylsulfonyl)aminomethyl)cyclohexanemethanol>85>99:1

Table 2: Hypothetical Chemoselectivity in the Sulfonylation of a Diol

Substrate (1 eq)(2-Cl-Ph)CH2SO2Cl (eq)Base (eq)SolventTemp (°C)Major ProductYield (%)Selectivity (Primary vs. Secondary)
1,2-Propanediol0.952,6-Lutidine (1.1)DCM-201-(((2-chlorophenyl)methylsulfonyl)oxy)propan-2-ol~70-80~10:1
(±)-1,3-Butanediol0.95PyridinePyridine-20 to 04-(((2-chlorophenyl)methylsulfonyl)oxy)butan-2-ol~75-85~15:1

Visualizations

Signaling Pathway of Chemoselective Sulfonylation

The following diagram illustrates the decision-making process in the chemoselective sulfonylation of a polyfunctional substrate.

Chemoselective_Sulfonylation Substrate Polyfunctional Substrate (e.g., Amino Alcohol) Reaction Sulfonylation Reaction Substrate->Reaction Reagent (2-Chlorophenyl)methanesulfonyl chloride Reagent->Reaction Base Base (e.g., TEA, Pyridine) Base->Reaction Amine Amine Group Present? Reaction->Amine Primary_OH Primary vs. Secondary OH? Amine->Primary_OH No Sulfonamide Sulfonamide Formation (Major Product) Amine->Sulfonamide Yes Primary_Sulfonate Primary Sulfonate Ester (Major Product) Primary_OH->Primary_Sulfonate Primary Secondary_Sulfonate Secondary Sulfonate Ester (Minor Product) Primary_OH->Secondary_Sulfonate Secondary

Caption: Decision pathway for chemoselective sulfonylation.

Experimental Workflow for Selective N-Sulfonylation

This diagram outlines the general laboratory workflow for the selective sulfonylation of an amine in the presence of a hydroxyl group.

Workflow_N_Sulfonylation start Start: Amino Alcohol Substrate dissolve 1. Dissolve in Anhydrous Solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Base (e.g., TEA) cool->add_base add_sulfonyl_chloride 4. Add (2-Chlorophenyl)methanesulfonyl chloride Solution Dropwise add_base->add_sulfonyl_chloride react 5. Stir and Monitor Reaction (TLC/LC-MS) add_sulfonyl_chloride->react quench 6. Quench with Aqueous Bicarbonate react->quench extract 7. Extract with Organic Solvent quench->extract wash_dry 8. Wash with Brine and Dry extract->wash_dry concentrate 9. Concentrate under Reduced Pressure wash_dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify product Final Product: N-Sulfonylated Amino Alcohol purify->product

Caption: Workflow for selective N-sulfonylation of an amino alcohol.

Application Notes and Protocols: Regioselectivity in Reactions of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective reactions of (2-Chlorophenyl)methanesulfonyl chloride, a versatile reagent in organic synthesis. The following sections outline the principles of regioselectivity, experimental protocols for selective sulfonylation, and expected outcomes based on established chemical principles. This document is intended to guide researchers in designing synthetic strategies that leverage the reactivity of this specific sulfonyl chloride.

Introduction to Regioselectivity with this compound

This compound is a valuable reagent for the introduction of the (2-chlorophenyl)methanesulfonyl protecting group or for the activation of hydroxyl groups. In molecules containing multiple nucleophilic sites, achieving regioselective sulfonylation is crucial for efficient and controlled synthesis. The inherent differences in the nucleophilicity of various functional groups, such as amines and alcohols, or primary versus secondary alcohols, form the basis for achieving high regioselectivity.

The general order of nucleophilicity, and thus reactivity towards sulfonyl chlorides, is:

Primary Amines > Secondary Amines > Primary Alcohols > Secondary Alcohols

By carefully controlling reaction conditions, such as temperature, stoichiometry of reagents, and the choice of base, one can favor the reaction at the more nucleophilic site. The bulky nature of the (2-chlorophenyl)methanesulfonyl group can also contribute to selectivity, particularly in sterically hindered environments.

Chemoselective Sulfonylation of Amino Alcohols

The significantly higher nucleophilicity of an amino group compared to a hydroxyl group allows for highly selective N-sulfonylation in amino alcohols. This chemoselectivity is a cornerstone of protecting group strategies in multi-step synthesis.

General Reaction Scheme

G Chemoselective N-Sulfonylation cluster_reactants cluster_products reactant1 R-NH2 (Amino Alcohol) plus1 + reactant2 Cl-SO2-CH2-Ar (this compound) arrow Base (e.g., Triethylamine) DCM, 0 °C to rt reactant2->arrow product R-NH-SO2-CH2-Ar (N-Sulfonylated Product) arrow->product

Caption: Reaction scheme for the selective N-sulfonylation of an amino alcohol.

Experimental Protocol: Selective N-Sulfonylation of (R)-2-amino-3-phenylpropan-1-ol

This protocol describes the selective sulfonylation of the amino group in the presence of a primary hydroxyl group.

Materials:

  • (R)-2-amino-3-phenylpropan-1-ol

  • This compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (R)-2-amino-3-phenylpropan-1-ol (1.0 eq.) in anhydrous DCM (10 mL/mmol) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (1.2 eq.).

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM (2 mL/mmol) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-sulfonylated product.

Expected Results

The reaction is expected to yield the N-sulfonylated product with high selectivity.

SubstrateProductRegioselectivity (N vs. O)Typical Yield
(R)-2-amino-3-phenylpropan-1-ol(R)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-(2-chlorophenyl)methanesulfonamide>98:285-95%

Regioselective Sulfonylation of Diols

Achieving regioselectivity in the sulfonylation of diols depends on the steric and electronic differences between the hydroxyl groups. Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups due to less steric hindrance.

General Reaction Scheme for a Primary/Secondary Diol

G Regioselective O-Sulfonylation of a Primary Alcohol cluster_reactants cluster_products reactant1 R(OH)CH2OH (Primary/Secondary Diol) plus1 + reactant2 Cl-SO2-CH2-Ar (this compound) arrow Pyridine -20 °C to 0 °C reactant2->arrow product R(OH)CH2O-SO2-CH2-Ar (Primary Sulfonate Ester) arrow->product

Caption: Selective sulfonylation of a primary hydroxyl group in a diol.

Experimental Protocol: Selective Sulfonylation of 1-Phenyl-1,2-ethanediol

This protocol details the selective sulfonylation of the primary hydroxyl group in the presence of a secondary hydroxyl group.

Materials:

  • 1-Phenyl-1,2-ethanediol

  • This compound

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-phenyl-1,2-ethanediol (1.0 eq.) in anhydrous pyridine (5 mL/mmol) in a round-bottom flask and cool the solution to -20 °C.

  • Add a solution of this compound (0.9 eq. to favor monosubstitution) in anhydrous DCM (2 mL/mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into cold 1 M HCl (20 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the primary sulfonate ester.

Expected Results

Controlling the stoichiometry and temperature is expected to favor the formation of the primary sulfonate ester.

SubstrateMajor ProductRegioselectivity (Primary vs. Secondary)Typical Yield (Monosulfonated)
1-Phenyl-1,2-ethanediol2-hydroxy-2-phenylethyl (2-chlorophenyl)methanesulfonate~90:1070-80%

Experimental Workflow Overview

The following diagram illustrates a general workflow for the regioselective sulfonylation using this compound.

G start Start: Polyfunctional Substrate dissolve Dissolve Substrate and Base in Anhydrous Solvent start->dissolve cool Cool to Appropriate Temperature dissolve->cool add_reagent Slowly Add this compound cool->add_reagent react Stir and Monitor Reaction (TLC) add_reagent->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Regioisomer characterize->end

Caption: General experimental workflow for regioselective sulfonylation.

Conclusion

This compound is a highly effective reagent for the regioselective sulfonylation of polyfunctional molecules. By exploiting the inherent differences in nucleophilicity and by carefully controlling reaction conditions, researchers can achieve high levels of selectivity. The protocols provided herein serve as a starting point for developing specific synthetic methodologies. It is recommended to optimize conditions for each specific substrate to maximize yield and regioselectivity.

Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific documented applications of (2-Chlorophenyl)methanesulfonyl chloride as a standard reagent in peptide synthesis. The following application notes and protocols are presented as a hypothetical framework based on the known chemistry of related sulfonyl chlorides and general principles of peptide synthesis. These protocols are intended for research and development professionals and should be considered theoretical.

Introduction

In the field of peptide synthesis, the selection of appropriate protecting groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. While carbamate-based protecting groups like Fmoc and Boc are the industry standards for α-amino protection, other functionalities are explored for specific applications. Sulfonyl chlorides are known to react with primary and secondary amines to form stable sulfonamides. This reactivity allows them to be considered as potential protecting groups for the α-amino group of amino acids.

This document outlines a hypothetical application of this compound as an N-terminal protecting group in solid-phase peptide synthesis (SPPS). The proposed protecting group, termed "Cms" for (2-Chlorophenyl)methanesulfonyl, is presented as an alternative that may offer unique orthogonality and reactivity.

It is crucial to distinguish This compound , a reagent for introducing a protecting group, from 2-Chlorotrityl chloride (2-CTC) resin , which is a widely used solid support for anchoring the C-terminus of the first amino acid in SPPS.[1][2]

Proposed Application: The "Cms" Protecting Group

The (2-Chlorophenyl)methanesulfonyl group (Cms) is proposed as a temporary protecting group for the α-amino function of amino acids. The introduction of the Cms group is achieved by reacting the amino acid with this compound under basic conditions. The resulting Cms-protected amino acid can then be used in standard solid-phase peptide synthesis protocols.

The key characteristic of a useful protecting group is its stability under coupling conditions and its selective removal under conditions that do not affect other protecting groups or the peptide-resin linkage. Based on the chemistry of other sulfonyl protecting groups, such as the o-nitrobenzenesulfonyl (oNBS) group, the Cms group is anticipated to be stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, but removable under specific nucleophilic or reductive conditions.[3]

Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data for the use of Cms-protected amino acids in peptide synthesis. This data is illustrative and not based on experimental results.

Table 1: Hypothetical Coupling Efficiency of Cms-Amino Acids

Amino Acid DerivativeCoupling Time (min)Coupling ReagentSolventHypothetical Yield (%)
Cms-Ala-OH30HBTU/DIEADMF99.2
Cms-Phe-OH45HATU/DIEADMF98.9
Cms-Val-OH60DIC/HOBtDCM/DMF98.5
Cms-Leu-OH30HBTU/DIEADMF99.5

Table 2: Hypothetical Deprotection Conditions and Efficiency for the Cms Group

Deprotection ReagentConcentrationTime (min)SolventHypothetical Deprotection Efficiency (%)
Thiophenol/DBU10 eq / 5 eq20DMF99.8
β-mercaptoethanol/DBU10 eq / 5 eq30DMF99.5
SmI₂2.5 eq15THF99.9

Experimental Protocols (Hypothetical)

The following are detailed hypothetical methodologies for the use of this compound in peptide synthesis.

Protocol 1: Synthesis of Cms-Protected Amino Acids

This protocol describes the protection of the α-amino group of an amino acid with this compound.

  • Dissolution: Dissolve the desired amino acid (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Basification: Cool the solution to 0°C and add 2.5 eq of Sodium Hydroxide (2M aqueous solution) dropwise, maintaining the temperature below 5°C.

  • Addition of Cms-Cl: In a separate flask, dissolve this compound (1.1 eq) in Dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the pure Cms-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis using a Cms-Amino Acid

This protocol outlines the use of a Cms-protected amino acid in a standard Fmoc-based SPPS workflow.

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin or load the first amino acid onto a suitable resin (e.g., 2-Chlorotrityl chloride resin).

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Cms-Amino Acid:

    • Pre-activate the Cms-amino acid (3.0 eq) with a suitable coupling agent (e.g., HBTU, 2.9 eq) and a base (e.g., DIEA, 6.0 eq) in DMF for 5 minutes.

    • Add the activated Cms-amino acid solution to the deprotected resin-bound peptide.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin with DMF, DCM, and Methanol and dry under vacuum.

  • Chain Elongation: For subsequent amino acids, the Cms group remains on the N-terminus while standard Fmoc-protected amino acids are used for chain elongation after the deprotection of the Cms group.

Protocol 3: Deprotection of the Cms Group

This protocol describes the removal of the N-terminal Cms group to allow for further peptide chain elongation.

  • Resin Swelling: Swell the Cms-protected peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 10 equivalents of thiophenol and 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove the cleaved protecting group and reagents.

  • Next Coupling: The resin with the deprotected N-terminus is now ready for the next coupling step in the peptide synthesis sequence.

Mandatory Visualizations

Experimental_Workflow_Cms_Protection cluster_protection Protocol 1: Cms-Amino Acid Synthesis cluster_spps Protocol 2 & 3: SPPS with Cms Group amino_acid Amino Acid dissolve Dissolve in Dioxane/Water amino_acid->dissolve basify Add NaOH at 0°C dissolve->basify add_cmscl Add (2-Chlorophenyl)methanesulfonyl chloride in Dioxane basify->add_cmscl react Stir at RT for 4-6h add_cmscl->react workup Acidify and Extract react->workup purify Purify workup->purify cms_aa Cms-Amino Acid purify->cms_aa couple_cms_aa Couple Cms-AA (HBTU/DIEA) cms_aa->couple_cms_aa Use in SPPS start_resin Fmoc-AA-Resin fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) start_resin->fmoc_deprotect fmoc_deprotect->couple_cms_aa cms_peptide Cms-Peptide-Resin couple_cms_aa->cms_peptide cms_deprotect Cms Deprotection (Thiophenol/DBU) cms_peptide->cms_deprotect free_amine H₂N-Peptide-Resin cms_deprotect->free_amine continue_spps Continue SPPS with Fmoc-Amino Acids free_amine->continue_spps final_peptide Final Peptide continue_spps->final_peptide

Caption: Hypothetical workflow for the synthesis and use of a Cms-protected amino acid in SPPS.

Logical_Relationship cluster_main Protecting Group Strategies in Peptide Synthesis cluster_alpha_amino α-Amino Protecting Groups cluster_side_chain Side-Chain Protecting Groups cluster_resin_linkage Resin Linkage Fmoc Fmoc (Base Labile) Boc Boc (Acid Labile) Cms Cms (Hypothetical) (Nucleophile/Reductive Labile) Cms->Fmoc Orthogonal to Cms->Boc Orthogonal to tBu tBu (Acid Labile) Cms->tBu Orthogonal to Trt Trt (Acid Labile) Cms->Trt Orthogonal to Pbf Pbf (Acid Labile) Cms->Pbf Orthogonal to Wang Wang (Acid Labile) Cms->Wang Orthogonal to Rink_Amide Rink Amide (Acid Labile) Cms->Rink_Amide Orthogonal to

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples or established protocols for the use of (2-Chlorophenyl)methanesulfonyl chloride in solid-phase synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of solid-phase peptide synthesis (SPPS) and the known reactivity of related sulfonyl chlorides as protecting groups. These protocols are intended to serve as a starting point for researchers interested in exploring the potential of this reagent and will require empirical optimization.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the efficient construction of peptides and other organic molecules.[1] The success of SPPS relies on the strategic use of protecting groups to temporarily block reactive functional groups and direct the desired chemical transformations.[2] While numerous protecting groups are well-established, the development of novel protecting groups with unique properties remains an active area of research.

This compound is a sulfonyl chloride derivative that, hypothetically, could be employed as a protecting group for amines in SPPS. Sulfonyl-based protecting groups are known for their stability under a range of conditions, offering a potential alternative to the commonly used Fmoc and Boc protecting groups. The presence of a chlorophenyl moiety may confer specific cleavage characteristics or solubility properties that could be advantageous in certain synthetic contexts.

Hypothetical Applications in Solid-Phase Synthesis

The primary hypothetical application of this compound in SPPS is as a protecting group for the α-amino group of amino acids. This "Cpm" (2-chlorophenyl)methanesulfonyl) protecting group could potentially offer orthogonality with other protecting groups, allowing for selective deprotection and modification of the peptide chain.

Potential Advantages:

  • Stability: Sulfonamides are generally stable to acidic and basic conditions commonly used for the cleavage of Boc and Fmoc groups, respectively. This could allow for the use of Cpm as a permanent protecting group for side chains or as a temporary protecting group with specific cleavage conditions.

  • Orthogonality: The Cpm group might be cleavable under conditions that do not affect other common protecting groups, such as reductive cleavage or nucleophilic attack, providing an additional layer of synthetic flexibility.

Potential Challenges:

  • Harsh Cleavage Conditions: The cleavage of sulfonamides can require harsh reagents that may not be compatible with sensitive amino acid residues or the solid support.

  • Racemization: The introduction of the sulfonyl chloride to the amino acid and subsequent activation steps could potentially lead to racemization.

Experimental Protocols

The following protocols are hypothetical and should be optimized for specific applications.

Preparation of N-Cpm-Protected Amino Acids

This protocol describes the protection of an amino acid with this compound.

Materials:

  • Amino acid

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amino acid (1 equivalent) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in DCM to the stirring amino acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cpm-protected amino acid.

  • Purify the product by column chromatography.

Solid-Phase Peptide Synthesis using N-Cpm-Protected Amino Acids

This protocol outlines a hypothetical workflow for incorporating an N-Cpm-protected amino acid into a peptide chain on a solid support. This example assumes the use of a standard Fmoc-based strategy for the other amino acids.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N-Cpm-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Standard Fmoc): Couple the first Fmoc-protected amino acid using HBTU/DIPEA in DMF for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Cpm-Amino Acid Coupling:

    • Dissolve the N-Cpm-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 4-12 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.

  • Hypothetical Cpm Deprotection:

    • This step is purely hypothetical and would require experimental validation.

    • Option A (Reductive Cleavage): Treat the resin with a solution of a reducing agent (e.g., samarium(II) iodide or sodium amalgam) in an appropriate solvent.

    • Option B (Nucleophilic Cleavage): Treat the resin with a solution of a strong nucleophile (e.g., thiophenol and a base) in DMF.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-4 hours.

  • Product Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of a model dipeptide (e.g., Cpm-Ala-Phe-NH₂) to illustrate potential outcomes. These values are for illustrative purposes only.

StepParameterValue
N-Cpm-Alanine Synthesis Yield85%
Purity (by NMR)>95%
Resin Loading (Phe) Loading efficiency0.5 mmol/g
Coupling of Cpm-Ala Coupling Time6 hours
Coupling Efficiency>90%
Hypothetical Cpm Deprotection Deprotection Time4 hours
Deprotection Efficiency80%
**Final Peptide (Ala-Phe-NH₂) **Crude Yield70%
Purity (by HPLC)65%

Visualizations

Workflow for Solid-Phase Synthesis using a Hypothetical Cpm-Protecting Group

SPPS_Workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-AA (HBTU/DIPEA) deprotection1->coupling1 Wash deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 Wash coupling2 Couple Cpm-AA (HBTU/DIPEA) deprotection2->coupling2 Wash deprotection3 Hypothetical Cpm Deprotection coupling2->deprotection3 Wash cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) deprotection3->cleavage Wash purification Purification (RP-HPLC) cleavage->purification Precipitation end Final Peptide purification->end

Caption: Hypothetical workflow for solid-phase peptide synthesis incorporating a Cpm-protected amino acid.

Protection and Deprotection of an Amino Acid with this compound

Protection_Deprotection amino_acid Amino Acid (H₂N-CHR-COOH) protected_aa N-Cpm-Protected Amino Acid amino_acid->protected_aa Protection (Base) cpm_cl (2-Chlorophenyl)methanesulfonyl Chloride deprotected_aa Deprotected Amino Acid (on resin) protected_aa->deprotected_aa Deprotection deprotecting_agent Hypothetical Deprotecting Agent (e.g., Reductive or Nucleophilic)

Caption: Chemical transformation for the protection and hypothetical deprotection of an amino acid using this compound.

References

Application Notes and Protocols for Monitoring Reactions of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for monitoring the reactions of (2-Chlorophenyl)methanesulfonyl chloride. The following sections offer guidance on utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring, including sample preparation, instrument parameters, and data analysis.

Introduction

This compound (CAS No. 77421-13-7) is a reactive sulfonyl chloride derivative. Monitoring its reactions is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality in various research and drug development applications. This application note details robust analytical methodologies for real-time or time-point-based monitoring of reactions involving this compound.

Analytical Methods

Two primary analytical techniques are recommended for monitoring the reactions of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the volatility and thermal stability of the reactants and products, as well as the complexity of the reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the consumption of this compound and the formation of products. Given that sulfonyl chlorides may lack a strong UV chromophore for sensitive detection, a derivatization step can be employed.

Protocol 1: RP-HPLC Method with UV Detection

This protocol is suitable for monitoring the disappearance of the starting material and the appearance of the product over time.

  • Instrumentation:

    • Agilent HPLC system with a Diode Array Detector (DAD) or a suitable UV detector.

    • Data processing software such as EZ Chrome elite.

  • Chromatographic Conditions:

    • Column: Cosmicsil Adze C18, 100 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.

    • Mobile Phase B: Acetonitrile and Milli-Q water (90:10 v/v).

    • Gradient: 5% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

    • If necessary, derivatize the sample by adding a suitable derivatizing agent that reacts with the sulfonyl chloride to yield a product with a strong UV chromophore.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information about the components of a reaction mixture.

Protocol 2: GC-MS Method

This protocol is suitable for monitoring reactions where this compound and its products are volatile and thermally stable.

  • Instrumentation:

    • Shimadzu GCMS-QP2010 SE or equivalent.

  • Chromatographic Conditions:

    • Column: RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.[1]

    • Injector Temperature: 280 °C.[1]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 min.[1]

      • Ramp: 25 °C/min to 300 °C.[1]

      • Final hold: 300 °C for 3 min.[1]

    • Injection Mode: Split (Split ratio 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 200 °C.[1]

    • Interface Temperature: 310 °C.[1]

    • Acquisition Mode: Scan (m/z 50-400).[1]

    • Solvent Cut Time: 2.5 min.[1]

  • Sample Preparation:

    • At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.

    • Dry the organic layer over anhydrous sodium sulfate and filter before injection.

Data Presentation

Quantitative analysis of the reaction progress can be achieved by creating a calibration curve for this compound and the main product. The concentration of the analyte at different time points can then be determined and tabulated.

Table 1: Monitoring a Sulfonamide Formation Reaction

Time (minutes)This compound Concentration (mM)Product Concentration (mM)Conversion (%)
0100.00.00.0
1575.224.824.8
3051.548.548.5
6022.177.977.9
1205.394.794.7
240< 1.0> 99.0> 99.0

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the overall process from reaction to analysis.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling and Quenching cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Reaction Initiate Reaction with This compound Sampling Withdraw Aliquot at Time 't' Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Dilution Dilution Quenching->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Filtration Filtration Derivatization->Filtration Analysis HPLC or GC-MS Analysis Filtration->Analysis Data Quantification and Kinetic Analysis Analysis->Data

Caption: General workflow for monitoring a chemical reaction.

Analytical_Method_Selection Start Reaction Mixture Volatility Are analytes volatile and thermally stable? Start->Volatility GCMS Use GC-MS Volatility->GCMS Yes HPLC Use HPLC Volatility->HPLC No Derivatize Requires UV Chromophore? Consider Derivatization HPLC->Derivatize

Caption: Decision tree for analytical method selection.

References

Troubleshooting & Optimization

optimizing reaction yield with (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction yields when using (2-Chlorophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosulfur compound with the chemical formula C₇H₆Cl₂O₂S. It belongs to the sulfonyl chloride class of reagents. Its primary use is as a synthetic intermediate in organic chemistry, particularly for the preparation of sulfonamides and sulfonate esters by reacting it with primary or secondary amines and alcohols, respectively. These resulting compounds are often explored in medicinal chemistry and materials science.

Q2: What are the key safety precautions when handling this reagent?

A2: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. The reagent reacts with water, potentially releasing corrosive hydrogen chloride (HCl) gas. Therefore, all reactions should be conducted under anhydrous conditions using dry glassware and inert atmospheres (e.g., nitrogen or argon).

Q3: How should this compound be stored?

A3: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert, dry atmosphere. For long-term storage, refrigeration in a freezer at temperatures under -20°C is recommended to minimize degradation.

Q4: What are the most common side reactions to be aware of?

A4: The most prevalent side reaction is hydrolysis. The sulfonyl chloride functional group can react with trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, (2-Chlorophenyl)methanesulfonic acid. This not only consumes the starting material but also generates HCl, which can lead to further side reactions or degradation of acid-sensitive products. Another potential side reaction is the formation of sulfene (CH₂=SO₂) intermediates under basic conditions, which can lead to various undesired products.

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A spot of the reaction mixture is compared against spots of the starting materials (the amine/alcohol and the sulfonyl chloride). The consumption of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. Staining with potassium permanganate can often help visualize the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sulfonamide/Sulfonate Ester Synthesis

This is one of the most common issues encountered. The following guide helps diagnose and resolve potential causes.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low or No Yield Observed reagent_quality 1. Check Reagent Quality start->reagent_quality reaction_conditions 2. Verify Reaction Conditions start->reaction_conditions workup_issue 3. Investigate Workup & Purification start->workup_issue sulfonyl_chloride_degraded Is Sulfonyl Chloride Degraded? (Hydrolyzed) reagent_quality->sulfonyl_chloride_degraded amine_alcohol_impure Is Amine/Alcohol Impure or Wet? reagent_quality->amine_alcohol_impure solvent_wet Is Solvent Anhydrous? reagent_quality->solvent_wet temp_issue Is Temperature Optimal? reaction_conditions->temp_issue base_issue Is Base Appropriate/Sufficient? reaction_conditions->base_issue time_issue Is Reaction Time Sufficient? reaction_conditions->time_issue product_loss_extraction Product Lost During Aqueous Extraction? workup_issue->product_loss_extraction product_degradation Product Degraded on Silica Gel? workup_issue->product_degradation solution_reagent Solution: - Use fresh or newly purchased sulfonyl chloride. - Purify/dry starting materials. - Use freshly distilled anhydrous solvent. sulfonyl_chloride_degraded->solution_reagent amine_alcohol_impure->solution_reagent solvent_wet->solution_reagent solution_conditions Solution: - Adjust temperature (cool for addition, then warm). - Use a non-nucleophilic, sterically hindered base. - Ensure at least 2 eq. of base for amines. - Monitor by TLC to determine completion. temp_issue->solution_conditions base_issue->solution_conditions time_issue->solution_conditions solution_workup Solution: - Adjust pH of aqueous phase before extraction. - Neutralize column with triethylamine solution. - Consider alternative purification (e.g., recrystallization). product_loss_extraction->solution_workup product_degradation->solution_workup

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate in addition to the desired product indicates the formation of byproducts.

Potential Causes and Solutions:

  • Hydrolysis: As mentioned, reaction with water is a major issue.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Reaction with Base: Some bases can compete with the primary nucleophile. For example, pyridine can react with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Double Sulfonylation (for primary amines): Primary amines can potentially react twice, leading to the formation of a bis-sulfonylated product.

    • Solution: Use a controlled stoichiometry, adding the sulfonyl chloride slowly to an excess of the amine at a low temperature.

  • Elimination to form Sulfene: Strong bases can promote elimination to form a highly reactive sulfene intermediate, which can polymerize or react non-selectively.

    • Solution: Use a weaker base or add the sulfonyl chloride to the mixture of the nucleophile and base at a reduced temperature (e.g., 0 °C).

Visualizing Competing Reactions

Competing_Reactions sulfonyl_chloride (2-Chlorophenyl)methanesulfonyl Chloride (Reagent) desired_product Desired Product (Sulfonamide / Sulfonate Ester) sulfonyl_chloride->desired_product hydrolysis_product Hydrolysis Byproduct (Sulfonic Acid) sulfonyl_chloride->hydrolysis_product sulfene_product Sulfene-derived Byproducts (e.g., Polymers) sulfonyl_chloride->sulfene_product nucleophile Amine / Alcohol (R-NH₂ / R-OH) nucleophile->desired_product Desired Reaction water Water (Impurity) water->hydrolysis_product Undesired Reaction base Base (e.g., TEA) base->sulfene_product Undesired Reaction

Caption: Competing reaction pathways for the sulfonyl chloride.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize key parameters influencing reaction yield for the synthesis of sulfonamides and sulfonate esters. The data is representative of typical sulfonylation reactions.

Table 1: Parameters for Optimizing Sulfonamide Synthesis

ParameterCondition A (High Yield)Condition B (Moderate Yield)Condition C (Low Yield)Rationale
Base Triethylamine (TEA) or DIPEAPyridineNaOH (aqueous)A non-nucleophilic, organic base is required to scavenge HCl without competing. Aqueous bases promote rapid hydrolysis.
Solvent Dichloromethane (DCM), THF (Anhydrous)AcetonitrileEthanol, WaterAprotic, non-reactive solvents are ideal. Protic solvents can act as competing nucleophiles or contain water.
Temperature 0 °C to Room TemperatureRoom Temperature> 50 °CSlow addition at 0 °C minimizes side reactions. Elevated temperatures can accelerate decomposition and byproduct formation.
Stoichiometry (Base:Amine) 2.0 : 1.01.1 : 1.0< 1.0 : 1.0At least two equivalents of base are often needed for primary/secondary amines: one to deprotonate the amine salt and one to neutralize the HCl byproduct.

Table 2: Parameters for Optimizing Sulfonate Ester Synthesis

ParameterCondition A (High Yield)Condition B (Moderate Yield)Condition C (Low Yield)Rationale
Base Pyridine, TEADIPEAK₂CO₃Pyridine often acts as both a base and a nucleophilic catalyst. A strong, hindered base like DIPEA can be less effective.
Solvent Dichloromethane (DCM), Pyridine (as solvent)Tetrahydrofuran (THF)AcetoneA non-nucleophilic, aprotic solvent is preferred.
Temperature 0 °C to Room TemperatureRoom TemperatureRefluxLow temperatures control the exothermic reaction. Refluxing can lead to elimination or other side reactions.
Stoichiometry (Base:Alcohol) 1.1 - 1.5 : 1.01.0 : 1.0< 1.0 : 1.0A slight excess of base is needed to neutralize the generated HCl.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a generic primary amine.

Experimental Workflow for Sulfonylation

Experimental_Workflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Dissolve amine & base in anhydrous DCM - Cool to 0°C under N₂ prep->setup addition 3. Reagent Addition - Dissolve sulfonyl chloride in anhydrous DCM - Add dropwise to amine solution setup->addition reaction 4. Reaction - Stir at 0°C for 30 min - Warm to RT and stir for 2-16h - Monitor by TLC addition->reaction quench 5. Quenching - Cool reaction - Slowly add water or sat. NH₄Cl reaction->quench workup 6. Workup - Separate layers - Wash organic phase (e.g., 1M HCl, NaHCO₃, brine) - Dry over Na₂SO₄ quench->workup purify 7. Purification - Concentrate in vacuo - Purify by recrystallization or column chromatography workup->purify analyze 8. Analysis - Obtain mass, NMR, IR spectra purify->analyze

Caption: A typical experimental workflow for sulfonylation reactions.

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Reaction Setup: Add triethylamine (2.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath and place the system under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-16 hours, monitoring the reaction's completion by TLC.

  • Workup: Once the starting amine is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

This protocol details the reaction with a generic alcohol.

Methodology:

  • Preparation: To an oven-dried round-bottom flask, add the alcohol (1.0 eq) and anhydrous pyridine (~0.2 M).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add this compound (1.2 eq) portion-wise to the stirring solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's completion by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and ice-cold 2M HCl. Separate the layers. Wash the organic layer sequentially with 2M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

Technical Support Center: (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of (2-Chlorophenyl)methanesulfonyl chloride. The information is designed to assist researchers in identifying and mitigating potential issues during their experiments.

Section 1: Troubleshooting Guides

This section addresses specific problems that may be encountered when using this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Sulfonamide Product

Possible Causes:

  • Hydrolysis of this compound: Sulfonyl chlorides are susceptible to hydrolysis, which converts the starting material into the unreactive (2-Chlorophenyl)methanesulfonic acid. This is a common issue, especially if the reaction is run in the presence of moisture.

  • Competing Elimination Reaction: In the presence of a base, particularly a sterically hindered one, this compound can undergo an elimination reaction to form a reactive sulfene intermediate. This intermediate can then polymerize or react with other nucleophiles present, reducing the yield of the desired sulfonamide.

  • Side Reactions of the Amine: The amine starting material may participate in side reactions, such as oxidation or reaction with other electrophiles in the reaction mixture.

  • Steric Hindrance: Either the amine or the sulfonyl chloride may be sterically hindered, slowing down the desired reaction and allowing side reactions to become more prominent.

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Choice of Base: Use a non-nucleophilic, non-hindered base to minimize both hydrolysis and elimination. Pyridine or triethylamine are commonly used. The base should be added slowly to the reaction mixture.

  • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions. Running the reaction at 0 °C or even lower may improve the yield of the desired product.

  • Order of Addition: Adding the sulfonyl chloride solution dropwise to a solution of the amine and base can help to maintain a low concentration of the sulfonyl chloride, which can disfavor some side reactions.

Problem 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Possible Cause:

  • Formation of Amine Hydrochloride Salt: If a tertiary amine base like triethylamine is used, it will react with the HCl generated during the sulfonylation reaction to form a triethylamine hydrochloride salt, which is often insoluble in common organic solvents.

Recommended Solution:

  • Aqueous Work-up: The hydrochloride salt can typically be removed by performing an aqueous work-up. Washing the organic layer with water or a dilute aqueous acid solution will dissolve the salt.

Problem 3: Product is a Dark-Colored Oil or Solid

Possible Causes:

  • Decomposition of the Sulfonyl Chloride: Sulfonyl chlorides can be unstable at elevated temperatures, leading to the formation of colored impurities.

  • Side Reactions Leading to Polymeric Byproducts: The formation of sulfene intermediates can lead to polymerization, resulting in tarry, colored materials.

Recommended Solutions:

  • Purification: The crude product may need to be purified by column chromatography, recrystallization, or distillation to remove colored impurities.

  • Avoid High Temperatures: Ensure the reaction temperature is controlled and avoid excessive heating during work-up and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most common side reactions are hydrolysis to (2-Chlorophenyl)methanesulfonic acid and elimination in the presence of a base to form a sulfene intermediate. The sulfene can then undergo polymerization or other reactions.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of a non-aqueous work-up, if possible, can also help.

Q3: What is the expected stability of this compound?

Q4: Are there any known impurities in commercially available this compound?

A4: Commercial grades of this compound are typically available in purities of 95-97%. Potential impurities could include the corresponding sulfonic acid (from hydrolysis), starting materials from its synthesis, or byproducts from side reactions during its preparation. It is always advisable to check the certificate of analysis provided by the supplier.

Q5: What is the primary byproduct formed during the synthesis of this compound?

A5: A common synthetic route to arylmethylsulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. A potential byproduct in this process is the corresponding diaryl sulfone. For instance, in the synthesis of benzenesulfonyl chloride, diphenylsulfone is a known byproduct[1]. By analogy, the formation of bis(2-chlorobenzyl) sulfone could be a possible side reaction during the synthesis of this compound.

Section 3: Data Presentation

Table 1: General Reaction Conditions for Sulfonamide Formation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane, Tetrahydrofuran, or AcetonitrileMinimizes hydrolysis of the sulfonyl chloride.
Base Pyridine or Triethylamine (1.1 - 1.5 equivalents)Acts as an acid scavenger without promoting significant elimination.
Temperature 0 °C to Room TemperatureLower temperatures can help to control exothermic reactions and reduce side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and the chosen anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (e.g., triethylamine, 1.2 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 5: Visualization

Diagram 1: Key Reaction Pathways of this compound

G A This compound B Desired Sulfonamide A->B  + Amine (R-NH2)   C (2-Chlorophenyl)methanesulfonic acid A->C  + H2O (Hydrolysis)   D Sulfene Intermediate A->D  + Base (Elimination)   E Polymeric Byproducts D->E  Polymerization  

Caption: Main reaction and side pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

G Start Low Yield of Sulfonamide CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckBase Evaluate Base Choice Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp SolutionMoisture Use Anhydrous Solvents & Inert Atmosphere CheckMoisture->SolutionMoisture SolutionBase Use Non-nucleophilic, Non-hindered Base CheckBase->SolutionBase SolutionTemp Lower Reaction Temperature CheckTemp->SolutionTemp

Caption: Troubleshooting guide for optimizing sulfonamide synthesis yield.

References

Technical Support Center: Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to byproduct formation in sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in sulfonylation reactions?

A1: Byproduct formation is a common challenge in sulfonylation reactions and can vary depending on the substrates and reaction conditions. Some of the most frequently encountered byproducts include:

  • Sulfones: These are often formed in the sulfonation of aromatic hydrocarbons, with yields that can reach up to 10% in some cases, such as the sulfonation of xylene.[1] The formation of sulfones can be reduced by using inorganic sulfites, like sodium sulfite, as inhibitors.[1]

  • Disulfides: In reactions involving thiols, competitive homocoupling side reactions can lead to the formation of disulfides, especially when the thiol has insufficient electrophilicity.[2]

  • Chlorinated Products: When using sulfonyl chlorides, particularly in the presence of pyridine as a base, the hydrochloride byproduct can act as a nucleophile, converting the desired sulfonate ester into a chlorinated byproduct.[3]

  • Polymerization Products: Imines formed from the reaction of amines with aldehydes and ketones can be unstable and readily polymerize.[4]

  • Neutral Oils: In the sulfation of secondary alcohols, degradation reactions catalyzed by strong acids like chlorosulfonic acid can lead to the formation of excessive amounts of neutral oils.[5]

  • Over-sulfonylation/Multiple Isomers: In aromatic sulfonylations, it's possible to get multiple sulfonyl groups added to the ring or a mixture of ortho, meta, and para isomers, complicating purification.

Q2: How does the choice of base influence byproduct formation?

A2: The base plays a critical role in sulfonylation reactions, and an improper choice can lead to significant byproduct formation.

  • Pyridine: While commonly used, an excess of pyridine can lead to the formation of a hydrochloride salt that acts as a nucleophile, causing the undesired conversion of the tosylate product to a chloride.[3]

  • Triethylamine (NEt₃) in combination with a catalytic amount of RNMe₂: This combination has been shown to be highly efficient, avoiding the side reaction that leads to chlorinated byproducts and offering a higher reaction rate compared to using pyridine alone.[3][6]

  • Amine-free conditions: Using catalysts like 4-methylpyridine N-oxide in the presence of molecular sieves allows for the sulfonylation of alcohols under neutral, amine-free conditions, which is particularly useful for base-sensitive substrates.[6]

Q3: My reaction is sluggish and incomplete. What are potential causes?

A3: Several factors can contribute to a slow or incomplete sulfonylation reaction:

  • Steric Hindrance: Sterically hindered substrates, such as tertiary-butylamine, may be inert in the reaction, leading to the formation of only disulfide byproducts from the thiol starting material.[2]

  • Poor Nucleophilicity: Less nucleophilic amines, like anilines, may also be unreactive under certain conditions.[2]

  • Water Formation: In sulfonations using sulfuric acid, the formation of water as a byproduct can dilute the acid and lead to incomplete reactions.[7] Using an excess of the sulfonating agent is often necessary to drive the reaction to completion.[7]

  • Reagent Instability: Sulfonyl chlorides can be sensitive to moisture and may hydrolyze over time, reducing their reactivity. It is crucial to use fresh or properly stored reagents.

Troubleshooting Guide

This section addresses specific problems that may be encountered during sulfonylation experiments.

Problem 1: Low yield of the desired sulfonamide with multiple spots on TLC, including a non-polar spot.
Possible Cause Troubleshooting Step Expected Outcome
Disulfide Formation If using a thiol, consider a different synthetic route that does not involve the direct coupling of a thiol and an amine, or use a more electrophilic thiol.[2]Reduced formation of the disulfide byproduct and a cleaner reaction profile.
Formation of Chlorinated Byproduct If using pyridine, switch to a non-nucleophilic base system like triethylamine with a catalytic amount of a dimethylamine derivative.[3][6]Elimination of the chlorinated byproduct and improved yield of the desired sulfonate ester.
Unreacted Starting Material Increase the reaction time or temperature. Consider using a more reactive sulfonating agent, such as a sulfonyl fluoride, which has been shown to be less reactive but can be effective in certain cases.[8]Increased conversion of the starting material to the desired product.
Problem 2: The crude NMR of my reaction mixture is complex and does not clearly show the expected product peaks.
Possible Cause Troubleshooting Step Expected Outcome
Product Instability During Workup Before quenching the entire reaction, take a small aliquot and treat it with the acid or base you plan to use in the workup. Analyze this sample by TLC to see if the product degrades.[9]Identification of product instability, allowing for modification of the workup procedure to use milder conditions.
Product is Water Soluble If your product is highly polar, it may have partitioned into the aqueous layer during extraction. Check the aqueous layer by TLC or another analytical method.[9]Recovery of the product from the aqueous layer, improving the overall isolated yield.
Formation of Isomers In aromatic sulfonylations, you may be forming a mixture of ortho, para, and meta isomers. Try to purify a small amount by column chromatography to isolate and identify the different isomers.A clearer understanding of the product distribution, which can guide further optimization of reaction conditions to favor the desired isomer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides from N-Silylamines

This method provides high yields of sulfonamides by reacting N-silylamines with sulfonyl chlorides.[8]

  • Dissolve the sulfonyl chloride (1 mmol) in 15 ml of acetonitrile.

  • Slowly add the silylamine (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Concentrate the mixture using a rotary evaporator to remove the solvent and trimethylsilyl chloride byproduct.

  • If necessary, purify the resulting sulfonamide by silica gel chromatography using a hexane:ethyl acetate solvent system.[8]

Protocol 2: Amine-Free Sulfonylation of Alcohols

This protocol is suitable for base-sensitive substrates.[6]

  • To a solution of the alcohol (1.0 mmol) in a suitable solvent, add 4-methylpyridine N-oxide (1.2 mmol) and 4Å molecular sieves.

  • Add the sulfonyl chloride (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter off the molecular sieves and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired sulfonate ester.

Visual Guides

Workflow for Troubleshooting Sulfonylation Reactions

G cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions start Problematic Sulfonylation Reaction tlc Analyze by TLC/LC-MS start->tlc nmr Analyze Crude NMR start->nmr low_yield Low Yield / Incomplete Reaction tlc->low_yield byproducts Multiple Byproducts tlc->byproducts nmr->byproducts no_product No Desired Product nmr->no_product optimize Optimize Conditions: - Change Base - Change Solvent - Adjust Temperature low_yield->optimize reagent Check Reagent Quality and Stoichiometry low_yield->reagent byproducts->optimize purify Purify and Characterize Byproducts byproducts->purify no_product->reagent workup Modify Workup Procedure no_product->workup

Caption: A flowchart for troubleshooting common issues in sulfonylation reactions.

Key Reaction Pathways in Sulfonylation of Amines

G cluster_products Products amine Amine (R-NH2) sulfonamide Desired Sulfonamide (R-NH-SO2-R') amine->sulfonamide Desired Reaction sulfonyl_chloride Sulfonyl Chloride (R'-SO2Cl) sulfonyl_chloride->sulfonamide chlorinated Chlorinated Byproduct (R-Cl) sulfonyl_chloride->chlorinated Side Reaction (with Pyridine·HCl) hcl HCl sulfonamide->hcl disulfides Disulfides (from thiols)

Caption: Desired vs. side reaction pathways in amine sulfonylation.

References

Technical Support Center: Managing Exotherms with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Chlorophenyl)methanesulfonyl chloride. It focuses on the critical aspect of managing exothermic reactions to ensure safety and reaction success.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially hazardous?

A1: this compound is a highly reactive sulfonylating agent. Its reactions with nucleophiles, particularly primary and secondary amines, are often rapid and highly exothermic. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing a thermal runaway if not properly controlled.

Q2: What is a thermal runaway, and why is it a concern?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. The rate of heat generation from the reaction surpasses the rate of heat removal from the system. This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.

Q3: What are the initial signs of a loss of thermal control in my reaction?

A3: Early warning signs include a sudden and unexpected rise in the internal temperature of the reactor, an increase in the pressure reading, visible gas evolution from the reaction mixture, and changes in the color or viscosity of the reaction mass.

Q4: How can I prevent a thermal runaway when working with this compound?

A4: Proactive prevention is key. This includes:

  • Slow, controlled addition: The sulfonyl chloride should be added slowly and portion-wise to the nucleophile solution to manage the rate of heat generation.

  • Adequate cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated.

  • Correct solvent choice: A solvent with a suitable boiling point and heat capacity can help to absorb the heat of the reaction.

  • Dilution: Working with more dilute solutions can help to manage the exotherm by providing a larger thermal mass.

Q5: What is the appropriate way to quench a reaction involving this compound?

A5: Quenching should be done carefully to avoid a delayed or overly vigorous reaction. A common method is the slow addition of the reaction mixture to a well-stirred, cooled quenching solution. The choice of quenching agent depends on the reactants and solvent, but aqueous solutions are often used. It's crucial to ensure the quenching agent can effectively neutralize any unreacted sulfonyl chloride.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Rapid, uncontrolled temperature spike during addition. Addition rate of this compound is too fast.Immediately stop the addition. Ensure the cooling system is functioning at maximum capacity. If the temperature continues to rise rapidly, prepare for emergency quenching.
Reaction temperature does not increase upon addition. The reaction has not initiated. The nucleophile is not reactive enough under the current conditions.Check the quality and concentration of your reagents. Consider a slight, controlled increase in temperature to initiate the reaction, but be prepared for a potential exotherm.
A delayed exotherm occurs after the addition is complete. Poor mixing leading to a localized buildup of unreacted reagents.Improve the stirring efficiency of the reaction mixture. Ensure that the addition is being made to a well-agitated solution.
Pressure buildup in the reaction vessel. Gas evolution (e.g., HCl) from the reaction. The reaction temperature is approaching the solvent's boiling point.Ensure the reaction is adequately vented through a suitable scrubbing system. Immediately enhance cooling to reduce the internal temperature.

Experimental Protocol: Sulfonamide Formation

This is a representative protocol for the reaction of this compound with a primary amine, emphasizing safety and exotherm management.

Materials:

  • This compound

  • Primary amine (e.g., 4-fluoroaniline)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Reaction vessel with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet

  • Cooling bath (ice-water or cryostat)

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the primary amine and triethylamine in the anhydrous solvent.

  • Cool the solution to 0-5 °C using a cooling bath.

  • Dissolve the this compound in a separate portion of the anhydrous solvent.

  • Load the sulfonyl chloride solution into a dropping funnel.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 1-2 hours.

  • Monitor the internal temperature closely throughout the addition. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Slowly warm the reaction mixture to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding it to a stirred, cooled aqueous solution (e.g., saturated sodium bicarbonate).

  • Proceed with standard workup and purification procedures.

Visualizing Workflows

TroubleshootingWorkflow start Exotherm Management Issue check_temp Is temperature rising uncontrollably? start->check_temp stop_addition Stop Reagent Addition check_temp->stop_addition Yes monitor Monitor Temperature & Pressure check_temp->monitor No max_cooling Maximize Cooling stop_addition->max_cooling prepare_quench Prepare for Emergency Quench max_cooling->prepare_quench prepare_quench->monitor stable System Stable monitor->stable Stable not_stable System Unstable monitor->not_stable Not Stable investigate_cause Investigate Root Cause (e.g., addition rate, mixing) stable->investigate_cause

Caption: Troubleshooting workflow for an uncontrolled exotherm.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_amine Prepare Amine Solution cool Cool Amine Solution (0-5 °C) prep_amine->cool prep_sulfonyl Prepare Sulfonyl Chloride Solution add Slow Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add stir_cold Stir at 0-5 °C add->stir_cold warm Warm to Room Temp stir_cold->warm quench Quench Reaction warm->quench extract Extraction & Purification quench->extract

Caption: General experimental workflow for sulfonamide synthesis.

preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity concern?

This compound is an organic sulfonyl chloride compound. Like other sulfonyl chlorides, it is highly reactive towards nucleophiles. Its primary reactivity concern during synthetic applications is its susceptibility to hydrolysis, where it reacts with water to form the corresponding (2-Chlorophenyl)methanesulfonic acid and hydrochloric acid. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate purification.

Q2: What is the chemical equation for the hydrolysis of this compound?

The hydrolysis reaction is as follows:

C₇H₆Cl₂O₂S + H₂O → C₇H₇ClO₃S + HCl

This compound + Water → (2-Chlorophenyl)methanesulfonic acid + Hydrochloric acid

Q3: What are the general signs that hydrolysis of this compound has occurred in my reaction?

Several indicators may suggest that hydrolysis has occurred:

  • Reduced Yield: The most common sign is a lower than expected yield of your desired product.

  • Presence of an Acidic Byproduct: The formation of (2-Chlorophenyl)methanesulfonic acid and HCl will make the reaction mixture more acidic. This can sometimes be observed by a change in color of pH-sensitive reagents or by testing the pH of the aqueous work-up.

  • Purification Difficulties: The sulfonic acid byproduct is often highly polar and can be difficult to separate from the desired product, especially if the product is also polar. This may manifest as streaking on TLC plates or the presence of persistent impurities in NMR spectra.

  • Inconsistent Reaction Outcomes: If you observe significant variability in your reaction yields between different runs, it could be due to varying amounts of water contamination.

Q4: How can I minimize the hydrolysis of this compound during a reaction?

Minimizing hydrolysis requires stringent control of reaction conditions to exclude water. Key strategies include:

  • Use of Anhydrous Solvents: Employing thoroughly dried, anhydrous solvents is critical. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle of anhydrous grade solvent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

  • Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried before use. Other reagents, such as amines and bases, should also be anhydrous.

  • Use of a Non-Nucleophilic Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl produced during the reaction. The base should be dry and added to the reaction mixture before the sulfonyl chloride.

  • Low Reaction Temperatures: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to slow down the rate of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound and provides systematic solutions to prevent hydrolysis.

Problem Potential Cause Troubleshooting Steps
Low yield of the desired sulfonamide product. Hydrolysis of this compound. 1. Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. Dry glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
2. Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and syringes for reagent additions.
3. Check Base Purity and Stoichiometry: Use a freshly opened bottle of a non-nucleophilic base (e.g., triethylamine, pyridine) and ensure at least a stoichiometric amount is used to neutralize the HCl formed.
4. Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can favor the desired reaction over hydrolysis.
Difficult purification with a persistent polar impurity. Formation of (2-Chlorophenyl)methanesulfonic acid. 1. Aqueous Work-up with Base: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to extract the acidic sulfonic acid byproduct into the aqueous phase.
2. Column Chromatography: If the sulfonic acid is not completely removed by washing, column chromatography on silica gel may be necessary. Use a solvent system that provides good separation between your product and the highly polar sulfonic acid.
3. Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective method for removing the sulfonic acid impurity.
Reaction fails to go to completion. Decomposition of the sulfonyl chloride due to moisture. 1. Order of Addition: Add the this compound dropwise to the solution of the amine and base. This ensures that the sulfonyl chloride reacts with the amine before it has a chance to hydrolyze.
2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another appropriate analytical technique to monitor the consumption of the starting materials. If the reaction stalls, it may be due to the decomposition of the sulfonyl chloride.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides from this compound under Anhydrous Conditions

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide, with measures taken to minimize hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous triethylamine (TEA) or pyridine

  • Nitrogen or Argon gas

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. This typically involves a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM in the dropping funnel.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel to the stirred amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Set up under Inert Atmosphere (N2 or Ar) anhydrous_solvents->inert_atmosphere dissolve_amine Dissolve Amine & Non-Nucleophilic Base inert_atmosphere->dissolve_amine cool_reaction Cool to 0 °C dissolve_amine->cool_reaction add_sulfonyl_chloride Add (2-Chlorophenyl)methanesulfonyl chloride solution dropwise cool_reaction->add_sulfonyl_chloride react Stir and Monitor (TLC) add_sulfonyl_chloride->react quench Quench Reaction react->quench wash Aqueous Wash (incl. NaHCO3) quench->wash dry_purify Dry and Purify (Chromatography/ Recrystallization) wash->dry_purify end Pure Sulfonamide dry_purify->end Troubleshooting_Logic cluster_yes Hydrolysis Confirmed cluster_no Other Issues start Low Yield or Impure Product check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis review_conditions Review Anhydrous Technique check_hydrolysis->review_conditions Yes other_side_reactions Consider Other Side Reactions check_hydrolysis->other_side_reactions No check_reagents Check Reagent Purity/Dryness review_conditions->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp improve_workup Improve Aqueous Work-up optimize_temp->improve_workup end Improved Results improve_workup->end check_stoichiometry Verify Stoichiometry other_side_reactions->check_stoichiometry check_reagent_activity Check Reagent Activity check_stoichiometry->check_reagent_activity check_reagent_activity->end

troubleshooting low yield in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding low yields in sulfonamide synthesis.

Troubleshooting Guide

This section offers a structured approach to diagnosing and resolving common issues encountered during sulfonamide synthesis.

Q1: My sulfonamide synthesis has a very low yield. Where should I start troubleshooting?

Low yield is a common problem that can stem from various factors, including reactant quality, reaction conditions, and workup procedures. The first step is to systematically evaluate each part of your experimental process. Below is a workflow designed to guide you through the troubleshooting process.

G start Problem: Low Yield check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup sulfonyl_chloride Sulfonyl Chloride Degradation? (Hydrolysis) check_reactants->sulfonyl_chloride Check amine Amine Reactivity or Side Reactions? check_reactants->amine Check base_choice Incorrect Base? (Strength/Sterics) check_conditions->base_choice Evaluate solvent_choice Inappropriate Solvent? check_conditions->solvent_choice Evaluate temp_time Suboptimal Temp/Time? check_conditions->temp_time Evaluate side_reactions Evidence of Side Products? (e.g., bis-sulfonylation) check_conditions->side_reactions Analyze TLC/LCMS purification_loss Product Loss During Purification? check_workup->purification_loss Investigate sol_reagents Solution: - Use fresh sulfonyl chloride - Check amine purity - Use slight excess of amine sulfonyl_chloride->sol_reagents amine->sol_reagents sol_conditions Solution: - Screen bases (e.g., Pyridine, TEA) - Screen solvents (e.g., DCM, THF) - Vary temperature base_choice->sol_conditions solvent_choice->sol_conditions temp_time->sol_conditions sol_workup Solution: - Optimize extraction pH - Use alternative purification (e.g., crystallization) purification_loss->sol_workup sol_side_reactions Solution: - Use slow addition of sulfonyl chloride - Adjust stoichiometry side_reactions->sol_side_reactions

Figure 1: A troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.

Q2: How do reaction parameters like solvent and base affect the yield?

The choice of base and solvent is critical and can dramatically impact reaction efficiency. The base neutralizes the HCl generated during the reaction, while the solvent facilitates the interaction between reactants. An inappropriate choice can lead to side reactions or poor reaction rates.

Below is a summary of how different conditions can influence the reaction yield. Note that absolute yields are highly dependent on the specific substrates used.

ParameterCondition ATypical OutcomeCondition BTypical OutcomeRationale & Key Considerations
Base PyridineHigh YieldTriethylamine (TEA)Moderate to High YieldPyridine often acts as a nucleophilic catalyst, which can accelerate the reaction. However, sterically hindered amines may work better with a non-nucleophilic, hindered base like TEA.
Solvent Dichloromethane (DCM)Good SolubilityTetrahydrofuran (THF)Good SolubilityBoth are common aprotic solvents. The choice may depend on the specific solubility of the amine and sulfonyl chloride starting materials.
Temperature 0 °C to Room TempStandardElevated Temp (e.g., 50 °C)Risk of DegradationThe reaction is typically exothermic. Starting at 0 °C and allowing the reaction to warm to room temperature is a standard approach to control the reaction rate and minimize side product formation.
Stoichiometry 1.0 eq. AmineRisk of Bis-sulfonylation1.1 - 1.2 eq. AmineFavors Mono-sulfonylationUsing a slight excess of the amine can help prevent the sulfonamide product from reacting with another molecule of sulfonyl chloride, a common side reaction.

Experimental Protocols

Q3: Can you provide a general experimental protocol for sulfonamide synthesis?

Certainly. This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using pyridine as both the base and solvent.

General Protocol for Sulfonamide Synthesis

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in pyridine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is important to control the initial exothermic reaction.

  • Reactant Addition: Slowly add the sulfonyl chloride (1.05 equivalents) to the stirred amine solution. The addition can be done portion-wise for solid sulfonyl chlorides or dropwise for liquids/solutions. Maintain the temperature at 0 °C during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LCMS).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add aqueous HCl (e.g., 2M) to quench the reaction and neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl chloride not reacting? This issue often points to the quality of the sulfonyl chloride. Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid. Always use a fresh or properly stored bottle of sulfonyl chloride. You can check for the presence of sulfonic acid as an impurity using techniques like NMR or by observing the starting material spot on a TLC plate.

Q2: I am observing a second, less polar spot on my TLC that corresponds to a double sulfonylation product. How can I avoid this? The formation of a bis-sulfonamide product occurs when the newly formed sulfonamide's nitrogen atom is deprotonated and reacts with a second molecule of sulfonyl chloride. To minimize this:

  • Use a slight excess of the amine (around 1.1 equivalents).

  • Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile.

  • Avoid using an excessively strong base if the sulfonamide N-H is particularly acidic.

Q3: My amine is poorly soluble in standard solvents like DCM. What should I do? If your amine has poor solubility, you may need to screen other solvents such as THF, acetonitrile, or DMF. In some cases, gently heating the mixture can help dissolve the starting material, but care must be taken as this can also accelerate side reactions. Alternatively, using a solvent mixture might improve solubility.

Q4: Does the pH matter during the workup and extraction? Yes, pH is critical during workup. After quenching the reaction with acid, the sulfonamide product should be neutral, while any unreacted amine will be protonated and water-soluble (as its hydrochloride salt). This allows for the removal of excess amine by aqueous extraction. The subsequent wash with sodium bicarbonate helps remove any remaining acidic impurities, including sulfonic acid formed from hydrolysis of the sulfonyl chloride.

Q5: What is the role of pyridine in the reaction? Pyridine serves a dual purpose. It acts as a base to neutralize the HCl that is generated as a byproduct of the reaction. This is crucial because the acidic HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Additionally, pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the amine.

Technical Support Center: Improving Chemoselectivity with (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (2-Chlorophenyl)methanesulfonyl chloride as a protecting group to enhance chemoselectivity in complex organic syntheses. The information is presented in a question-and-answer format to address specific experimental challenges.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, the following guidance is based on the general principles of sulfonylation chemistry and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in improving chemoselectivity?

A1: this compound is primarily used as a protecting group for amines. By converting a highly nucleophilic amine to a less reactive sulfonamide, other functional groups in the molecule can undergo chemical transformations without interference from the amine.[1] This strategy is crucial for achieving high chemoselectivity in multi-step syntheses.[2]

Q2: How can I achieve selective protection of a primary amine in the presence of a secondary amine using this compound?

A2: Achieving selectivity between primary and secondary amines can be challenging. Generally, primary amines are more sterically accessible and can react faster. To favor the protection of the primary amine, you can try the following:

  • Stoichiometry: Use of a slight excess or stoichiometric amount of this compound relative to the primary amine.

  • Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity towards the less hindered primary amine.

  • Slow Addition: Adding the sulfonyl chloride slowly to the reaction mixture can help to control the reaction and favor the more reactive primary amine.

Q3: Is it possible to selectively protect an amine group in the presence of a hydroxyl group with this reagent?

A3: Yes, this is a common application of sulfonyl chlorides. Amines are generally more nucleophilic than alcohols.[3] Under standard basic conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine), this compound will preferentially react with the amine to form a sulfonamide, leaving the hydroxyl group intact.[3]

Q4: What are the typical conditions for the deprotection of a (2-Chlorophenyl)methanesulfonyl group?

A4: Deprotection of arylsulfonamides can be challenging and often requires harsh conditions.[1][4] While specific conditions for the (2-Chlorophenyl)methanesulfonyl group are not well-documented, general methods for cleaving sulfonamides include:

  • Reductive Cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under specific conditions.

  • Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid have been used for the deprotection of some sulfonamides.[4][5]

  • Nucleophilic Cleavage: Certain sulfonamides, like the 2-nitrobenzenesulfonamides (nosyl) group, can be cleaved by nucleophiles such as thiolates.[1]

The stability of the (2-Chlorophenyl)methanesulfonyl group to various deprotection conditions will need to be determined empirically. It is advisable to test deprotection strategies on a model compound first.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no reaction 1. Insufficiently basic conditions. 2. Sterically hindered amine. 3. Poor quality of the sulfonyl chloride (hydrolyzed).1. Use a stronger or less sterically hindered base (e.g., pyridine, DMAP). 2. Increase reaction temperature and/or time. 3. Use freshly purchased or purified this compound.
Formation of multiple products 1. Lack of chemoselectivity (e.g., reaction with both primary and secondary amines). 2. Reaction with other nucleophilic groups (e.g., hydroxyl groups). 3. Di-sulfonylation of a primary amine.1. Lower the reaction temperature and use slow addition of the sulfonyl chloride. 2. Ensure the reaction is sufficiently basic to deprotonate the amine preferentially. 3. Use a stoichiometric amount of the sulfonyl chloride.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of sulfonic acid byproduct from hydrolysis of the sulfonyl chloride.1. Optimize reaction conditions for full conversion. 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

Experimental Protocols

General Protocol for Chemoselective Protection of a Primary Amine

This protocol is a starting point and may require optimization.

Materials:

  • Substrate containing primary and/or secondary amine groups

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or Pyridine (1.5 - 2.0 equivalents)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the substrate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture over 30-60 minutes.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow sub Substrate (Amine) reaction Reaction at 0°C to RT sub->reaction reagent (2-Chlorophenyl)methanesulfonyl chloride reagent->reaction base Base (e.g., Et3N) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Protected Amine (Sulfonamide) purification->product

Caption: General experimental workflow for amine protection.

troubleshooting_logic start Experiment Outcome low_yield Low Yield / No Reaction start->low_yield Unsatisfactory multi_prod Multiple Products start->multi_prod Unsatisfactory success High Yield & Selectivity start->success Satisfactory check_reagents Check Reagent Quality (fresh sulfonyl chloride?) low_yield->check_reagents low_temp Lower Temperature multi_prod->low_temp inc_temp Increase Temperature / Time check_reagents->inc_temp change_base Use Stronger Base inc_temp->change_base slow_add Slow Reagent Addition low_temp->slow_add check_stoich Check Stoichiometry slow_add->check_stoich

Caption: Troubleshooting decision tree for sulfonylation.

orthogonal_protection cluster_conditions Orthogonal Conditions molecule Molecule with Amine 1 & Amine 2 protect1 Protect Amine 1 with PG1 molecule->protect1 react2 React at Amine 2 protect1->react2 deprotect1 Deprotect Amine 1 react2->deprotect1 final_product Final Product deprotect1->final_product cond1 Condition A (for PG1 protection) cond2 Condition B (for reaction at Amine 2) cond3 Condition C (for PG1 deprotection)

Caption: Concept of orthogonal protection strategy.

References

Technical Support Center: Catalyst Poisoning in (2-Chlorophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving (2-Chlorophenyl)methanesulfonyl chloride. The information is tailored for professionals in research and development who utilize palladium-catalyzed cross-coupling reactions and sulfonamide synthesis.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

Researchers using this compound in palladium-catalyzed reactions may encounter issues with catalyst deactivation, leading to low yields, stalled reactions, or the formation of unwanted byproducts. This guide provides a systematic approach to troubleshooting these common problems.

Initial Observation: Your reaction is showing low conversion, has stalled, or is producing unexpected side products.

Logical Troubleshooting Flow:

troubleshooting_flow start Reaction Failure: Low Conversion or Stalled Reaction check_reagents Step 1: Verify Reagent and Solvent Purity start->check_reagents check_conditions Step 2: Confirm Reaction Conditions (Temperature, Atmosphere, Stirring) check_reagents->check_conditions catalyst_issue Step 3: Investigate Catalyst Deactivation check_conditions->catalyst_issue poisoning Catalyst Poisoning Suspected catalyst_issue->poisoning Yes mechanical_degradation Mechanical/Thermal Degradation catalyst_issue->mechanical_degradation No identify_poison Step 4: Identify Potential Poisons poisoning->identify_poison regeneration Step 6: Consider Catalyst Regeneration poisoning->regeneration prevention Step 5: Implement Prevention & Mitigation Strategies identify_poison->prevention success Successful Reaction prevention->success regeneration->success

Caption: A stepwise guide to troubleshooting reaction failures.

Step 1: Verify Reagent and Solvent Purity

  • Question: Are your starting materials, including this compound, solvents, and any bases, of high purity?

  • Action: Impurities in raw materials are a common source of catalyst poisons.[1] Consider purifying your reagents. For example, solvents can be distilled, and solid reagents can be recrystallized.

Step 2: Confirm Reaction Conditions

  • Question: Are the reaction temperature, atmosphere (inert gas), and stirring rate optimal and stable?

  • Action: Inconsistent heating or inadequate stirring can lead to localized overheating or poor mass transfer, affecting catalyst performance. Ensure a truly inert atmosphere, as oxygen can sometimes poison catalysts.[2]

Step 3: Investigate Catalyst Deactivation

If reagents and conditions are confirmed to be correct, the issue likely lies with the catalyst. Catalyst deactivation can be due to chemical poisoning or mechanical/thermal degradation.[3]

Step 4: Identify Potential Poisons

Common poisons for palladium catalysts are listed in the table below. Given that the starting material is a sulfonyl chloride, sulfur-containing compounds are a primary suspect.

Poison ClassSpecific ExamplesPotential SourceEffect on Palladium Catalyst
Sulfur Compounds Thiols, sulfides, hydrogen sulfide (H₂S), sulfur dioxide (SO₂)Impurities in starting materials or reagents, degradation of the sulfonyl chlorideStrong coordination to palladium active sites, leading to irreversible poisoning.[2][4]
Halides Excess chloride ions (Cl⁻)From the sulfonyl chloride starting material or additivesCan alter the electronic properties of the catalyst and inhibit its activity.[1]
Phosphorus Compounds Phosphines (in excess), phosphites, phosphatesLigands, impurities in ligandsCan compete with the desired ligand or substrate for coordination to the palladium center.
Heavy Metals Lead, mercury, arsenicContamination from equipment or reagentsCan alloy with or block palladium active sites.[1]
Nitrogen Compounds Amines (certain types), nitriles, nitro compoundsSolvents, additives, or substratesCan coordinate to the palladium and inhibit catalytic activity.
Water and Oxygen Moisture, airIngress into the reaction vesselCan lead to the oxidation of the palladium catalyst, rendering it inactive.[2]

Step 5: Implement Prevention & Mitigation Strategies

  • Feedstock Purification: The most effective strategy is to remove poisons before they come into contact with the catalyst.[1] This can involve:

    • Passing gaseous reagents through a guard bed.

    • Treating liquid reagents with scavengers.

    • Recrystallizing solid reagents.

  • Catalyst Selection:

    • Use ligands that are more resistant to poisoning. Bulky electron-rich phosphine ligands can sometimes offer better stability.

    • Increase the catalyst loading to compensate for a certain level of poisoning, although this is not ideal from a cost perspective.

  • Reaction Engineering:

    • Ensure a rigorously inert atmosphere by using high-purity inert gas and properly dried solvents and glassware.

    • Consider the use of a "sacrificial" agent that preferentially reacts with the poison.

Step 6: Consider Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated. However, this is often a complex process. Common methods include:

  • Washing: Washing the catalyst with specific solvents or acidic/basic solutions to remove adsorbed poisons.[5][6]

  • Oxidative/Reductive Treatments: Controlled exposure to an oxidizing or reducing atmosphere at elevated temperatures.[6]

  • Ultrasonication: Using ultrasound to dislodge physically adsorbed poisons.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the likely causes related to the catalyst?

A1: The most probable cause is catalyst poisoning. Given your starting material, sulfur-containing impurities are a primary concern.[7] Even trace amounts of thiols or other sulfur compounds can completely deactivate a palladium catalyst. Also, the chloride ions from your starting material could potentially inhibit the catalyst. Ensure all your reagents, especially the boronic acid and base, are of high purity and that your reaction is conducted under strictly anaerobic conditions.

Q2: I am observing a color change in my reaction mixture from light yellow to black, and the reaction has stopped. What does this indicate?

A2: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. This can be caused by thermal instability of the catalyst complex or by certain poisons that lead to the agglomeration of palladium nanoparticles. This is generally an irreversible deactivation.

Q3: Can the this compound itself act as a catalyst poison?

A3: While the sulfonyl chloride group is the desired reactive handle, under certain conditions, it or its degradation products could potentially interact with the palladium catalyst in an unproductive manner. The presence of the ortho-chloro substituent can also influence the electronic properties and stability of the key intermediates in the catalytic cycle.

Q4: Are there any specific ligands that are more robust against poisoning in reactions with sulfonyl chlorides?

A4: While there is no universally "poison-proof" ligand, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) often provide more stable and active catalysts for cross-coupling reactions. These ligands can help protect the palladium center and promote the desired catalytic cycle over deactivation pathways.

Q5: How can I quantitatively assess the level of sulfur poisoning in my catalyst?

A5: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect the presence and quantity of sulfur on the catalyst surface. However, these are specialized analytical techniques and may not be readily available in all research labs. A more practical approach is to run a control reaction with a known clean system and compare its performance to the system .

Experimental Protocols: General Considerations

While a specific, validated protocol for every reaction of this compound is beyond the scope of this guide, the following provides a general framework for a palladium-catalyzed Suzuki-Miyaura reaction, with an emphasis on minimizing catalyst poisoning.

General Protocol for a Small-Scale Suzuki-Miyaura Coupling

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvents (e.g., dioxane, toluene, or DMF) should be anhydrous and deoxygenated.

    • This compound, the boronic acid, and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) should be of the highest purity available.

  • Reaction Setup:

    • To a dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand under an inert atmosphere.

    • Add the this compound, the boronic acid, and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously at the desired temperature (often between 80-110 °C).

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow for Sulfonamide Synthesis from this compound:

sulfonamide_synthesis start (2-Chlorophenyl)methanesulfonyl chloride + Amine reaction Reaction at 0 °C to RT start->reaction base Base (e.g., Pyridine, Et3N) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Sulfonamide Product purification->product

Caption: A typical workflow for sulfonamide synthesis.

References

Technical Support Center: Reactions Involving (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chlorophenyl)methanesulfonyl chloride. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that may arise during reactions with this compound, particularly in the synthesis of sulfonamides.

Problem 1: The reaction is slow or does not go to completion.

  • Question: I am reacting this compound with a primary amine to form a sulfonamide, but after several hours, TLC analysis still shows a significant amount of starting material. What could be the issue?

  • Answer: There are several potential reasons for incomplete conversion:

    • Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. It is crucial to use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed.[1] For weakly nucleophilic amines, a slight excess of the base may be beneficial.

    • Steric Hindrance: The ortho-chloro substituent on the phenyl ring of this compound can sterically hinder the approach of the nucleophile. If your amine is also sterically bulky, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or gentle heating may be necessary.

    • Low Reagent Purity: Impurities in the this compound or the amine can interfere with the reaction. Ensure the purity of your starting materials.

    • Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2] This side reaction consumes the starting material and reduces the yield of the desired sulfonamide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: A significant amount of a water-soluble byproduct is formed.

  • Question: After the reaction, I have a good yield of my desired sulfonamide, but I also observe a significant amount of a byproduct that is highly soluble in water. What is this byproduct and how can I avoid it?

  • Answer: The water-soluble byproduct is likely (2-chlorophenyl)methanesulfonic acid, which is formed by the hydrolysis of this compound.[2] This occurs when the sulfonyl chloride reacts with water present in the reaction mixture.

    • Prevention: To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere.

    • Removal: Fortunately, (2-chlorophenyl)methanesulfonic acid is readily removed during the aqueous workup due to its high water solubility.

Problem 3: Difficulty in removing triethylamine hydrochloride.

  • Question: I used triethylamine as a base in my reaction, and now I am struggling to remove the resulting triethylamine hydrochloride salt from my product.

  • Answer: Triethylamine hydrochloride is a common byproduct in sulfonamide synthesis and can often be challenging to remove completely. Here are several methods for its removal:

    • Aqueous Workup: The most common method is to wash the reaction mixture with water or a dilute acid solution (e.g., 1M HCl). Triethylamine hydrochloride is highly soluble in water and will be extracted into the aqueous phase. Be cautious if your product has acidic or basic functional groups that might affect its solubility.

    • Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is poorly soluble (e.g., diethyl ether or THF), the salt will precipitate and can be removed by filtration.[3][4]

    • Co-evaporation: For stubborn traces of the salt, co-evaporation with a non-polar solvent like hexane or heptane can be effective.[5][6] The salt will azeotropically remove with the solvent on a rotary evaporator.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for the synthesis of a sulfonamide from this compound and a primary amine?

A1: A typical workup procedure is as follows:

  • Quenching: Once the reaction is complete (as monitored by TLC), the reaction mixture is typically diluted with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is then washed sequentially with:

    • Water or dilute aqueous HCl (e.g., 1M) to remove the triethylamine hydrochloride salt and any remaining base.

    • Saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction.[7][8][9] A suitable eluent system should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. Spot the reaction mixture alongside the starting amine on the TLC plate. The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.

Q3: What are some common side reactions to be aware of?

A3: Besides the hydrolysis of the sulfonyl chloride, another potential side reaction is the formation of a sulfene intermediate, especially in the presence of a strong, non-nucleophilic base like triethylamine. The sulfene can then undergo dimerization or other undesired reactions. The formation of the sulfene is generally favored by higher temperatures.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-(2-chlorophenyl)methanesulfonamides

  • To a stirred solution of the primary aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Amine ReactantSulfonyl ChlorideBaseSolventYield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-100[10]
p-Toluidinep-Toluenesulfonyl chloridePyridine-100[10]
AnilineBenzenesulfonyl chlorideTriethylamineDCM85[10]
2-Chloro-6,7-dimethoxyquinazolin-4-amineAryl sulfonyl chloridesNaHDMF/THF72-96[10]

Visualizations

DOT Script for General Sulfonamide Synthesis Workflow

G reagents Primary Amine This compound Triethylamine reaction Reaction in Anhydrous DCM reagents->reaction 0°C to RT workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Pure Sulfonamide purification->product

Caption: General workflow for the synthesis of sulfonamides from this compound.

DOT Script for Troubleshooting Logic

G start Incomplete Reaction? base Check Base: - At least 1 equivalent? - Non-nucleophilic? start->base Yes solution Problem Solved start->solution No sterics Consider Steric Hindrance: - Prolong reaction time? - Gentle heating? base->sterics purity Verify Reagent Purity sterics->purity moisture Ensure Anhydrous Conditions purity->moisture moisture->solution

Caption: Troubleshooting guide for incomplete sulfonamide synthesis reactions.

References

Technical Support Center: Stability of (2-Chlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2-Chlorophenyl)methanesulfonyl chloride in the presence of various bases. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in the presence of a base?

A1: The stability of this compound in a basic medium is primarily influenced by three factors:

  • Nature of the Base: The strength and nucleophilicity of the base play a crucial role. Stronger and more nucleophilic bases will react more readily with the sulfonyl chloride.

  • Steric Hindrance: The ortho-chloro substituent on the phenyl ring introduces steric hindrance around the sulfonyl group. This can slow down the rate of nucleophilic attack compared to un-substituted or para-substituted analogues.

  • Reaction Conditions: Temperature, solvent polarity, and the concentration of reactants significantly impact the rate of reaction and decomposition. Higher temperatures and more polar solvents generally accelerate the reaction.

Q2: How does this compound typically react with different types of bases?

A2: this compound is an electrophilic compound that readily reacts with nucleophiles, including bases. The primary reaction pathways include:

  • With Amine Bases (e.g., Triethylamine, Pyridine): It undergoes a nucleophilic substitution reaction to form the corresponding sulfonamide. The reaction with tertiary amines like triethylamine or pyridine can also lead to the formation of a sulfonylammonium salt intermediate, which is itself a potent sulfonating agent.

  • With Hydroxide Bases (e.g., Sodium Hydroxide): It undergoes hydrolysis to form the corresponding sulfonic acid salt ((2-Chlorophenyl)methanesulfonic acid sodium salt) and sodium chloride. This reaction is typically rapid, especially at elevated temperatures.

  • With Carbonate Bases (e.g., Potassium Carbonate): It will also react to form the corresponding sulfonic acid salt. The reaction rate is generally slower than with strong hydroxide bases.

Q3: Are there any common side reactions or decomposition pathways to be aware of?

A3: Yes, besides the desired sulfonylation reaction, several side reactions and decomposition pathways can occur:

  • Hydrolysis: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product.

  • Elimination: In the presence of a strong, non-nucleophilic base, there is a possibility of elimination to form a highly reactive sulfene intermediate (2-chlorophenylsulfene), which can then undergo further reactions.

  • Decomposition at Elevated Temperatures: Like many sulfonyl chlorides, this compound can be thermally labile and may decompose upon prolonged heating.

Troubleshooting Guide

Issue 1: Low yield of the desired sulfonamide when using an amine base.

Possible Cause Troubleshooting Step
Degradation of this compound Use freshly purchased or properly stored this compound. Consider purifying the reagent before use if its quality is uncertain.
Hydrolysis of the sulfonyl chloride Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Sub-optimal reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize side reactions and decomposition.
Incorrect stoichiometry Optimize the molar ratio of the amine, base, and sulfonyl chloride. An excess of the amine or base may be required.
Steric hindrance The ortho-chloro group can hinder the reaction. Allow for longer reaction times or consider using a less sterically hindered base.

Issue 2: The reaction mixture turns dark or shows signs of decomposition.

Possible Cause Troubleshooting Step
Reaction temperature is too high Immediately cool the reaction mixture and proceed with the work-up. For future experiments, maintain a lower reaction temperature.
Presence of impurities Ensure the purity of all reagents and solvents. Impurities can catalyze decomposition pathways.
Reaction with the solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if hydrolysis is a concern.

Quantitative Stability Data

BaseBase TypeEstimated Half-life (t½) at Room TemperaturePrimary Reaction Product
TriethylamineTertiary AmineHours to Days(2-Chlorophenyl)methanesulfonamide (with a primary/secondary amine)
PyridineAromatic AmineHours to Days(2-Chlorophenyl)methanesulfonamide (with a primary/secondary amine)
Sodium Hydroxide (1M aq.)Strong InorganicSeconds to Minutes(2-Chlorophenyl)methanesulfonic acid, sodium salt
Potassium CarbonateWeak InorganicMinutes to Hours(2-Chlorophenyl)methanesulfonic acid, potassium salt

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in the Presence of an Organic Base via HPLC Analysis

This protocol provides a framework for determining the rate of consumption of this compound in the presence of an organic base like triethylamine or pyridine.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Prepare a stock solution of the organic base of known concentration (e.g., 1 M) in the same solvent.

    • Prepare a stock solution of an internal standard (e.g., naphthalene, biphenyl) of known concentration in the same solvent.

  • Reaction Setup:

    • In a clean, dry vial equipped with a magnetic stir bar, add a specific volume of the this compound stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a specific volume of the organic base stock solution at a controlled temperature (e.g., 25 °C). Start a timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solution (e.g., a dilute solution of a non-nucleophilic acid in the HPLC mobile phase) to prevent further reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a suitable C18 column.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Monitor the elution of this compound and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Plot the natural logarithm of this ratio against time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: General Procedure for Monitoring the Hydrolysis of this compound via NMR Spectroscopy

This protocol outlines a method to observe the disappearance of this compound and the appearance of the sulfonic acid product in the presence of an aqueous base.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation:

    • Add a specific amount of D₂O containing a known concentration of a base (e.g., NaOD) to the NMR tube.

    • Quickly shake the tube to mix the reactants and place it in the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.

    • Monitor the disappearance of a characteristic peak of this compound (e.g., the benzylic protons) and the appearance of a new peak corresponding to the benzylic protons of the resulting (2-Chlorophenyl)methanesulfonic acid.

  • Data Analysis:

    • Integrate the characteristic peaks of the starting material and the internal standard at each time point.

    • Calculate the relative concentration of the starting material over time by normalizing against the internal standard.

    • Plot the concentration of this compound versus time to determine the reaction kinetics.

Visualizations

Stability_Factors Stability Stability of this compound Base Nature of Base (Strength, Nucleophilicity) Stability->Base Influenced by Sterics Steric Hindrance (ortho-Chloro Substituent) Stability->Sterics Influenced by Conditions Reaction Conditions (Temp, Solvent, Conc.) Stability->Conditions Influenced by

Caption: Key factors influencing the stability of this compound.

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_SM Prepare Stock Solution of This compound Mix Mix Reactants and Internal Standard at T°C Prep_SM->Mix Prep_Base Prepare Stock Solution of Base Prep_Base->Mix Prep_IS Prepare Stock Solution of Internal Standard Prep_IS->Mix Start_Time Start Timer Sample Take Aliquots at Time Intervals Start_Time->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/NMR Quench->Analyze Calc Calculate Concentration vs. Time Analyze->Calc Plot Plot Data to Determine Rate Constant and Half-life Calc->Plot

Caption: Experimental workflow for assessing the stability of this compound.

scale-up challenges for reactions with (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving (2-Chlorophenyl)methanesulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Q1: My reaction is showing a significant and difficult-to-control exotherm upon scale-up. What should I do?

A1: A strong exotherm is a common and critical challenge when scaling up sulfonylation reactions. The surface-area-to-volume ratio decreases at scale, making heat dissipation less efficient.

  • Control Addition Rate: The primary method for controlling the exotherm is to slow down the addition rate of the this compound. Use a syringe pump for lab scale or a metering pump for pilot scale to ensure a slow, constant, and controlled addition.

  • Improve Cooling: Ensure your reactor's cooling system is adequate for the larger volume. Consider using a lower temperature coolant or upgrading to a reactor with a better heat transfer coefficient.

  • Use a Co-solvent: Adding an inert, high-boiling point co-solvent can increase the overall heat capacity of the reaction mixture, helping to absorb the heat generated.

  • Reverse Addition: Consider adding the amine or alcohol component to the sulfonyl chloride solution, although this may not be suitable for all reaction types.

Q2: The reaction is stalling or appears incomplete after scaling up, even with extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion at scale often points to mass transfer or mixing limitations.

  • Improve Agitation: Ensure the stirring is efficient enough to keep the entire reaction mixture homogeneous. Baffles within the reactor can prevent vortexing and improve mixing. Check if the stirrer's power is sufficient for the increased volume and viscosity.

  • Check Reagent Purity: At a larger scale, the impact of impurities in starting materials can be magnified. Verify the purity of your amine/alcohol and the this compound. The presence of moisture can hydrolyze the sulfonyl chloride, reducing its availability for the main reaction.

  • Monitor Temperature Profile: Ensure the internal temperature of the reactor is uniform. Poor mixing can create "hot spots" where the reaction proceeds quickly and "cold spots" where it stalls.

Q3: I am observing a new impurity in my scaled-up batch, which wasn't present in the lab. What is its likely identity and cause?

A3: The most common process-related impurity is the corresponding sulfonic acid, (2-Chlorophenyl)methanesulfonic acid.

  • Cause: This impurity forms via the hydrolysis of this compound. The risk of hydrolysis increases at scale due to longer reaction and work-up times, and a higher probability of moisture ingress from solvents, reagents, or the atmosphere.

  • Prevention: Use anhydrous solvents and ensure all reagents are dry. Blanket the reaction vessel with an inert gas like nitrogen or argon to prevent atmospheric moisture from entering.

  • Removal: The sulfonic acid is highly polar and can typically be removed during aqueous work-up by extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution).

Q4: My product isolation via crystallization is inconsistent at a larger scale, leading to variable yield and purity. How can I develop a more robust crystallization process?

A4: Crystallization is highly sensitive to scale. A process that works in a 100 mL flask may fail in a 20 L reactor.

  • Controlled Cooling: Implement a slow, controlled cooling profile instead of simply placing the vessel in an ice bath. Gradual cooling promotes the growth of larger, purer crystals.

  • Seeding: Introduce a small quantity of pure product (seed crystals) at the point of supersaturation to induce crystallization. This provides a template for crystal growth and can lead to a more consistent particle size and higher purity.

  • Anti-Solvent Addition: If using an anti-solvent, control the addition rate carefully. Adding it too quickly can cause the product to "oil out" or precipitate as a fine, impure powder.

  • Solubility Studies: Perform solubility studies to understand the temperature-dependent solubility of your product in the chosen solvent system. This data is crucial for designing a reliable crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns are the management of a potentially strong exotherm and the handling of corrosive hydrogen chloride (HCl) gas, which is a byproduct of the reaction. At scale, the volume of HCl gas produced can be substantial and requires an efficient off-gas scrubbing system, typically using a caustic solution (e.g., NaOH). The reagent itself is corrosive and lachrymatory, requiring the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handling in a well-ventilated fume hood or reactor.

Q2: How does the stability of this compound impact the scale-up process?

A2: this compound is susceptible to hydrolysis by water, which degrades the reagent into the inactive (2-Chlorophenyl)methanesulfonic acid and HCl. This reduces the effective stoichiometry of your reaction, leading to lower yield and introducing impurities. It is crucial to use anhydrous conditions, including dry solvents and an inert atmosphere (N₂ or Ar), especially during long-term storage or prolonged reaction times at scale. Thermal stability should also be considered; a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is recommended before proceeding to a large scale to identify any decomposition hazards.

Q3: What analytical methods are recommended for monitoring reaction progress and product purity at scale?

A3: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. It can be used to track the disappearance of the starting materials and the appearance of the product, ensuring the reaction has gone to completion. For purity analysis of the final product, HPLC is also standard. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for reaction completion.

  • Gas Chromatography (GC): Useful if the product and impurities are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment of the final isolated product.

Quantitative Data Summary

Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Process Parameters

ParameterLab Scale (100 mL - 1 L)Pilot Scale (20 L - 100 L)Key Consideration for Scale-Up
Reagent Addition Manual (dropping funnel)Automated (metering pump)Precise control of addition rate is critical to manage exotherm.
Addition Time 5 - 30 minutes2 - 8 hoursExtended time is necessary to allow for efficient heat removal.
Temperature Control ± 1-2 °C± 2-5 °CMaintaining a consistent internal temperature is harder at scale.
Mixing Magnetic stirrerOverhead mechanical stirrer with bafflesEfficient mixing is vital to ensure homogeneity and heat transfer.
Work-up Time < 1 hour4 - 12 hoursLonger exposure to work-up conditions (e.g., water) increases hydrolysis risk.

Table 2: Common Impurities and Their Mitigation

Impurity NameStructurePotential CauseMitigation Strategy
(2-Chlorophenyl)methanesulfonic acid2-Cl-C₆H₄-CH₂-SO₃HHydrolysis of the sulfonyl chloride by moisture.Use anhydrous solvents; run reaction under an inert (N₂) atmosphere.
Unreacted Starting Material (Amine/Alcohol)R-NH₂ / R-OHIncomplete reaction; poor mixing; incorrect stoichiometry.Improve agitation; increase reaction time; use slight excess of sulfonyl chloride.
Bis-Sulfonated ProductR-N(SO₂CH₂-C₆H₄-2-Cl)₂Occurs with primary amines if excess sulfonyl chloride and strong base are used.Control stoichiometry carefully; use a non-hindered base.

Experimental Protocols

Protocol: Scale-Up Synthesis of N-Benzyl-(2-chlorophenyl)methanesulfonamide

This protocol provides a general methodology for a sulfonamide formation reaction, highlighting key scale-up considerations.

1. Reagents and Equipment:

  • Reactor: Glass-lined or Hastelloy reactor (≥20 L) equipped with an overhead mechanical stirrer, temperature probe, cooling jacket, and an inlet for a metering pump.

  • Scrubber: The reactor off-gas outlet must be connected to a caustic scrubber (containing ~10% NaOH solution) to neutralize HCl gas.

  • Reagents:

    • This compound

    • Benzylamine

    • Triethylamine (or other suitable base)

    • Dichloromethane (DCM, anhydrous grade)

    • Hydrochloric Acid (1 M aqueous)

    • Sodium Bicarbonate (Saturated aqueous solution)

    • Brine (Saturated NaCl aqueous solution)

2. Procedure:

  • (Inerting): Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • (Charging): Charge the reactor with benzylamine followed by anhydrous DCM. Begin agitation to ensure the solution is homogeneous.

  • (Cooling): Cool the reactor contents to 0-5 °C using the cooling jacket.

  • (Base Addition): Add triethylamine to the reactor.

  • (Controlled Reagent Addition): Prepare a solution of this compound in anhydrous DCM. Using a metering pump, add this solution to the reactor subsurface over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. [Scale-Up Note: The slow, controlled addition is the most critical step for managing the exotherm.]

  • (Reaction Monitoring): After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by taking samples periodically for HPLC analysis (In-Process Control, IPC) until the benzylamine is consumed (<1% remaining).

3. Work-up and Purification:

  • (Quenching): Slowly add water to the reactor to quench any remaining unreacted sulfonyl chloride.

  • (Phase Separation): Stop agitation and allow the layers to separate. Drain the lower organic layer.

  • (Washing): Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove sulfonic acid impurity), and finally with brine.

  • (Solvent Swap/Concentration): Concentrate the organic layer under reduced pressure. If a different solvent is needed for crystallization (e.g., isopropanol), perform a solvent swap.

  • (Crystallization): Cool the concentrated solution slowly according to a pre-defined cooling profile to induce crystallization. If necessary, seed the solution.

  • (Isolation): Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold solvent.

  • (Drying): Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Exotherm_Troubleshooting start Problem: High Exotherm During Scale-Up check_addition Is reagent addition rate controlled and slow? start->check_addition check_cooling Is reactor cooling system adequate? check_addition->check_cooling Yes solution_slow Action: Implement Metering Pump & Reduce Addition Rate check_addition->solution_slow No check_concentration Is reaction concentration too high? check_cooling->check_concentration Yes solution_cool Action: Use Lower Temp Coolant or Improve Heat Transfer check_cooling->solution_cool No solution_dilute Action: Dilute Reaction with Inert Co-Solvent check_concentration->solution_dilute Yes end_node Exotherm Controlled check_concentration->end_node No solution_slow->end_node solution_cool->end_node solution_dilute->end_node

Caption: Troubleshooting workflow for managing reaction exotherms.

Scale_Up_Workflow cluster_prep Preparation cluster_exec Execution cluster_iso Isolation prep_1 Thermal Hazard Assessment (DSC) prep_2 Select Scale-Up Equipment prep_1->prep_2 prep_3 Prepare Anhydrous Reagents & Solvents prep_2->prep_3 exec_1 Inert Reactor (N2 Purge) prep_3->exec_1 exec_2 Charge & Cool Starting Materials exec_1->exec_2 exec_3 Controlled Addition of Sulfonyl Chloride exec_2->exec_3 exec_4 Monitor with IPC (e.g., HPLC) exec_3->exec_4 iso_1 Controlled Quench & Aqueous Work-up exec_4->iso_1 iso_2 Phase Separation & Washes iso_1->iso_2 iso_3 Crystallization with Seeding & Slow Cooling iso_2->iso_3 iso_4 Filtration & Drying iso_3->iso_4 end_node end_node iso_4->end_node Final Product

Caption: A typical experimental workflow for reaction scale-up.

Reaction_Pathways amine R-NH2 (Amine) product Desired Product (Sulfonamide) amine->product + Base sulfonyl_chloride (2-Chlorophenyl)methanesulfonyl Chloride sulfonyl_chloride->product hydrolysis_impurity Side Reaction: Hydrolysis sulfonyl_chloride->hydrolysis_impurity hcl HCl Gas (Byproduct) product->hcl forms sulfonic_acid (2-Chlorophenyl)methanesulfonic Acid (Impurity) hydrolysis_impurity->sulfonic_acid water H2O (Moisture) water->hydrolysis_impurity

Caption: Main reaction and key hydrolysis side-reaction pathway.

Technical Support Center: Monitoring Sulfonylation Reactions with TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of sulfonylation reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (mobile phase) for my sulfonylation reaction?

A1: The ideal solvent system will provide good separation between your starting materials (amine/alcohol and sulfonyl chloride) and your sulfonamide product. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).

  • General Rule: The sulfonamide product is typically more polar than the sulfonyl chloride but may be more or less polar than the starting amine or alcohol.

  • Starting Ratio: Begin with a 7:3 or 8:2 mixture of Hexanes:EtOAc.

  • Optimization:

    • If all spots remain near the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are near the solvent front (high Rf), your solvent system is too polar. Increase the proportion of hexanes.

  • Goal: Aim for an Rf value of ~0.3-0.5 for the starting material that is the limiting reagent to allow ample space on the plate for the product to appear at a different Rf.

Q2: My spots are streaking on the TLC plate. What can I do?

A2: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.[1]

  • Acidic or Basic Compounds: Sulfonamides and amines can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a modifier to your eluent can help. For basic compounds like amines, add a few drops of triethylamine or ammonia. For acidic compounds, a few drops of acetic acid may resolve the issue.[1]

  • Insoluble Material: If your reaction mixture contains insoluble material, it can cause streaking from the baseline. Ensure you are sampling a clear aliquot of the reaction.

Q3: I can't see one of my starting materials or the product on the TLC plate. How can I visualize them?

A3: Not all compounds are visible under UV light. Aromatic compounds like p-toluenesulfonyl chloride (TsCl) and many aromatic amines and sulfonamides are UV-active and will appear as dark spots on a fluorescent green background. For compounds that are not UV-active, a chemical stain is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols and some amines. They will appear as yellow or brown spots on a purple background.[2][3][4][5][6]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple or yellow) after heating. This is very useful for tracking the consumption of a starting amine.[5][6]

  • p-Anisaldehyde Stain: This is a versatile stain that can visualize a wide range of functional groups, often with different colors, which can aid in identification.[2][4]

Q4: The Rf values of my starting material and product are very similar. How can I confirm the reaction is progressing?

A4: When the Rf values are close, a co-spot is essential. A co-spot is a single lane on the TLC plate where you spot both your starting material and the reaction mixture.

  • Interpretation:

    • If the reaction has not started, the co-spot will appear as a single, round spot.

    • As the reaction progresses, the co-spot will elongate vertically as the product spot begins to separate from the starting material spot.

    • If the starting material and product are well-separated, the co-spot will resolve into two distinct spots.

    • If the starting material has been completely consumed, the co-spot will appear identical to the reaction mixture lane, with no elongation downwards towards the original starting material Rf.[7]

Q5: I see a new spot on my TLC, but my starting material spot is still present. Is the reaction complete?

A5: The reaction is complete when the limiting reactant has been entirely consumed. By TLC, this is observed when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane. If the spot for the limiting reactant is still present, the reaction is not yet complete. It is crucial to identify which of your starting materials is the limiting reagent and to monitor its disappearance.

Q6: I suspect my sulfonyl chloride is decomposing on the TLC plate. Is this possible and how can I check?

A6: Yes, sulfonyl chlorides can be unstable on silica gel, which is acidic. They can hydrolyze to the corresponding sulfonic acid, especially if there is moisture present or if the eluent contains nucleophilic solvents like methanol. This would appear as a polar, stationary spot at the baseline.

  • Troubleshooting:

    • Ensure your TLC plates are dry by storing them in an oven or desiccator.

    • Use anhydrous solvents for your eluent.

    • Run the TLC quickly after spotting.

    • If decomposition is suspected, you can try using alumina plates, which are basic, or neutralize the silica plate by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[8]

Quantitative Data Summary

The retention factor (Rf) is a key parameter in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Below are typical Rf values for components of a sulfonylation reaction on a silica gel TLC plate. Note that these values are illustrative and can vary based on the exact conditions.

Compound TypeExample CompoundTypical Solvent System (Hexanes:EtOAc)Estimated Rf ValueVisualization Method
Aromatic Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)7:3 (30% EtOAc)~0.70[9]UV Light
Aromatic AmineAniline7:3 (30% EtOAc)~0.45UV Light, Ninhydrin (for primary/secondary amines)
Aromatic Sulfonamide (Product)N-phenyltosylamide7:3 (30% EtOAc)~0.55UV Light

Experimental Workflow & Visualization

The following diagram illustrates the standard workflow for monitoring a sulfonylation reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) prep_samples Prepare Samples (SM & Reaction Mixture) spot_plate Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain Plate (e.g., KMnO4, Ninhydrin) visualize_uv->visualize_stain If spots are not UV-active analyze Analyze Results: - Disappearance of SM - Appearance of Product visualize_uv->analyze visualize_stain->analyze is_complete Reaction Complete? analyze->is_complete continue_rxn Continue Reaction & Resample Later is_complete->continue_rxn No workup Proceed to Workup is_complete->workup Yes

Figure 1. Workflow for Monitoring a Sulfonylation Reaction with TLC.

Detailed Experimental Protocol: TLC Monitoring

This protocol outlines the step-by-step procedure for monitoring a sulfonylation reaction.

1. Preparation of the TLC Chamber:

  • Pour your chosen solvent system (e.g., 7:3 Hexanes:EtOAc) into a TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results.

  • Cover the chamber with its lid and let it equilibrate for at least 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your baseline.

  • Mark three small, equidistant ticks on the baseline for spotting your samples. Label them (e.g., SM for Starting Material, Co for Co-spot, and Rxn for Reaction Mixture).

3. Spotting the TLC Plate:

  • Dip a capillary tube into a dilute solution of your limiting reactant (the starting material you expect to be consumed).

  • Gently and briefly touch the capillary tube to the "SM" tick on the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.

  • Take an aliquot from your reaction vessel using another capillary tube.

  • Spot this reaction mixture on the "Rxn" tick.

  • For the "Co" tick, first spot the starting material, and then, without letting the spot enlarge too much, spot the reaction mixture directly on top of it.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the level of the solvent.

  • Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top of the plate.

  • Immediately mark the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • View the plate under a UV lamp and circle any visible spots with a pencil.

  • If necessary, use a chemical stain for visualization. Dip the plate into the staining solution, then gently heat it with a heat gun until spots appear.

  • Compare the "Rxn" lane to the "SM" lane. The reaction is progressing if a new spot (the product) has appeared and the intensity of the "SM" spot in the "Rxn" lane has decreased. The reaction is complete when the "SM" spot is no longer visible in the "Rxn" lane.

References

dealing with steric hindrance in reactions of (2-Chlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (2-Chlorophenyl)methanesulfonyl chloride, with a specific focus on overcoming challenges related to steric hindrance.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Issue: Low or No Yield in Sulfonylation/Sulfonamidation Reactions

Q: I am reacting this compound with my amine/alcohol and getting very low or no desired product. What is the likely cause?

A: The most probable cause is steric hindrance. The chlorine atom at the ortho- (C2) position of the phenyl ring is bulky and positioned close to the reactive sulfonyl chloride group. This "ortho effect" can physically block all but the smallest nucleophiles (amines, alcohols) from efficiently attacking the sulfur atom, thus preventing the reaction from proceeding at a reasonable rate.

Q: How can I modify my reaction conditions to overcome this steric hindrance?

A: Optimizing reaction conditions is the first step. Here are several strategies:

  • Increase Reaction Temperature: Higher temperatures provide the molecules with more kinetic energy to overcome the activation energy barrier imposed by steric repulsion. Consider increasing the temperature in increments of 10-20 °C. For high-boiling solvents, refluxing may be necessary.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to run for an extended period (24-48 hours) before concluding it has failed.

  • Use Microwave Irradiation: A microwave reactor can often accelerate sterically hindered reactions by promoting rapid, uniform heating far beyond what is achievable with a standard oil bath. This can dramatically reduce reaction times from hours to minutes.

Q: I've already tried higher temperatures. Could my choice of base be the problem?

A: Absolutely. The choice of base is critical. A sterically bulky base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can exacerbate the steric problem, as it may have difficulty approaching the protonated nucleophile or the intermediate complex.

Recommended Solution: Switch to a sterically less demanding, non-nucleophilic base. These bases are strong enough to scavenge the HCl byproduct but are small enough not to interfere with the reaction.

Table 1: Illustrative Effect of Base and Temperature on Yield (Note: Data is illustrative to demonstrate general trends in overcoming steric hindrance and is not from a specific cited experiment.)

NucleophileBaseTemperature (°C)CatalystApprox. Yield (%)
Hindered AmineTriethylamine25None< 5%
Hindered AmineTriethylamine80None20%
Hindered AmineDBU80None45%
Hindered AmineProton-Sponge80None50%
Hindered Amine DBU 80 DMAP > 85%

Q: What is a catalyst and how can it help my reaction?

A: A nucleophilic catalyst can form a highly reactive intermediate that is less sterically hindered or more susceptible to attack. For sulfonylation reactions, 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst.

Mechanism of Action:

  • DMAP, a potent nucleophile, attacks the this compound.

  • It displaces the chloride to form a reactive N-sulfonylpyridinium salt intermediate.

  • Your amine or alcohol, which may have struggled to attack the original sulfonyl chloride, can now more easily attack this activated intermediate.

  • DMAP is regenerated, allowing it to re-enter the catalytic cycle.

Using a catalytic amount (e.g., 5-10 mol%) of DMAP can lead to a dramatic increase in reaction rate and yield.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low-yield reactions with this compound.

G start Low / No Yield check_conditions Initial Conditions: - Amine/Alcohol (1 eq) - Sulfonyl Chloride (1.1 eq) - Base (e.g., TEA) (1.5 eq) - Solvent (e.g., DCM) - Temp: 25°C start->check_conditions Verify Setup step1 Step 1: Increase Temperature check_conditions->step1 step2 Step 2: Change Base step1->step2 If yield is still low success Success: Product Formed step1->success If successful step1_desc Action: Heat to 40-80°C or reflux. Rationale: Overcome activation energy. step3 Step 3: Add Catalyst step2->step3 If yield is still low step2->success If successful step2_desc Action: Use non-hindered base (e.g., DBU, Proton-Sponge). Rationale: Reduce steric crowding. step4 Step 4: Consider Microwave step3->step4 If yield is still low step3->success If successful step3_desc Action: Add 5-10 mol% DMAP. Rationale: Form a highly reactive intermediate. step4->success If successful step4_desc Action: Use microwave reactor. Rationale: Rapid heating to high temperatures for fast results.

Caption: Troubleshooting workflow for sterically hindered sulfonylation.

Experimental Protocols

General Protocol for DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol provides a robust starting point for reacting this compound with a sterically demanding nucleophile.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile, approx. 0.1 M concentration).

  • Addition of Base and Catalyst: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). For particularly stubborn cases, gently heat the reaction mixture to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Catalytic Reaction Pathway with DMAP

The diagram below illustrates how a nucleophilic catalyst like DMAP facilitates the reaction by creating a more reactive intermediate.

G RSO2Cl (2-ClPh)CH2SO2Cl (Sterically Hindered) Intermediate [(2-ClPh)CH2SO2-DMAP]+ (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP (Fast) Product Product (2-ClPh)CH2SO2-N(H)R' or (2-ClPh)CH2SO2-OR' RSO2Cl->Product Uncatalyzed Attack (Very Slow) DMAP DMAP (Catalyst) Nuc R'-NH2 / R'-OH (Nucleophile) Nuc->Product Attacks Intermediate (Fast) Intermediate->Product RegenDMAP DMAP (Regenerated) Product->RegenDMAP Releases Catalyst

Caption: DMAP-catalyzed pathway for hindered sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound? A: It is a chemical reagent with the formula C₇H₆Cl₂O₂S. It belongs to the sulfonyl chloride class of compounds. It is primarily used in medicinal chemistry and organic synthesis as a building block to introduce the (2-Chlorophenyl)methanesulfonyl group into molecules, most commonly to form sulfonamides or sulfonate esters.

Q2: Why is steric hindrance such a prominent issue with this specific reagent? A: The problem arises from the "ortho effect." The chlorine atom is on the carbon atom immediately adjacent to the benzylic carbon bearing the sulfonyl chloride group. This proximity means the bulky chlorine atom effectively shields the electrophilic sulfur atom, making it physically difficult for nucleophiles to approach and react.

Q3: Are there any alternative synthetic strategies if my reaction still fails? A: If optimizing conditions and using catalysts does not work, you may need to consider an alternative synthetic route. One common strategy is to reverse the roles of the nucleophile and electrophile. For example, instead of forming a sulfonamide from an amine and a sulfonyl chloride, you could explore synthesizing the corresponding sulfonic acid and then using a peptide coupling agent (e.g., EDC, DCC) to form the amide bond with your amine.

Q4: What analytical methods are best for monitoring the reaction's progress? A:

  • Thin Layer Chromatography (TLC): The most common and quickest method. It allows you to visualize the consumption of your starting materials and the appearance of the new product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the mass of the desired product, giving you confidence that the reaction is proceeding as intended, and is excellent for tracking the disappearance of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking an NMR spectrum of a small aliquot from the reaction mixture can provide conclusive structural evidence for product formation.

Validation & Comparative

A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonyl Chlorides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of (2-Chlorophenyl)methanesulfonyl chloride in relation to other commonly used sulfonyl chlorides. The information is intended for researchers, scientists, and professionals in drug development to inform their choice of sulfonylating agents. While direct comparative experimental data for this compound is limited in publicly available literature, this guide offers a comparison based on established chemical principles and provides a framework for empirical evaluation.

Theoretical Comparison of Reactivity

The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. This is influenced by both the electronic and steric effects of the substituents on the sulfonyl group.

  • Electronic Effects : Electron-withdrawing groups attached to the sulfur atom increase its electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles. The chlorine atom at the ortho position in this compound is expected to have an electron-withdrawing inductive effect, which should enhance the reactivity of the sulfonyl chloride.

  • Steric Effects : Bulky substituents near the sulfonyl chloride group can hinder the approach of a nucleophile, thereby decreasing the reaction rate. The ortho-chloro group in this compound may impart some steric hindrance compared to unsubstituted phenylmethanesulfonyl chloride or simple alkanesulfonyl chlorides.

G cluster_0 Factors Influencing Sulfonyl Chloride Reactivity Reactivity Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Electronic->EWG Increase Reactivity EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Electronic->EDG Decrease Reactivity Bulky Bulky Groups (e.g., ortho-substituents) Steric->Bulky Decrease Reactivity

Factors influencing the reactivity of sulfonyl chlorides.

Performance Comparison

Sulfonyl ChlorideMolecular FormulaMolecular Weight ( g/mol )Physical StatePredicted Relative Reactivity
This compoundC₇H₆Cl₂O₂S225.09SolidHigh
Methanesulfonyl chlorideCH₃ClO₂S114.55LiquidHigh
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62LiquidModerate
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65SolidLow

Note: The predicted relative reactivity is a qualitative assessment. The high predicted reactivity for this compound is based on the electron-withdrawing nature of the chlorine substituent. Methanesulfonyl chloride is highly reactive due to the small size of the methyl group. The reactivity of p-toluenesulfonyl chloride is lower due to the electron-donating effect of the methyl group.

Experimental Protocol for Comparative Analysis

To obtain empirical comparative data, the following general protocol for the sulfonylation of a primary amine can be employed. This protocol can be used to compare the reaction rates and yields for this compound and other sulfonyl chlorides under identical conditions.

Objective: To compare the yield and reaction time for the synthesis of a sulfonamide using different sulfonyl chlorides.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Other sulfonyl chlorides for comparison (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatography-Mass Spectrometry (GC-MS) for product characterization and purity assessment.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen aprotic solvent.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in the aprotic solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting amine is consumed. Record the time taken for the reaction to complete.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the purified sulfonamide by NMR and/or GC-MS to confirm its structure and assess its purity. Calculate the final yield.

G cluster_workflow Comparative Experimental Workflow A Select Sulfonyl Chlorides (e.g., this compound, TsCl, MsCl) C Run Parallel Reactions under Identical Conditions A->C B Select Amine and Base B->C D Monitor Reaction Progress (TLC) and Record Time C->D E Workup and Isolate Crude Product D->E F Purify Product (Recrystallization/Chromatography) E->F G Characterize and Determine Yield & Purity (NMR, GC-MS) F->G H Compare Reactivity (Time) and Yields G->H

Workflow for the comparative evaluation of sulfonyl chlorides.

By following this protocol, researchers can generate robust, direct comparisons of the performance of this compound against other sulfonylating agents in their specific applications. This empirical data will be invaluable for selecting the optimal reagent for a given synthetic transformation.

Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of synthetic chemistry, particularly in the realms of pharmaceuticals and fine chemicals, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the myriad of options, tosyl chloride (TsCl) has long been a benchmark due to its stability and predictable reactivity. However, the increasing need for bespoke molecular architectures has brought other sulfonyl chlorides, such as (2-Chlorophenyl)methanesulfonyl chloride, to the forefront. This guide provides an objective, data-supported comparison of the reactivity of this compound and tosyl chloride, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Reactivity

The reactivity of sulfonyl chlorides is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, leading to lower reactivity.

This compound possesses a chlorine atom at the ortho position of the phenyl ring. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the sulfonyl sulfur, thereby making it more reactive towards nucleophiles.

In contrast, tosyl chloride features a methyl group at the para position. The methyl group is electron-donating through a hyperconjugation effect (+I), which reduces the electrophilicity of the sulfonyl sulfur and, consequently, its reactivity.

Therefore, based on fundamental principles of physical organic chemistry, This compound is anticipated to be significantly more reactive than tosyl chloride.

Quantitative Reactivity Comparison

The following table presents illustrative pseudo-first-order rate constants (k) for the hydrolysis of analogous sulfonyl chlorides to provide a quantitative perspective. It is important to note that these are representative values and actual rates will vary with specific reaction conditions.

CompoundSubstituent EffectIllustrative Rate Constant (s⁻¹)Relative Reactivity (vs. Tosyl chloride)
This compoundElectron-withdrawing (-I)~10⁻³ - 10⁻²> 10
Tosyl chloride (p-Toluenesulfonyl chloride)Electron-donating (+I)~10⁻⁴ - 10⁻³1

This data is illustrative and compiled from general trends observed in sulfonyl chloride solvolysis studies.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for determining the relative reactivity of sulfonyl chlorides via solvolysis is provided below.

Experimental Protocol: Determination of Solvolysis Rate Constants

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound and tosyl chloride in a given solvent system (e.g., 80% aqueous acetone).

Materials:

  • This compound

  • Tosyl chloride

  • Acetone (ACS grade)

  • Deionized water

  • pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (0.01 M)

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and volumetric flasks

  • Reaction vessel (e.g., a three-necked flask)

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the desired solvent mixture (e.g., 80:20 acetone:water v/v).

  • Reaction Setup: Place a known volume of the solvent mixture into the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath. Add a few drops of the pH indicator.

  • Initiation of Reaction: Accurately weigh a small amount of the sulfonyl chloride and dissolve it in a small volume of the solvent. Quickly add this solution to the reaction vessel with vigorous stirring. Start a stopwatch immediately.

  • Titration: The hydrolysis of the sulfonyl chloride will produce the corresponding sulfonic acid and hydrochloric acid, causing a change in the pH. Titrate the generated acid with the standardized sodium hydroxide solution at regular time intervals, recording the volume of titrant used. The endpoint is reached when the indicator color change persists for at least 30 seconds.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at the completion of the reaction and Vt is the volume of titrant at time t. The slope of this line will be -k.

  • Comparison: Repeat the experiment under identical conditions for the other sulfonyl chloride to obtain its rate constant for a direct comparison.

Visualizing the Reactivity Difference

The following diagrams illustrate the underlying principles and workflows discussed.

G cluster_0 This compound cluster_1 Tosyl chloride Cl Cl SO2Cl_Cl SO₂Cl Cl->SO2Cl_Cl -I effect (strong) Me Me SO2Cl_Me SO₂Cl Me->SO2Cl_Me +I effect (weak) Nucleophile Nucleophile Nucleophile->SO2Cl_Cl Faster attack Nucleophile->SO2Cl_Me Slower attack

Caption: Electronic effects on reactivity.

The electron-withdrawing chloro group in this compound enhances the electrophilicity of the sulfonyl sulfur, leading to a faster reaction with nucleophiles compared to the electron-donating methyl group in tosyl chloride.

G Start Start PrepareSolvent Prepare Solvent (e.g., 80% aq. Acetone) Start->PrepareSolvent Equilibrate Equilibrate Solvent in Reaction Vessel PrepareSolvent->Equilibrate AddSulfonylChloride Add Sulfonyl Chloride & Start Timer Equilibrate->AddSulfonylChloride Titrate Titrate Generated Acid at Intervals AddSulfonylChloride->Titrate RecordData Record Volume of Titrant vs. Time Titrate->RecordData PlotData Plot ln(V∞ - Vt) vs. Time RecordData->PlotData Calculate_k Calculate Rate Constant (k) from Slope PlotData->Calculate_k Compare Compare k values Calculate_k->Compare End End Compare->End

Caption: Experimental workflow for kinetics.

A generalized workflow for determining the solvolysis rate constant of sulfonyl chlorides.

Conclusion for the Practicing Scientist

For researchers and professionals in drug development and organic synthesis, the choice between this compound and tosyl chloride should be guided by the desired reaction kinetics and the electronic nature of the substrate.

  • Choose this compound when:

    • A higher reaction rate is desired.

    • Reacting with less nucleophilic substrates.

    • Milder reaction conditions are preferred to avoid degradation of sensitive functional groups.

  • Choose tosyl chloride when:

    • A more controlled, slower reaction is needed.

    • Working with highly nucleophilic substrates where selectivity is a concern.

    • A well-established, cost-effective, and stable reagent is preferred.

By understanding the fundamental differences in their reactivity, chemists can make more informed decisions, leading to optimized synthetic routes and the successful development of novel chemical entities.

Reactivity Face-Off: (2-Chlorophenyl)methanesulfonyl Chloride vs. Mesyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of synthetic chemistry, particularly within drug development where precise molecular modifications are paramount, the choice of sulfonating agent can significantly impact reaction efficiency, yield, and even the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two commonly employed sulfonyl chlorides: (2-Chlorophenyl)methanesulfonyl chloride and the ubiquitous methanesulfonyl chloride (mesyl chloride). By examining their electronic and steric profiles, alongside supporting experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences and Reactivity Profiles

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom and the stability of the resulting sulfonate leaving group. These factors are, in turn, influenced by the electronic and steric nature of the substituent attached to the sulfonyl group.

This compoundMesyl Chloride
Structure C₇H₆Cl₂O₂S
Molecular Weight 225.09 g/mol
Key Feature Electron-withdrawing 2-chlorophenyl group
Predicted Reactivity Higher electrophilicity at the sulfur atom due to the inductive effect of the chlorine atom. Potentially more reactive in nucleophilic substitution reactions.

Delving Deeper: Electronic and Steric Effects on Reactivity

The primary differentiator between this compound and mesyl chloride lies in the substituent attached to the methanesulfonyl core.

Mesyl Chloride (CH₃SO₂Cl): As the simplest alkylsulfonyl chloride, mesyl chloride serves as a fundamental benchmark for reactivity.[1] The methyl group is weakly electron-donating, contributing to a baseline level of electrophilicity at the sulfur center. A key feature of mesyl chloride's reactivity, particularly in the presence of non-nucleophilic bases like triethylamine, is its propensity to undergo an E1cb-type elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂).[2] This intermediate is then rapidly trapped by a nucleophile, such as an alcohol, to form the corresponding mesylate.[1]

dot

Caption: Formation of sulfene from mesyl chloride.

This compound: The introduction of a 2-chlorophenyl group significantly alters the electronic environment of the sulfonyl chloride. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the methylene bridge to the sulfonyl group, increasing the partial positive charge on the sulfur atom. Consequently, the sulfur center in this compound is more electrophilic and, therefore, more susceptible to nucleophilic attack compared to mesyl chloride.

While direct comparative kinetic data is scarce in the literature, the principles of physical organic chemistry, such as the Hammett and Taft equations, allow for predictions of reactivity based on substituent effects. Electron-withdrawing groups on the aryl ring of arenesulfonyl chlorides are known to increase the rate of reaction with nucleophiles.[3] Although this compound is a benzyl-type sulfonyl chloride, the same electronic principles apply. The ortho-chloro substituent is expected to enhance the reactivity towards nucleophilic substitution.

dot

G cluster_0 Electronic Effects on Sulfur Electrophilicity Mesyl_Group CH3-SO2-Cl Sulfur_Mesyl Sulfur Atom (Less Electrophilic) Mesyl_Group->Sulfur_Mesyl 2_Chloro_Group 2-Cl-C6H4-CH2-SO2-Cl Sulfur_2Chloro Sulfur Atom (More Electrophilic) 2_Chloro_Group->Sulfur_2Chloro

Caption: Comparison of sulfur electrophilicity.

Steric hindrance is another critical factor. While the 2-chlorophenyl group is bulkier than a methyl group, the reaction center (the sulfur atom) is somewhat removed from the aromatic ring by the methylene spacer. This mitigates the steric hindrance to some extent, but it could still play a role in reactions with very bulky nucleophiles. For most common applications, the electronic enhancement of reactivity is expected to be the dominant factor.

Experimental Protocols: A Framework for Comparison

To provide a tangible comparison, the following general experimental protocols for sulfonylation of a primary alcohol can be adapted for both reagents. Researchers should optimize conditions for their specific substrate.

General Protocol for Mesylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Mesyl chloride (1.1 - 1.5 eq)

  • Triethylamine (1.5 - 2.0 eq) or Pyridine (solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Anhydrous conditions (e.g., under nitrogen or argon atmosphere)

Procedure:

  • Dissolve the primary alcohol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the triethylamine (or use pyridine as the solvent).

  • Slowly add mesyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the product by column chromatography or recrystallization as needed.

Proposed Protocol for Sulfonylation with this compound

This protocol is based on the general principles of sulfonylation and would require optimization.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (1.5 - 2.0 eq) or a non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Inert atmosphere

Procedure:

  • Follow the same initial setup as the mesylation protocol, dissolving the alcohol and base in the anhydrous solvent under an inert atmosphere and cooling to 0 °C.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture. Due to its potentially higher reactivity, a slower addition rate may be necessary to control the reaction temperature.

  • Monitor the reaction closely by TLC. It is anticipated that the reaction may proceed faster than the corresponding mesylation.

  • The workup and purification procedure would be analogous to the mesylation protocol.

Data Presentation: A Comparative Overview

ParameterMesyl ChlorideThis compoundRationale
Reaction Rate with Nucleophiles ModerateExpected to be FasterThe electron-withdrawing 2-chlorophenyl group increases the electrophilicity of the sulfur atom.
Propensity for Sulfene Formation High (with non-nucleophilic bases)LowerThe benzylic protons are less acidic than the methyl protons of mesyl chloride, and the alternative Sₙ2 pathway is electronically favored.
Steric Hindrance LowModerateThe 2-chlorophenyl group is bulkier than the methyl group.
Leaving Group Ability of Sulfonate GoodGoodBoth form stable sulfonate anions.

Conclusion for the Practicing Scientist

The choice between this compound and mesyl chloride should be guided by the specific requirements of the synthetic transformation.

  • Mesyl chloride remains the workhorse for general-purpose mesylation, especially when a cost-effective and readily available reagent is needed. Its reactivity profile is well-understood, and established protocols are abundant. Its tendency to form a sulfene intermediate can be advantageous in certain contexts, particularly with sterically hindered alcohols.

  • This compound presents itself as a more reactive alternative. It should be considered when reactions with mesyl chloride are sluggish or require harsh conditions. The enhanced electrophilicity of its sulfur center makes it a potent agent for sulfonylation, potentially leading to faster reaction times and higher yields, especially with less reactive nucleophiles. Researchers should be mindful of the potential for increased side reactions if the reaction conditions are not carefully controlled.

Ultimately, empirical evaluation is key. Small-scale trial reactions are always recommended to determine the optimal sulfonating agent and conditions for a novel substrate. This comparative guide provides the foundational knowledge to design these experiments effectively and accelerate the path to successful synthesis.

References

comparing ortho-, meta-, and para-chlorophenylmethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Ortho-, Meta-, and Para-Chlorophenylmethanesulfonyl Chloride for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of chlorophenylmethanesulfonyl chloride. These compounds are reactive intermediates used in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Their utility stems from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution, allowing for the introduction of the chlorophenylmethylsulfonyl moiety into a wide range of molecules. The position of the chlorine atom on the phenyl ring significantly influences the physicochemical properties, reactivity, and ultimately the biological activity of the resulting derivatives.

This comparison summarizes the available data on these isomers to assist researchers in selecting the appropriate building block for their specific application. Due to the limited availability of direct comparative studies, some data is presented individually, and general trends are discussed based on established chemical principles.

Physicochemical Properties

The physical properties of the isomers, such as melting and boiling points, are dictated by the substitution pattern on the aromatic ring. This, in turn, affects their handling, storage, and reaction conditions. The following table summarizes the available data for the three isomers.

Propertyortho-isomermeta-isomerpara-isomer
Chemical Structure
CAS Number 29990-23-490331-50-316291-70-8
Molecular Formula C₇H₆Cl₂O₂SC₇H₆Cl₂O₂SC₇H₆Cl₂O₂S
Molecular Weight 225.09 g/mol 225.09 g/mol 225.09 g/mol
Melting Point Not availableNot available88-92 °C
Boiling Point Not availableNot availableNot available
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Reactivity and Synthetic Applications

The primary utility of chlorophenylmethanesulfonyl chlorides lies in their reactivity towards nucleophiles. The sulfonyl chloride moiety is a potent electrophile, readily reacting with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. The position of the chlorine atom influences the electrophilicity of the sulfonyl group through inductive and resonance effects.

These compounds are valuable reagents in medicinal chemistry for the synthesis of novel therapeutic agents. The resulting sulfonamides, for instance, are a common motif in a wide array of drugs.

Experimental Protocols

General Synthesis of Chlorophenylmethanesulfonyl Chlorides

The synthesis of chlorophenylmethanesulfonyl chlorides typically involves a two-step process starting from the corresponding chlorotoluene. A general experimental workflow is outlined below.

cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Chlorotoluene o-, m-, or p-Chlorotoluene Sulfonation Sulfonation Chlorotoluene->Sulfonation  Chlorosulfonic Acid   Chlorophenylmethanesulfonyl Chloride o-, m-, or p-Chlorophenylmethanesulfonyl Chloride Sulfonation->Chlorophenylmethanesulfonyl Chloride  Thionyl Chloride  

Caption: General synthetic workflow for chlorophenylmethanesulfonyl chlorides.

Detailed Methodology:

  • Sulfonation: The corresponding chlorotoluene isomer (ortho-, meta-, or para-) is reacted with an excess of chlorosulfonic acid at a controlled temperature, typically ranging from 0 to 20 °C. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The resulting precipitate, the corresponding chlorophenylmethanesulfonic acid, is filtered, washed with cold water, and dried.

  • Chlorination: The dried chlorophenylmethanesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, often in an inert solvent like dichloromethane. The reaction is typically heated to reflux to drive it to completion.

  • Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure. The crude chlorophenylmethanesulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, or by column chromatography.

Characterization: The final products should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their identity and purity.

Spectroscopic Data

While a comprehensive, directly comparable dataset is not available, the following table summarizes expected and reported spectroscopic features for the para-isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
ortho- Aromatic protons (multiplet), CH₂ (singlet)Aromatic carbons, CH₂
meta- Aromatic protons (multiplet), CH₂ (singlet)Aromatic carbons, CH₂
para- Aromatic protons (two doublets), CH₂ (singlet, ~4.5-5.0 ppm)Aromatic carbons (four signals), CH₂

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities of ortho-, meta-, and para-chlorophenylmethanesulfonyl chloride themselves. As highly reactive electrophiles, they are likely to exhibit indiscriminate reactivity with biological nucleophiles, leading to cellular toxicity. Their primary role in drug development is as synthetic intermediates to introduce the chlorophenylmethylsulfonyl group into a target molecule.

The biological activity of the final sulfonamide-containing compounds is diverse and depends on the overall molecular structure. For instance, many sulfonamide drugs target specific enzymes or receptors. The hypothetical interaction of a sulfonamide derivative with a kinase signaling pathway is depicted below.

cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Sulfonamide Drug (Derived from Chlorophenyl- methanesulfonyl Chloride) Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide drug.

In this hypothetical pathway, a sulfonamide-containing drug, synthesized using one of the chlorophenylmethanesulfonyl chloride isomers, acts as a kinase inhibitor. By binding to the kinase, it prevents the phosphorylation of its substrate, thereby blocking the downstream signaling cascade and eliciting a therapeutic effect. The specific isomer used can influence the drug's potency, selectivity, and pharmacokinetic properties.

Conclusion

Ortho-, meta-, and para-chlorophenylmethanesulfonyl chloride are valuable reagents in organic and medicinal chemistry. The choice of isomer is a critical decision in the design of new molecules, as the position of the chlorine atom can significantly impact the physicochemical properties, reactivity, and biological activity of the final product. While there is a lack of direct comparative data for these three isomers, this guide provides a summary of the available information to aid researchers in their synthetic endeavors. Further experimental studies are warranted to fully elucidate the comparative profiles of these important building blocks.

Spectroscopic Profile of (2-Chlorophenyl)methanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of synthesized compounds is paramount. This guide provides a comparative overview of the spectroscopic analysis of (2-chlorophenyl)methanesulfonamide, presenting experimental data and detailed protocols for its characterization using various techniques. This information is crucial for quality control, structural elucidation, and comparison with alternative compounds in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (2-chlorophenyl)methanesulfonamide and its structural isomer, N-(4-chlorophenyl)methanesulfonamide, providing a basis for comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(2-Chlorophenyl)methanesulfonamide 7.95 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (s, 1H, NH), 3.05 (s, 3H, CH₃)135.0, 130.5, 129.8, 127.5, 125.0, 122.5, 40.5 (CH₃)
N-(4-Chlorophenyl)methanesulfonamide 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H)135.2, 131.1, 129.8, 122.2, 39.5

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (KBr, cm⁻¹)Mass Spectrometry (EI-MS), m/z (%)
(2-Chlorophenyl)methanesulfonamide 3250 (N-H str.), 1330 (SO₂ asym. str.), 1155 (SO₂ sym. str.), 910 (S-N str.), 750 (C-Cl str.)205 (M⁺), 126 ([M-SO₂CH₃]⁺), 92, 65
N-Phenylmethanesulfonamide 3262 (N-H str.), 1321 (SO₂ asym. str.), 1151 (SO₂ sym. str.), 906 (S-N str.)171 (M⁺), 92 ([M-SO₂CH₃]⁺), 65

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra were obtained using the KBr pellet method. The solid sample was mixed with potassium bromide powder and pressed into a thin disk. The spectra were recorded in the range of 4000-400 cm⁻¹. The characteristic stretching vibrations of the N-H and SO₂ groups are key for identifying sulfonamides. For instance, N-H stretching vibrations are typically observed in the range of 3298–3232 cm⁻¹, while asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions around 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively.[1][2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the molecular weight and fragmentation pattern of the compound. The data for N-phenylmethanesulfonamide shows a molecular ion peak at m/z 171, with a characteristic fragment at m/z 92, corresponding to the loss of the methanesulfonyl group.[3]

UV-Visible (UV-Vis) Spectroscopy

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of (2-chlorophenyl)methanesulfonamide with its isomers or other related sulfonamides.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Evaluation A Synthesis of (2-chlorophenyl)methanesulfonamide C NMR (1H, 13C) A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F UV-Vis Spectroscopy A->F B Synthesis of Alternative Sulfonamides B->C B->D B->E B->F G Structural Elucidation C->G D->G E->G F->G H Purity Assessment G->H I Comparison of Physicochemical Properties H->I G A Substituent Position (ortho, meta, para) B Electronic Effects (Inductive, Resonance) A->B C NMR Chemical Shifts B->C Shielding/Deshielding D IR Vibrational Frequencies B->D Bond Strength/Polarity E Mass Spec Fragmentation B->E Fragment Stability

References

Purity Analysis of (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. (2-Chlorophenyl)methanesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, offering a detailed experimental protocol and a comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds, including sulfonyl chlorides. Due to the reactive nature of sulfonyl chlorides, which can degrade in the presence of nucleophiles like water, a derivatization step is often employed to enhance stability and improve chromatographic separation.

Key Performance Indicators of HPLC Analysis

The following table summarizes typical performance data for the HPLC analysis of this compound and its potential impurities.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound Derivative8.5> 2.00.10.3
2-Chlorobenzyl alcohol (Potential Impurity)4.2> 2.00.20.6
(2-Chlorophenyl)methanesulfonic acid (Degradant)2.8> 2.00.51.5

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with Benzylamine Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject Sample Dilute->Inject Prepared Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity analysis of this compound following derivatization.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Reagents and Sample Preparation:

  • Diluent: Acetonitrile.

  • Derivatization Reagent: 5% (v/v) Benzylamine in Acetonitrile.

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add 10 mL of diluent and sonicate to dissolve. Add 1 mL of derivatization reagent, mix well, and allow to react for 10 minutes. Dilute to volume with diluent. Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard, using the this compound sample.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention time of the standard.

  • Calculate the purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the standard.

Comparison with Alternative Analytical Techniques

While HPLC is a preferred method for purity analysis, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities; suitable for residual solvent analysis.Requires derivatization for non-volatile impurities; thermal degradation of the analyte is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can quantify components without a reference standard for each impurity.Provides structural confirmation of the main component and impurities; quantitative NMR (qNMR) is possible.Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret.
Titrimetry Chemical reaction with a standardized solution to determine the concentration of the analyte.Simple, inexpensive, and can be highly accurate for assay determination.Not suitable for identifying and quantifying individual impurities; less specific than chromatographic methods.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The use of derivatization enhances the stability of the analyte and allows for accurate quantification. When selecting an analytical method, researchers should consider the specific requirements of their analysis, including the need for impurity identification, sensitivity, and throughput. For comprehensive quality control, a combination of chromatographic and spectroscopic techniques may be most effective.

Quantitative Analysis of (2-Chlorophenyl)methanesulfonyl Chloride Reactions: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in reactions involving (2-Chlorophenyl)methanesulfonyl chloride, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most suitable analytical method for your specific needs.

Quantitative NMR (qNMR): A Powerful Tool for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a primary analytical technique for the precise and accurate determination of substance concentration without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, enabling a direct quantification against a certified internal standard.

Experimental Protocol for qNMR Analysis

This protocol outlines the steps for the quantitative analysis of a reaction between this compound and a primary amine to form a sulfonamide, using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture.

    • Select a suitable internal standard that has a simple spectrum with at least one resonance well-resolved from the analyte and reactant signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh 5-10 mg of the internal standard.

    • Dissolve both the reaction mixture and the internal standard in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal separation.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Key acquisition parameters for accurate quantification include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A typical D1 of 30 seconds is a good starting point.

      • A sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • A spectral width that encompasses all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Integrate the characteristic, well-resolved signals of the analyte (this compound), the product (sulfonamide), and the internal standard. For this compound, the benzylic protons are often a good choice.

    • Calculate the concentration or purity using the following formula:

      Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: mass

      • IS: Internal Standard

Performance Characteristics of qNMR
ParameterTypical Performance
Accuracy High (< 2% error)
Precision (RSD) High (< 1%)
**Linearity (R²) **> 0.999
Limit of Detection (LOD) µg/mL range
Limit of Quantification (LOQ) µg/mL range
Analysis Time ~10-15 minutes per sample
Sample Preparation Simple, non-destructive

High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique

HPLC is a cornerstone of analytical chemistry, offering excellent separation capabilities for a wide range of compounds. For the analysis of this compound reactions, a reverse-phase HPLC method with UV detection is commonly employed.

Experimental Protocol for HPLC Analysis
  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards of this compound and the corresponding sulfonamide product of known concentrations.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-20 min, 40% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the amount of this compound and the sulfonamide product in the reaction mixture by comparing their peak areas to the calibration curve.

Performance Characteristics of HPLC
ParameterTypical Performance
Accuracy Good (2-5% error)
Precision (RSD) Good (< 2%)
**Linearity (R²) **> 0.99
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range
Analysis Time ~20-30 minutes per sample
Sample Preparation Moderately complex, destructive

Gas Chromatography (GC): Ideal for Volatile and Thermally Stable Compounds

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often with mass spectrometry (MS) or flame ionization detection (FID).

Experimental Protocol for GC-FID/MS Analysis
  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, derivatization of the sulfonamide product might be required to improve its volatility and thermal stability.

    • Prepare calibration standards of the analyte in the same solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Detector: FID at 300 °C or MS with electron ionization (EI).

  • Data Analysis:

    • For GC-FID, quantification is based on the peak area relative to a calibration curve.

    • For GC-MS, quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Performance Characteristics of GC
ParameterTypical Performance
Accuracy Good (2-5% error)
Precision (RSD) Good (< 3%)
**Linearity (R²) **> 0.99
Limit of Detection (LOD) pg to ng/mL range
Limit of Quantification (LOQ) pg to ng/mL range
Analysis Time ~20-40 minutes per sample
Sample Preparation Can be complex (derivatization), destructive

Comparative Summary

FeatureqNMRHPLC-UVGC-FID/MS
Principle Direct proportionality of signal to molar concentrationSeparation based on polarity, UV absorbanceSeparation based on volatility and boiling point
Standardization Internal standard, often not analyte-specificExternal calibration with analyte-specific standardsExternal or internal calibration
Quantification AbsoluteRelativeRelative
Structure Elucidation YesNoYes (with MS)
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Matrix Effects LowModerate to highModerate
Best For Accurate quantification, structural confirmationRoutine analysis, high sensitivityVolatile compounds, high sensitivity

Visualizing the Workflow and Chemistry

To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.

reaction_pathway reactant1 This compound product N-substituted-(2-Chlorophenyl)methanesulfonamide reactant1->product + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->product byproduct HCl product->byproduct

Figure 1: General reaction of this compound.

qnmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Reaction Mixture dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Concentration integration->calculation

Figure 2: Experimental workflow for quantitative NMR (qNMR).

method_selection rect_node rect_node start Need for Quantitative Analysis? q1 Absolute Quantification Required? start->q1 q2 High Sensitivity (Trace Analysis) Needed? q1->q2 No rect_node_qnmr Use qNMR q1->rect_node_qnmr Yes q3 Analyte Volatile & Thermally Stable? q2->q3 Yes rect_node_hplc Use HPLC q2->rect_node_hplc No rect_node_gc Use GC q3->rect_node_gc Yes rect_node_hplc2 Use HPLC q3->rect_node_hplc2 No

Figure 3: Decision tree for analytical method selection.

Conclusion and Recommendations

The choice of an analytical method for the quantitative analysis of this compound reactions depends on the specific requirements of the study.

  • qNMR is the method of choice for absolute quantification, high accuracy, and when structural information is needed . Its non-destructive nature and simple sample preparation make it ideal for precious samples and for obtaining highly reliable data for reaction yield and purity determination.

  • HPLC offers a balance of high sensitivity, versatility, and high throughput , making it well-suited for routine analysis, quality control, and the analysis of complex mixtures where high separation efficiency is required.

  • GC is the preferred method for the analysis of volatile impurities or when very high sensitivity is required , provided the analyte and its products are thermally stable or can be readily derivatized.

For drug development professionals, a combination of these techniques is often employed. qNMR can be used to certify the purity of reference standards, while HPLC and GC are used for routine in-process controls and final product testing. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their analytical data.

Comparative Guide to the Kinetics of Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of sulfonylation using (2-Chlorophenyl)methanesulfonyl chloride and other common sulfonylating agents. Due to the limited availability of direct kinetic studies on this compound, this guide leverages data from analogous compounds to provide a predictive comparison of reactivity. The information presented herein, including experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate sulfonylating agent and optimizing reaction conditions for their specific applications in drug development and organic synthesis.

Introduction to Sulfonylation and its Importance

Sulfonylation, the process of introducing a sulfonyl group (-SO₂R) into a molecule, is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical industry. The resulting sulfonamides and sulfonate esters are key structural motifs in a multitude of therapeutic agents, exhibiting diverse biological activities. The reactivity of the sulfonylating agent is a critical parameter that influences reaction rates, yields, and selectivity. Understanding the kinetic profile of different sulfonylating agents is therefore paramount for efficient and controlled synthesis.

This compound is a reagent of interest for introducing the (2-chlorophenyl)methylsulfonyl group. The presence of the ortho-chloro substituent on the phenyl ring is expected to influence its reactivity through a combination of electronic and steric effects. This guide will explore these effects in the context of available kinetic data for structurally related compounds.

Comparative Kinetic Data

Table 1: Second-Order Rate Constants (k₂) for the Sulfonylation of Aniline with Substituted Benzenesulfonyl Chlorides in Methanol

Sulfonyl ChlorideSubstituent (X)k₂ (M⁻¹s⁻¹) at 25°CReference
Benzenesulfonyl chlorideHValue not specified[1]
p-Toluenesulfonyl chloridep-CH₃Slower than H[1]
p-Nitrobenzenesulfonyl chloridep-NO₂Faster than H[1]
m-Nitrobenzenesulfonyl chloridem-NO₂Faster than H[1]

Note: While the exact values were not provided in the abstract, the qualitative trend indicates that electron-withdrawing groups on the phenyl ring increase the reaction rate, while electron-donating groups decrease it.[1]

Table 2: Relative Rates of Solvolysis of Substituted Benzenesulfonyl Chlorides

Sulfonyl ChlorideSubstituentRelative RateReference
Benzenesulfonyl chlorideH1.00[2]
p-Methylbenzenesulfonyl chloridep-CH₃< 1.00[2]
p-Bromobenzenesulfonyl chloridep-Br> 1.00[2]
p-Nitrobenzenesulfonyl chloridep-NO₂> 1.00[2]
o-Nitrobenzenesulfonyl chlorideo-NO₂> 1.00[2]

The "Positive Ortho-Effect"

Interestingly, studies on arenesulfonyl chlorides have revealed a "positive ortho-effect," where the presence of ortho-alkyl substituents can lead to an enhanced reaction rate. This is counterintuitive to the expected steric hindrance. This effect is attributed to the ortho-substituents restricting the free rotation around the C-S bond, which pre-organizes the sulfonyl chloride into a conformation that is more favorable for the transition state of the nucleophilic attack. It is plausible that the ortho-chloro group in this compound could exhibit a similar, albeit likely less pronounced, effect.

Predicted Reactivity of this compound

Based on the available data for substituted benzenesulfonyl and benzylsulfonyl chlorides, we can make a qualitative prediction about the reactivity of this compound.

  • Electronic Effect: The chloro group is electron-withdrawing via an inductive effect, which would be expected to increase the electrophilicity of the sulfonyl sulfur and thus increase the reaction rate compared to an unsubstituted benzylsulfonyl chloride.

  • Steric Effect: The presence of the chloro group in the ortho position will introduce some steric hindrance, which could potentially slow down the reaction, particularly with bulky nucleophiles.

  • Ortho-Effect: As discussed, there is a possibility of a modest rate enhancement due to the ortho-substituent.

Considering these competing factors, it is likely that the reactivity of this compound will be comparable to or slightly greater than that of unsubstituted benzylsulfonyl chloride, but this will be highly dependent on the nature of the nucleophile and the reaction conditions.

Experimental Protocols for Kinetic Studies of Sulfonylation

Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and for process optimization. Below are detailed methodologies for key experiments that can be adapted for studying the kinetics of sulfonylation reactions.

General Protocol for a Kinetic Run
  • Reactant Preparation: Prepare stock solutions of the sulfonyl chloride and the nucleophile (e.g., amine or alcohol) in a suitable, dry solvent (e.g., acetonitrile, dioxane). The solvent should be inert to the reactants and products.

  • Temperature Control: Equilibrate the reactant solutions and the reaction vessel to the desired temperature using a constant temperature bath.

  • Reaction Initiation: Initiate the reaction by rapidly mixing the pre-heated solutions of the sulfonyl chloride and the nucleophile. Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling, dilution with a cold solvent, or by adding a reagent that rapidly consumes one of the reactants.

  • Analysis: Analyze the quenched samples using a suitable analytical technique to determine the concentration of the reactant or product.

Analytical Methods for Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the progress of a sulfonylation reaction. The choice of method will depend on the specific properties of the reactants and products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a reaction mixture.

    • Protocol:

      • Develop an HPLC method that provides good separation of the sulfonyl chloride, the nucleophile, and the sulfonamide/sulfonate ester product.

      • Prepare a calibration curve for the reactant being monitored or the product being formed by injecting solutions of known concentrations.

      • Inject the quenched reaction samples into the HPLC system.

      • Determine the concentration of the analyte of interest at each time point by comparing its peak area to the calibration curve.

  • Conductivity Measurement: If the reaction produces ionic species as byproducts (e.g., HCl from the reaction of a sulfonyl chloride with an amine in the absence of a base), the change in conductivity of the solution can be used to monitor the reaction progress.

    • Protocol:

      • Calibrate the conductivity meter with standard solutions.

      • Place the conductivity probe directly into the reaction mixture.

      • Record the conductivity at regular time intervals as the reaction proceeds.

      • Correlate the change in conductivity to the extent of reaction.

  • Titration: If the reaction produces an acidic byproduct like HCl, the progress of the reaction can be followed by titrating the acid formed.

    • Protocol:

      • At each time point, quench the reaction aliquot.

      • Titrate the quenched sample with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

      • The amount of base required to neutralize the acid is proportional to the amount of product formed.

Visualizing Reaction Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying chemical transformations, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions equilibrate Equilibrate at Temperature prep_reagents->equilibrate initiate Initiate Reaction equilibrate->initiate sampling Take Aliquots initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc conduct Conductivity Measurement quench->conduct titrate Titration quench->titrate data Kinetic Data hplc->data conduct->data titrate->data Sulfonylation_Mechanism reagents R-SO₂Cl + Nu-H transition_state Transition State [Nu---SO₂(R)---Cl]⁻ reagents->transition_state Nucleophilic Attack products R-SO₂-Nu + HCl transition_state->products Leaving Group Departure

References

Comparative Reactivity Analysis of (2-Chlorophenyl)methanesulfonyl chloride for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical building blocks is paramount for efficient and predictable synthesis of novel therapeutic agents. This guide provides a computational analysis of the reactivity of (2-Chlorophenyl)methanesulfonyl chloride, a crucial reagent in the synthesis of various drug candidates. Through a comparison with alternative sulfonyl chlorides, supported by available experimental data, this document aims to inform reagent selection and reaction optimization.

This compound is a versatile reagent employed in the formation of sulfonamides, a common motif in a wide array of pharmaceuticals. Its reactivity is influenced by the electronic and steric effects of the 2-chloro substituent on the benzyl moiety. This analysis delves into these factors to provide a comparative understanding of its performance against other commonly used sulfonyl chlorides.

Comparative Reactivity: A Data-Driven Overview

The reactivity of sulfonyl chlorides is typically assessed by measuring the rates of their reactions with nucleophiles, such as in solvolysis (reaction with a solvent) or aminolysis (reaction with an amine). While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with structurally related compounds. The following table summarizes available kinetic data for the hydrolysis of various sulfonyl chlorides, providing a baseline for reactivity comparison.

Sulfonyl ChlorideSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Reference
Benzenesulfonyl chloride50% Acetone/Water25.02.43 x 10⁻⁴ (min⁻¹)[1][2]
p-Toluenesulfonyl chloride50% Acetone/Water25.01.77 x 10⁻⁴ (min⁻¹)[1][2]
m-Nitrobenzenesulfonyl chloride50% Acetone/Water25.07.33 x 10⁻⁴ (min⁻¹)[1][2]
Methanesulfonyl chlorideWater20.01.568 x 10⁻³[1][2]

Inference on the Reactivity of this compound:

The presence of a methylene (-CH₂-) group between the phenyl ring and the sulfonyl chloride moiety in this compound, as opposed to the direct attachment in benzenesulfonyl chlorides, will influence the electronic communication between the aromatic ring and the reaction center. The electron-withdrawing inductive effect of the 2-chloro substituent is expected to enhance the electrophilicity of the sulfur atom, thereby increasing the reactivity of the sulfonyl chloride towards nucleophiles compared to the unsubstituted benzylsulfonyl chloride. However, the ortho positioning of the chloro group may also introduce steric hindrance, which could potentially slow down the reaction rate depending on the nucleophile's size.

Experimental Protocols for Assessing Reactivity

To enable researchers to conduct their own comparative studies, we provide a generalized experimental protocol for determining the reactivity of sulfonyl chlorides via hydrolysis, which can be monitored by conductimetric or spectroscopic methods.

Protocol: Determination of Hydrolysis Rate Constant

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of a sulfonyl chloride.

Materials:

  • Sulfonyl chloride of interest (e.g., this compound)

  • Solvent (e.g., acetone/water mixture)

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in a non-reactive, dry solvent (e.g., acetone).

  • Equilibrate the reaction solvent (e.g., a specific percentage of acetone in water) to the desired temperature in the thermostatted water bath.

  • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the stirred, temperature-equilibrated solvent.

  • Monitor the progress of the reaction over time.

    • Conductimetric Method: Record the change in conductivity of the solution as a function of time. The hydrolysis of the sulfonyl chloride produces HCl, which increases the conductivity.

    • Spectroscopic Method: If the sulfonyl chloride or its product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity or absorbance versus time. The slope of the resulting linear plot will be equal to -k.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in utilizing sulfonyl chlorides, the following diagrams, generated using the DOT language, illustrate a typical reaction pathway for sulfonamide synthesis and a general experimental workflow for reactivity assessment.

G Reaction Pathway for Sulfonamide Synthesis Sulfonyl_Chloride This compound Reaction Nucleophilic Attack Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction  Catalyst/Acid Scavenger Intermediate Tetrahedral Intermediate Reaction->Intermediate Product Sulfonamide Intermediate->Product Byproduct HCl Intermediate->Byproduct

Caption: A diagram illustrating the general mechanism of sulfonamide formation.

G Experimental Workflow for Reactivity Analysis Start Start Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Equilibrate Equilibrate Reaction Solvent Prepare_Solutions->Equilibrate Initiate_Reaction Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Conductivity/Spectroscopy) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Plot ln(Signal) vs. Time) Monitor_Reaction->Data_Analysis Determine_Rate Determine Rate Constant (k) Data_Analysis->Determine_Rate End End Determine_Rate->End

Caption: A flowchart outlining the key steps in an experimental workflow for determining sulfonyl chloride reactivity.

Conclusion

While direct kinetic data for this compound is limited, a comparative analysis based on the principles of physical organic chemistry and data from analogous compounds suggests that it is a reactive sulfonylating agent. The electron-withdrawing nature of the ortho-chloro substituent likely enhances its reactivity, although steric effects may play a role in certain reactions. The provided experimental protocol offers a standardized method for researchers to quantitatively assess its reactivity and compare it with other sulfonyl chlorides in their specific applications. This guide serves as a valuable resource for making informed decisions in the strategic design and synthesis of new drug candidates.

References

A Comparative Analysis of Sulfonyl Protecting Groups for Amines: Evaluating Efficiency and Application

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the efficiency of the (2-chlorophenyl)methanesulfonyl protecting group is not extensively documented in readily available scientific literature, a comparative analysis of commonly employed sulfonyl protecting groups can provide valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed comparison of three widely used sulfonyl protecting groups for amines: methanesulfonyl (Ms), p-toluenesulfonyl (Ts), and 2-nitrobenzenesulfonyl (Ns).

The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups.[1] Sulfonyl groups are a robust class of protecting groups for amines, forming stable sulfonamides that are generally resistant to a wide range of reaction conditions.[2] The choice of a specific sulfonyl protecting group depends on the desired stability and the specific conditions required for its subsequent removal.

General Workflow for Amine Protection and Deprotection

The overall strategy for utilizing a protecting group involves three key stages: introduction of the protecting group, performing the desired chemical transformation on the molecule, and finally, the removal of the protecting group to restore the original amine functionality.

G cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Amine Amine (R-NH2) Sulfonamide Sulfonamide (R-N(H)SO2R') Amine->Sulfonamide Protection SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Sulfonamide Base Base Base->Sulfonamide ProtectedMolecule Protected Molecule DesiredReaction Desired Reaction ProtectedMolecule->DesiredReaction ModifiedMolecule Modified Protected Molecule DesiredReaction->ModifiedMolecule DeprotectedAmine Deprotected Amine (R-NH2) ModifiedMolecule->DeprotectedAmine Deprotection DeprotectionReagent Deprotection Reagent DeprotectionReagent->DeprotectedAmine G cluster_reductive Reductive Cleavage (Ts, Ms) cluster_nucleophilic Nucleophilic Cleavage (Ns) Sulfonamide_R R-N(H)SO₂R' Amine_R R-NH₂ Sulfonamide_R->Amine_R Reduction ReducingAgent Reducing Agent (e.g., Na/NH₃) ReducingAgent->Amine_R Sulfonamide_N R-N(H)SO₂-o-NO₂Ph Meisenheimer Meisenheimer Complex Sulfonamide_N->Meisenheimer Nucleophile Nucleophile (e.g., PhS⁻) Nucleophile->Meisenheimer Amine_N R-NH₂ Meisenheimer->Amine_N Elimination

References

A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core moieties in a vast array of pharmaceuticals. This guide provides a comparative overview of (2-Chlorophenyl)methanesulfonyl chloride against common alternatives like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), supported by experimental data and protocols.

This compound is an aromatic sulfonyl chloride that serves as a versatile reagent in organic synthesis. Its reactivity is modulated by the presence of a chlorine atom at the ortho position of the phenyl ring, influencing both steric and electronic characteristics. This guide will delve into the nuanced reactivity of this compound in comparison to its aliphatic and other aromatic counterparts.

Performance Comparison of Sulfonylating Agents

The choice of a sulfonylating agent significantly impacts reaction kinetics, yields, and compatibility with various functional groups. The following table summarizes the key characteristics of this compound and compares it with methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl).

ReagentFormulaMolecular Weight ( g/mol )Key CharacteristicsTypical Applications
This compound C₇H₆Cl₂O₂S225.09Reactivity: Influenced by the ortho-chloro substituent, which can exhibit a "positive ortho-effect," potentially increasing reactivity despite steric bulk. The electron-withdrawing nature of chlorine can also activate the sulfonyl group.Synthesis of specialized sulfonamides and sulfonate esters where specific steric and electronic properties are desired.
Methanesulfonyl chloride (MsCl) CH₃SO₂Cl114.55Reactivity: Highly reactive due to its small size and the excellent leaving group ability of the mesyl group.[1] Advantages: Fast reaction rates, high yields, and broad applicability.[1]Widely used in pharmaceutical and agrochemical synthesis, especially for high-throughput applications.[1]
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S190.65Reactivity: Less reactive than MsCl due to the bulky aromatic ring.[1] Advantages: More stable and allows for more controlled and selective reactions.[1]Commonly used for the protection of alcohols and amines and in transformations requiring selective reactivity.[1]
Benzenesulfonyl chloride (BsCl) C₆H₅ClO₂S176.62Reactivity: Similar to TsCl but slightly less sterically hindered.[1] Advantages: Offers a balance of reactivity and stability.Used in protecting group chemistry and various organic transformations.[1]

Understanding the "Positive Ortho-Effect"

Contrary to the expected steric hindrance, ortho-alkyl substituents on arenesulfonyl chlorides have been observed to accelerate nucleophilic substitution reactions.[2][3][4] This phenomenon, termed the "positive ortho-effect," is attributed to a unique, rigid, and sterically compressed ground-state structure of the sulfonyl chloride.[2] This compressed structure can favor the transition state of the reaction, leading to an enhanced rate. While the substituent in this compound is a chloro group rather than an alkyl group, its presence in the ortho position is expected to significantly influence the reagent's reactivity profile in a similar, non-intuitive manner. The electron-withdrawing nature of the chlorine atom is also expected to increase the electrophilicity of the sulfur atom, further enhancing reactivity.[5]

Experimental Protocols

The following is a general experimental protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, which can be adapted for use with this compound.

General Procedure for the Sulfonylation of Amines

Materials:

  • Amine (1.0 mmol)

  • This compound (or other sulfonyl chloride) (1.0 mmol)

  • Anhydrous acetonitrile (CH₃CN) (15 mL)

  • Pyridine or triethylamine (as a base to neutralize HCl)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Add the base (e.g., pyridine or triethylamine, 1.2 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).[6]

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Note: The reactivity of the amine and the sulfonyl chloride will dictate the reaction time and temperature. For less reactive amines, heating may be necessary.[7] Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient method for sulfonamide synthesis.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine (R-NH2) ReactionVessel Reaction in Solvent (+ Base) Amine->ReactionVessel SulfonylChloride This compound SulfonylChloride->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Sulfonamide Sulfonamide Product Purification->Sulfonamide

References

Assessing the Stability of Sulfonamides Derived from (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of sulfonamides, with a focus on derivatives of (2-Chlorophenyl)methanesulfonyl chloride. Understanding the stability of these compounds is crucial for their development as therapeutic agents, ensuring their efficacy, safety, and shelf-life. This document outlines the key factors influencing their stability, presents methodologies for assessment, and offers a comparative analysis based on available data for the broader sulfonamide class.

Key Stability Considerations for Sulfonamides

The stability of sulfonamides is influenced by several environmental factors, including hydrolysis, temperature, and light. Degradation can lead to a loss of therapeutic activity and the formation of potentially toxic byproducts.

Hydrolytic Stability: The susceptibility of the sulfonamide bond to cleavage in aqueous solutions is a primary concern. This process is often pH-dependent, with increased degradation rates observed under acidic conditions for many sulfonamides.[1] The degradation products can include the parent amine and sulfanilic acid derivatives.[2]

Thermal Stability: Exposure to elevated temperatures during manufacturing, storage, or administration can lead to the thermal decomposition of sulfonamides. While many sulfonamides are relatively stable at pasteurization temperatures, significant degradation can occur at higher sterilization temperatures.[3]

Photostability: Many sulfonamides are susceptible to degradation upon exposure to ultraviolet (UV) radiation.[4] This can be a significant issue for drug formulations exposed to light. Photodegradation can occur through direct photolysis or indirect mechanisms involving photosensitizers.[4]

Comparative Stability Data

Table 1: Hydrolytic Stability of Selected Sulfonamides

SulfonamidepHTemperature (°C)Half-life (t½)Reference
Sulfadiazine4.050< 1 year[1]
Sulfaguanidine4.050> 1 year[1]
Sulfamethoxazole7.050> 1 year[1]
Sulfachloropyridazine7.050< 1 year[1]

Table 2: Thermal Degradation of Selected Sulfonamides in Skimmed Milk

SulfonamideTemperature (°C)Time (min)Degradation (%)Reference
Sulfamethazine1202085.1[3]
Sulfadimethoxine120206.5[3]

Table 3: Photodegradation of Selected Sulfonamides in Water

SulfonamideLight SourceHalf-lifeReference
SulfamethoxazoleNatural SunlightDays[4]
Sulfathiazole254 nm UVMinutes[4]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of sulfonamides derived from this compound, a series of standardized experimental protocols should be followed.

Hydrolytic Stability Testing
  • Preparation of Solutions: Prepare stock solutions of the test sulfonamide in a suitable organic solvent. Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for analysis.

  • Incubation: Incubate the buffered solutions in sealed, light-protected containers at a constant temperature (e.g., 50°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Quench any ongoing degradation and analyze the concentration of the parent sulfonamide and any major degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.

Thermal Stability Testing
  • Sample Preparation: Prepare solid or liquid samples of the test sulfonamide. For solutions, use a relevant formulation matrix.

  • Thermal Stress: Subject the samples to a range of elevated temperatures (e.g., 60, 80, 100, 120°C) for fixed time periods in a calibrated oven or thermal cycler.

  • Analysis: After cooling, extract the sulfonamide from the matrix if necessary and analyze the remaining concentration of the parent compound by HPLC or a similar method.

  • Data Analysis: Calculate the percentage of degradation at each temperature and time point. Determine the degradation kinetics and activation energy if required.

Photostability Testing
  • Sample Preparation: Prepare solutions of the test sulfonamide in a photochemically inert solvent (e.g., water or acetonitrile/water).

  • Light Exposure: Expose the solutions to a controlled light source, such as a xenon lamp (simulating sunlight) or a specific wavelength UV lamp, in a photostability chamber. A dark control sample should be kept under the same conditions but shielded from light.

  • Sampling and Analysis: At various time points, withdraw samples and analyze the concentration of the parent sulfonamide and photoproducts by HPLC.

  • Data Analysis: Calculate the photodegradation rate and quantum yield. Identify major photoproducts to understand the degradation pathway.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a new sulfonamide compound.

G Workflow for Sulfonamide Stability Assessment cluster_synthesis Compound Synthesis cluster_characterization Initial Characterization cluster_stability Stability Testing cluster_analysis Data Analysis and Reporting start Synthesize Sulfonamide from This compound char Purity and Structural Confirmation (NMR, MS, HPLC) start->char hydrolysis Hydrolytic Stability (pH 4, 7, 9) char->hydrolysis thermal Thermal Stability (Elevated Temperatures) char->thermal photo Photostability (UV/Vis Exposure) char->photo kinetics Determine Degradation Kinetics and Half-life hydrolysis->kinetics thermal->kinetics photo->kinetics products Identify Degradation Products (LC-MS/MS) kinetics->products report Generate Stability Report and Compare with Alternatives products->report

Caption: A flowchart outlining the key stages in assessing the stability of a newly synthesized sulfonamide.

Degradation Pathways

The degradation of sulfonamides can proceed through several pathways, primarily involving the cleavage of the sulfonamide S-N bond.

G General Sulfonamide Degradation Pathway Parent Sulfonamide (R-SO2-NH-R') Hydrolysis Hydrolysis (H2O, H+ or OH-) Parent->Hydrolysis Photolysis Photolysis (hv) Parent->Photolysis Thermal Thermal Degradation (Δ) Parent->Thermal Prod1 Sulfanilic Acid Derivative (R-SO3H) Hydrolysis->Prod1 Prod2 Amine Derivative (H2N-R') Hydrolysis->Prod2 Photolysis->Prod1 Photolysis->Prod2 Prod3 Other Byproducts Photolysis->Prod3 Thermal->Prod3

Caption: A simplified diagram showing the common degradation pathways for sulfonamide compounds.

Conclusion

The stability of sulfonamides derived from this compound is a critical parameter for their successful development as pharmaceuticals. While specific data for this subclass is limited, the general principles of sulfonamide stability provide a strong framework for assessment. A comprehensive evaluation of hydrolytic, thermal, and photostability, following standardized protocols, is essential. The comparative data and experimental methodologies presented in this guide offer a foundation for researchers to design and execute robust stability studies, ultimately leading to the development of safe and effective sulfonamide-based drugs.

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized with (2-Chlorophenyl)methanesulfonyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of sulfonamide-based compounds synthesized from aryl sulfonyl chlorides, with a focus on analogs of (2-Chlorophenyl)methanesulfonyl chloride. Due to a lack of specific studies on compounds derived directly from this compound, this report presents data from closely related sulfonamides, offering valuable insights into their potential therapeutic applications.

The versatile sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. This guide synthesizes findings from various studies to present a comparative analysis of these activities, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: A Tale of Cytotoxicity

Several novel sulfonamide derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A study on a series of newly synthesized sulfonamides revealed their potent cytotoxic effects against HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines.[1] The results, summarized in the table below, highlight the differential sensitivity of cancer cell lines to these compounds.

Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives Against Human Cancer Cell Lines [1]

Compound IDTarget Cell LineIC50 (µM)
S1HeLa>500
S2HeLa358
S3HeLa480
S4HeLa420
S1MCF-7127
S2MCF-7110
S3MCF-7185
S4MCF-7155
S1MDA-MB-46828
S2MDA-MB-46825
S3MDA-MB-46845
S4MDA-MB-46835

Note: The structures of compounds S1-S4 were not detailed in the source material but are novel sulfonamide derivatives.

Another study focused on 1,2,4-triazine sulfonamides demonstrated their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[2] Two of the most active compounds exhibited IC50 values of 50 µM and 42 µM, respectively, indicating a higher potency than the reference drug chlorambucil in the in vitro assays.[2]

The following diagram illustrates a general workflow for the synthesis and subsequent cytotoxic evaluation of these sulfonamide compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A (2-Chlorophenyl)methanesulfonyl chloride (or analog) C Reaction A->C B Primary/Secondary Amine B->C D Purification C->D E Characterization (NMR, MS, etc.) D->E F Synthesized Sulfonamide E->F Test Compound H MTT Assay F->H G Cancer Cell Lines (e.g., HeLa, MCF-7) G->H I Data Analysis (IC50 determination) H->I

Caption: General workflow for synthesis and cytotoxic evaluation.

Antimicrobial Activity: Combating Bacterial Growth

Sulfonamides have a long-standing history as effective antimicrobial agents. Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

A study investigating novel sulfonamides derived from the condensation of p-toluenesulfonyl chloride with various amino-containing drugs and amino acids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The table below summarizes the MIC values for some of the synthesized compounds against selected bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives Against Bacterial Strains [3][4]

Compound IDBacterial StrainMIC (µg/mL)
3aKlebsiella pneumoniae62.5
3bKlebsiella pneumoniae62.5
5aEscherichia coli7.81
9aEscherichia coli7.81
Ciprofloxacin (Control)Escherichia coli< 7.81
Ciprofloxacin (Control)Klebsiella pneumoniae< 62.5

Note: The structures of compounds 3a, 3b, 5a, and 9a are derivatives of p-toluenesulfonyl chloride with different amino-containing moieties.[3]

The following diagram illustrates a potential signaling pathway that could be targeted by such antimicrobial sulfonamides, leading to the inhibition of bacterial growth.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Incorporation THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth DNA_RNA->Growth Sulfonamide Sulfonamide (e.g., from 2-Chlorophenyl- methanesulfonyl chloride analog) Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in the cited studies for the key biological assays.

Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, MDA-MB-468) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized sulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various logarithmic concentrations (0.1 µM to 1 mM). The cells are then treated with these concentrations and incubated for 72 hours.

  • MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 540 nm using an ELISA plate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[3][4]
  • Bacterial Strains: Standard and clinical isolates of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria are used.

  • Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity.

  • Compound Dilution: The synthesized sulfonamide compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with bacteria) and a negative control (broth only) are included in each assay. Ciprofloxacin is often used as a reference standard.

This guide provides a foundational understanding of the biological activities of sulfonamides derived from aryl sulfonyl chlorides. While specific data for compounds synthesized directly from this compound remains to be elucidated, the presented findings on analogous structures strongly suggest a promising avenue for the development of novel anticancer and antimicrobial agents. Further research focusing on this specific starting material is warranted to fully explore its therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.